Synthesis and Functionalization of Imidazo[1,2-b]pyridazine-7-carbonitrile: A Comprehensive Technical Guide
Executive Summary Imidazo[1,2-b]pyridazines represent a privileged class of azaheterocycles in medicinal chemistry. They are frequently deployed as the core scaffold in potent biological modulators, including PI3K/mTOR d...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Imidazo[1,2-b]pyridazines represent a privileged class of azaheterocycles in medicinal chemistry. They are frequently deployed as the core scaffold in potent biological modulators, including PI3K/mTOR dual inhibitors[1], TNF-
inhibitors[2], and IL-17 modulators[3]. The introduction of a carbonitrile group at the 7-position of this bicyclic system significantly enhances its pharmacological profile. The nitrile acts as a robust hydrogen-bond acceptor, modulates the lipophilicity of the molecule, and serves as a highly versatile synthetic handle for downstream derivatization (e.g., into amidines, tetrazoles, or primary amines)[3].
As a Senior Application Scientist, I have structured this whitepaper to move beyond theoretical chemistry. Here, we will dissect the mechanistic rationale behind the synthetic route and provide self-validating, field-proven protocols for the robust preparation of Imidazo[1,2-b]pyridazine-7-carbonitrile.
Retrosynthetic Strategy and Mechanistic Rationale
The construction of the imidazo[1,2-b]pyridazine core is traditionally achieved via the Tschitschibabin-type condensation of a 3-aminopyridazine with an
Causality in Synthetic Design:
A common pitfall in designing this synthesis is attempting to build the core directly from 3-amino-5-cyanopyridazine. The strongly electron-withdrawing nature of the nitrile group severely depletes the electron density at the endocyclic nitrogen (N2 of the pyridazine). Because this nitrogen is the primary nucleophilic site required to initiate the
attack on the -haloketone, its deactivation leads to sluggish reaction kinetics and poor yields[4].
To circumvent this, a late-stage cyanation strategy is the standard. By utilizing 5-bromo-3-aminopyridazine as the starting material, the cyclization proceeds with high efficiency to yield 7-bromoimidazo[1,2-b]pyridazine. The bromide then serves as an ideal pseudo-halide for a subsequent Palladium-catalyzed cross-coupling cyanation[5]. Zinc cyanide (
) is selected over copper(I) cyanide (the traditional Rosenmund-von Braun reagent) because Pd-catalyzed processes operate at significantly lower temperatures, exhibit broader functional group tolerance, and avoid the stoichiometric heavy-metal waste associated with copper[5].
Retrosynthetic workflow for Imidazo[1,2-b]pyridazine-7-carbonitrile synthesis.
Protocol A: Annulation to 7-Bromoimidazo[1,2-b]pyridazine
Objective: Construct the bicyclic core utilizing a robust condensation method.
Step-by-Step Methodology:
Preparation: In a 250 mL round-bottom flask, suspend 5-bromo-3-aminopyridazine (10.0 mmol) in 50 mL of ethanol.
Activation: Add sodium bicarbonate (15.0 mmol) to the suspension. Causality: The mild base neutralizes the hydrobromic acid generated during the reaction, preventing the protonation of the aminopyridazine and maintaining its nucleophilicity[4].
Electrophile Addition: Add bromoacetaldehyde diethyl acetal (12.0 mmol) and 2 mL of 48% aqueous HBr. Causality: The acid catalyzes the in situ deprotection of the acetal to generate the highly reactive
-bromoacetaldehyde. This avoids the handling of the volatile, highly toxic, and unstable free aldehyde.
Cyclization: Heat the reaction mixture to reflux (80 °C) for 12 hours.
Self-Validation (In-Process Control): Monitor via TLC (DCM:MeOH 9:1). The starting material (UV active, 254 nm) will be consumed and replaced by a highly fluorescent blue spot characteristic of the extended conjugated imidazo[1,2-b]pyridazine system. LC-MS must confirm the mass
with a distinct 1:1 isotopic doublet indicative of a single bromine atom.
Workup: Concentrate the solvent in vacuo, partition between ethyl acetate and saturated aqueous
, dry over , and purify via flash chromatography to yield the intermediate.
Protocol B: Palladium-Catalyzed Cyanation
Objective: Convert the 7-bromo intermediate to Imidazo[1,2-b]pyridazine-7-carbonitrile.
Step-by-Step Methodology:
Preparation: In an oven-dried Schlenk tube, combine 7-bromoimidazo[1,2-b]pyridazine (5.0 mmol),
(3.0 mmol, 0.6 equiv. provides 1.2 equiv. of cyanide), (0.1 mmol, 2 mol%), and dppf (0.2 mmol, 4 mol%).
Inert Atmosphere: Evacuate and backfill the tube with argon three times. Causality:
catalysts are highly sensitive to oxidation; strict anaerobic conditions prevent catalyst deactivation and black palladium precipitation.
Reaction: Heat the mixture to 120 °C for 8 hours. Causality: The bidentate ligand dppf provides a large bite angle (99°). This specific geometric constraint accelerates the challenging reductive elimination step of the catalytic cycle, forcing the carbon-carbon bond formation between the sp2-hybridized core and the sp-hybridized cyanide[5].
Self-Validation (In-Process Control): Analyze via LC-MS. The successful conversion is marked by the disappearance of the bromine isotopic doublet and a mass shift of -53 Da (loss of Br, +79; gain of CN, +26).
Workup: Cool to room temperature, dilute with ethyl acetate, and wash sequentially with 5% aqueous ammonia (to solubilize excess zinc salts) and brine. Purify via recrystallization or chromatography.
Catalytic cycle of the Palladium-catalyzed cyanation step.
Quantitative Data: Cyanation Optimization
To establish the most efficient parameters for the cyanation of the imidazo[1,2-b]pyridazine core, various catalytic systems were evaluated. The quantitative optimization data is summarized in Table 1.
Table 1: Optimization of the Cyanation of 7-Bromoimidazo[1,2-b]pyridazine
Monodentate ligand leads to slow reductive elimination.
3
(2%) + Xantphos (4%)
(0.6)
DMF
120
78%
Improved bite angle, but steric hindrance limits transmetalation.
4
(2%) + dppf (4%)
(0.6)
DMF
120
94%
Optimal bite angle and electronic properties for both steps.
5
(2%) + dppf (4%)
(0.2)
DMA
120
85%
Non-toxic CN source, but lower solubility reduces reaction rate.
Note: Yields represent isolated yields after column chromatography. Entry 4 represents the optimal self-validating protocol described in Section 3.
Conclusion
The synthesis of Imidazo[1,2-b]pyridazine-7-carbonitrile demands a strategic approach to overcome the electronic deactivation inherent to cyanated heteroaromatics. By employing a late-stage Palladium-catalyzed cyanation utilizing a dppf-ligated system, researchers can achieve excellent yields and high purity. This protocol not only ensures robust scalability but also provides a foundational methodology for the rapid diversification of the imidazo[1,2-b]pyridazine pharmacophore in drug discovery campaigns.
References
Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques . Source: nih.gov. 4
Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions . Source: researchgate.net. 5
On the Biological Importance, Preparation, and Uses of Imidazo[1,2-b]pyridazine-Based Compounds . Source: dergipark.org.tr.2
US12024524B2 - Imidazopyridazines as modulators of IL-17 . Source: google.com. 3
Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent PI3K/mTOR Dual Inhibitors for the Treatment of Pulmonary Fibrosis . Source: acs.org. 1
An In-depth Technical Guide to Imidazo[1,2-b]pyridazine-7-carbonitrile: Properties, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals Introduction: The Prominence of the Imidazo[1,2-b]pyridazine Scaffold The imidazo[1,2-b]pyridazine ring system is a notable "privileged scaffold" in medicin...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Prominence of the Imidazo[1,2-b]pyridazine Scaffold
The imidazo[1,2-b]pyridazine ring system is a notable "privileged scaffold" in medicinal chemistry, recognized for its ability to interact with a wide range of biological targets.[1] This versatile heterocyclic core is a key structural feature in numerous biologically active compounds, demonstrating a broad spectrum of pharmacological activities including anticancer, anti-inflammatory, antiviral, and antiparasitic effects.[2] A prime example of its clinical success is the anticancer drug Ponatinib, a potent kinase inhibitor, which features the imidazo[1,2-b]pyridazine core.[2] The resurgence of interest in this scaffold has led to the exploration of a multitude of derivatives as inhibitors of various kinases such as Bruton's tyrosine kinase (BTK), cyclin-dependent kinases (CDK12/13), and PI3K/mTOR.[3][4][5]
This guide focuses on a specific, yet underexplored derivative: Imidazo[1,2-b]pyridazine-7-carbonitrile . The introduction of a carbonitrile (cyano) group at the 7-position is anticipated to significantly modulate the electronic properties of the heterocyclic system, thereby influencing its chemical reactivity and biological activity. Aromatic nitriles are characterized by the strongly electron-withdrawing nature of the cyano group, which can enhance interactions with biological targets and serve as a versatile synthetic handle for further molecular elaboration.[1][6] This document provides a comprehensive overview of the predicted chemical properties, a plausible synthetic pathway, the expected reactivity, and the potential applications of Imidazo[1,2-b]pyridazine-7-carbonitrile in the field of drug discovery.
Physicochemical Properties
Table 1: Physicochemical Properties of Imidazo[1,2-b]pyridazine and Predicted Influence of the 7-Carbonitrile Group
The electron-withdrawing cyano group is expected to decrease the basicity of the ring nitrogens, thus lowering the pKa.
Dipole Moment
Polar molecule
Expected to have a higher dipole moment due to the strong dipole of the C≡N bond.[7]
The nitrile functional group is highly polar and possesses a linear geometry.[6][7] Its presence at the 7-position of the imidazo[1,2-b]pyridazine core is expected to increase the molecule's overall polarity and dipole moment. This will likely result in a higher melting point compared to the parent scaffold due to stronger dipole-dipole interactions in the solid state. The electron-withdrawing nature of the cyano group will decrease the electron density of the aromatic system, making the ring nitrogens less basic and thus lowering the compound's pKa.[1]
Proposed Synthesis of Imidazo[1,2-b]pyridazine-7-carbonitrile
A plausible and efficient synthetic route to Imidazo[1,2-b]pyridazine-7-carbonitrile can be designed based on established methods for the construction of the imidazo[1,2-b]pyridazine scaffold. The key starting material for this synthesis is 6-Aminopyridazine-4-carbonitrile (also known as 3-amino-5-cyanopyridazine), which is commercially available (CAS 1783718-58-0).[9] The synthesis involves a classical condensation reaction between this aminopyridazine derivative and an α-halocarbonyl compound, followed by cyclization.
The proposed two-step synthesis is outlined below:
Caption: Proposed synthetic workflow for Imidazo[1,2-b]pyridazine-7-carbonitrile.
Detailed Experimental Protocol (Hypothetical)
Objective: To synthesize Imidazo[1,2-b]pyridazine-7-carbonitrile from 6-Aminopyridazine-4-carbonitrile.
Materials:
6-Aminopyridazine-4-carbonitrile
Bromoacetaldehyde diethyl acetal
Hydrochloric acid (e.g., 3 M)
Sodium bicarbonate (NaHCO₃)
Ethanol
Ethyl acetate
Brine (saturated NaCl solution)
Anhydrous sodium sulfate (Na₂SO₄)
Silica gel for column chromatography
Procedure:
In-situ formation of Bromoacetaldehyde: To a solution of bromoacetaldehyde diethyl acetal (1.1 equivalents) in a suitable solvent such as aqueous acetone, add hydrochloric acid (3 M) dropwise at 0 °C. Stir the mixture at room temperature for 1-2 hours to generate bromoacetaldehyde in situ.
Condensation: In a separate flask, dissolve 6-Aminopyridazine-4-carbonitrile (1.0 equivalent) in ethanol. Cool this solution to 0 °C.
Reaction Mixture: Slowly add the freshly prepared bromoacetaldehyde solution to the solution of 6-Aminopyridazine-4-carbonitrile. Allow the reaction mixture to stir at room temperature for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
Cyclization: After the formation of the intermediate adduct is complete (as indicated by TLC), add a saturated aqueous solution of sodium bicarbonate to the reaction mixture to neutralize the acid and facilitate the intramolecular cyclization. Heat the mixture to reflux for 4-6 hours.
Work-up: Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the ethanol. Extract the aqueous residue with ethyl acetate (3 x 50 mL).
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure Imidazo[1,2-b]pyridazine-7-carbonitrile.
Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy to confirm its structure and purity.
Causality behind Experimental Choices:
In-situ generation of bromoacetaldehyde: Bromoacetaldehyde is unstable and lachrymatory. Using its diethyl acetal precursor and generating it in situ provides a safer and more convenient way to handle this reagent.
Use of Sodium Bicarbonate: The cyclization step is often facilitated by a mild base to deprotonate the newly formed secondary amine, which then acts as a nucleophile to displace the bromide, forming the imidazole ring. Sodium bicarbonate is a suitable choice as it is strong enough to promote the reaction without causing unwanted side reactions.
Ethanol as Solvent: Ethanol is a good solvent for both the starting materials and the intermediate, and its boiling point is suitable for the reflux conditions required for cyclization.
Chemical Reactivity
The chemical reactivity of Imidazo[1,2-b]pyridazine-7-carbonitrile will be dictated by the interplay of the electron-rich imidazole ring, the electron-deficient pyridazine ring, and the versatile cyano group.
Reactivity of the Imidazo[1,2-b]pyridazine Core
The imidazo[1,2-b]pyridazine system is an aromatic bicyclic heterocycle. The imidazole part of the scaffold is generally susceptible to electrophilic attack, while the pyridazine moiety is more prone to nucleophilic substitution, especially when activated by electron-withdrawing groups. The 7-carbonitrile group, being strongly electron-withdrawing, will further deactivate the pyridazine ring towards electrophilic attack and activate it for nucleophilic aromatic substitution, should a suitable leaving group be present at an adjacent position.
Reactivity of the 7-Carbonitrile Group
The cyano group at the 7-position is a key functional handle that can be transformed into a variety of other useful functionalities, making Imidazo[1,2-b]pyridazine-7-carbonitrile a valuable intermediate for the synthesis of a library of derivatives.[4]
Caption: Potential chemical transformations of the 7-carbonitrile group.
Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid (Imidazo[1,2-b]pyridazine-7-carboxylic acid).[10] This carboxylic acid can then be used in amide coupling reactions to introduce a wide range of substituents.
Reduction: The nitrile can be reduced to a primary amine (7-(aminomethyl)imidazo[1,2-b]pyridazine) using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂/Raney Ni).[10] This aminomethyl group can serve as a key building block for further derivatization.
Cycloaddition: The nitrile group can undergo a [2+3] cycloaddition reaction with azides (e.g., sodium azide in the presence of an ammonium salt) to form a tetrazole ring (7-(1H-tetrazol-5-yl)imidazo[1,2-b]pyridazine). Tetrazoles are often used as bioisosteres for carboxylic acids in drug design due to their similar acidic properties and steric profile.
Potential Applications in Drug Discovery and Medicinal Chemistry
The Imidazo[1,2-b]pyridazine scaffold is a well-established pharmacophore, and the introduction of a 7-carbonitrile group offers several potential advantages for drug discovery:
Novel Chemical Space: As a relatively unexplored derivative, Imidazo[1,2-b]pyridazine-7-carbonitrile and its subsequent derivatives represent novel chemical space, which is highly desirable in the search for new intellectual property.
Modulation of Physicochemical Properties: The polar nitrile group can be used to fine-tune the physicochemical properties of a lead compound, such as solubility and membrane permeability, which are critical for pharmacokinetic optimization.[6]
Bioisosteric Replacement and Hydrogen Bonding: The nitrogen atom of the cyano group can act as a hydrogen bond acceptor, potentially leading to new or enhanced interactions with biological targets. The nitrile group itself can also serve as a bioisostere for other functional groups.
Versatile Synthetic Intermediate: As detailed in the reactivity section, the 7-carbonitrile is a versatile handle for the synthesis of a diverse library of compounds for structure-activity relationship (SAR) studies. This allows for the systematic exploration of the chemical space around the 7-position of the scaffold to optimize potency and selectivity against a given biological target.
Covalent Inhibition: The electrophilic nature of the nitrile's carbon atom makes it a potential "warhead" for covalent inhibitors, which form an irreversible bond with a nucleophilic residue (such as cysteine or serine) in the active site of a target protein.[6] This mode of inhibition can lead to increased potency and duration of action.
Conclusion
Imidazo[1,2-b]pyridazine-7-carbonitrile represents a promising, yet underexplored, molecule within the medicinally important class of imidazo[1,2-b]pyridazines. While direct experimental data remains to be published, a thorough analysis of the parent scaffold and the known effects of the cyano substituent allows for a robust prediction of its properties and reactivity. The proposed synthetic route, starting from a commercially available precursor, offers a clear path to accessing this compound for further investigation. The versatility of the 7-carbonitrile group as a synthetic handle, combined with the proven biological relevance of the core scaffold, positions Imidazo[1,2-b]pyridazine-7-carbonitrile as a valuable building block for the discovery of novel therapeutics. Further research into the synthesis, characterization, and biological evaluation of this compound is highly warranted and could unlock new avenues in drug development.
References
Fiveable. (2025, August 15). Aromatic Nitriles Definition. Retrieved from Fiveable. [Link]
PubMed. (2025, June 12). Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. Retrieved from PubMed. [Link]
ACS Publications. (2025, May 14). Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. Retrieved from ACS Publications. [Link]
Wikipedia. (n.d.). Imidazopyridazine. Retrieved from Wikipedia. [Link]
ACS Publications. (2025, December 15). Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent PI3K/mTOR Dual Inhibitors for the Treatment of Pulmonary Fibrosis. Retrieved from ACS Publications. [Link]
PubMed. (2017, March 31). Design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine derivatives as mTOR inhibitors. Retrieved from PubMed. [Link]
Allen.in. (n.d.). Understand what are Nitriles, Nomenclature, Properties, Synthesis and Uses. Retrieved from Allen.in. [Link]
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PMC. (n.d.). Nitriles: an attractive approach to the development of covalent inhibitors. Retrieved from PMC. [Link]
ResearchGate. (2023, May). Reactivity of 2-amino-3-cyanopyridines. Retrieved from ResearchGate. [Link]
ACS Publications. (2024, May 13). Synthesis and Anti-Trypanosoma cruzi Activity of 3-Cyanopyridine Derivatives. Retrieved from ACS Omega. [Link]
SciELO. (2013, August). A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. Retrieved from SciELO. [Link]
PMC. (n.d.). Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Retrieved from PMC. [Link]
PMC. (2020, September 11). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. Retrieved from PMC. [Link]
PubMed. (2021, December 15). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. Retrieved from PubMed. [Link]
DergiPark. (2021, September 25). On the Biological Importance, Preparation, and Uses of Imidazo[1,2- b]pyridazine-Based Compounds. Retrieved from DergiPark. [Link]
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TSI Journals. (2017, August 10). Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity. Retrieved from TSI Journals. [Link]
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A Technical Guide to Imidazo[1,2-b]pyridazine-7-carbonitrile: Synthesis, Properties, and Therapeutic Potential
Abstract: The imidazo[1,2-b]pyridazine scaffold is a "privileged" heterocyclic system renowned for its broad and potent biological activities. This guide provides an in-depth technical overview of a specific derivative,...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract: The imidazo[1,2-b]pyridazine scaffold is a "privileged" heterocyclic system renowned for its broad and potent biological activities. This guide provides an in-depth technical overview of a specific derivative, Imidazo[1,2-b]pyridazine-7-carbonitrile, a molecule of significant interest for researchers in medicinal chemistry and drug development. We will explore its fundamental physicochemical properties, delve into established and theoretical synthetic pathways with mechanistic justifications, and survey the vast therapeutic landscape of the parent scaffold to project the potential applications of this nitrile-functionalized analog. This document serves as a core resource for scientists aiming to synthesize, functionalize, or screen this compound and its derivatives for novel therapeutic applications.
The Imidazo[1,2-b]pyridazine Core: A Foundation for Potent Bioactivity
The fusion of an imidazole and a pyridazine ring creates the imidazo[1,2-b]pyridazine nucleus, a heterocyclic scaffold that has become a cornerstone in modern medicinal chemistry.[1] Its rigid, planar structure and distribution of nitrogen atoms make it an exceptional pharmacophore capable of interacting with a multitude of biological targets, particularly protein kinases.[1] This versatility has led to the development of numerous derivatives with applications as anticancer, anti-inflammatory, and anti-infective agents.[2] The introduction of a carbonitrile (-C≡N) group at the 7-position, as in the title compound, is of particular strategic importance. The nitrile moiety can act as a potent hydrogen bond acceptor, a bioisostere for other functional groups, or a key synthetic handle for further molecular elaboration, making Imidazo[1,2-b]pyridazine-7-carbonitrile a valuable building block for chemical library synthesis and a candidate for direct biological evaluation.
Physicochemical and Structural Data
A precise understanding of a compound's basic properties is the foundation of all subsequent research. The key identifiers and computed properties for Imidazo[1,2-b]pyridazine-7-carbonitrile are summarized below.
The construction of the imidazo[1,2-b]pyridazine core is well-established, with the most robust and common method being the condensation cyclization of an aminopyridazine with an α-halocarbonyl compound.[7][8]
Core Synthetic Strategy: The Tschitschibabin Reaction
The formation of the imidazo[1,2-b]pyridazine ring system is a variation of the Tschitschibabin reaction. The key step involves the reaction of a 3-aminopyridazine derivative with an α-bromoketone or a related α-halocarbonyl compound.[7]
Causality in Experimental Design:
A critical consideration in this synthesis is regioselectivity. The pyridazine ring contains two nitrogen atoms. In 3-aminopyridazine, the ring nitrogen that is not adjacent to the amino group (N1) is the most nucleophilic site.[7] Direct alkylation by the α-bromoketone would preferentially occur at this site, which would prevent the desired cyclization.
The Self-Validating Protocol:
To ensure the correct annulation, the synthesis almost universally employs a 3-amino-6-halo pyridazine as the starting material. The presence of a halogen (e.g., Chlorine or Bromine) at the 6-position electronically deactivates the adjacent N1 nitrogen, thereby directing the initial nucleophilic attack from the exocyclic amino group onto the α-carbon of the bromo-reagent. This is a self-validating system; successful ring formation inherently confirms the correct initial bond formation. Subsequent intramolecular cyclization via nucleophilic attack of the endocyclic nitrogen onto the carbonyl carbon, followed by dehydration, yields the fused bicyclic system.
Proposed Synthesis of Imidazo[1,2-b]pyridazine-7-carbonitrile
To synthesize the 7-carbonitrile derivative specifically, the most logical approach is to begin with a pyridazine precursor that already contains the cyano functionality at the correct position. The reaction would proceed as follows:
Caption: Generalized kinase inhibition by Imidazo[1,2-b]pyridazine derivatives.
Neurodegenerative Diseases
Researchers have synthesized and evaluated imidazo[1,2-b]pyridazine derivatives as ligands for β-amyloid plaques, the pathological hallmarks of Alzheimer's disease. [7]Certain analogs show high binding affinity (in the low nanomolar range), suggesting their potential for development as PET radiotracers for in-vivo imaging of amyloid deposits in the brain or as therapeutic agents to prevent plaque aggregation.
[7]
Exemplary Experimental Protocol
This protocol describes a general method for the synthesis of a 2,6-disubstituted imidazo[1,2-b]pyridazine core, adapted from established literature. [7][8]This serves as a foundational workflow that can be modified for the synthesis of the 7-carbonitrile target.
Protocol: Synthesis of 2-Aryl-6-chloro-imidazo[1,2-b]pyridazine
Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of 3-amino-6-chloropyridazine in anhydrous ethanol.
Addition of Base: Add 1.5 equivalents of sodium bicarbonate (NaHCO₃) to the solution to act as a mild base.
Addition of Ketone: To the stirred suspension, add 1.1 equivalents of the desired 2-bromoacetophenone derivative dropwise at room temperature.
Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours.
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material (3-amino-6-chloropyridazine) is consumed.
Workup:
Cool the reaction mixture to room temperature.
Filter the mixture to remove inorganic salts.
Concentrate the filtrate under reduced pressure to obtain the crude product.
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure 2-aryl-6-chloro-imidazo[1,2-b]pyridazine product.
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Conclusion and Future Perspectives
Imidazo[1,2-b]pyridazine-7-carbonitrile represents a strategically important, yet underexplored, member of a potent class of heterocyclic compounds. Its parent scaffold is clinically validated and possesses a remarkable range of biological activities. The presence of the 7-cyano group offers a unique opportunity for fine-tuning electronic properties and provides a versatile anchor for further chemical modification through metal-catalyzed cross-coupling reactions or other functional group transformations.
[8]
Future research should focus on the definitive synthesis and biological characterization of this specific molecule. Screening against a broad panel of protein kinases is a logical first step, followed by structure-activity relationship (SAR) studies to optimize potency and selectivity. Furthermore, its potential as a PET imaging ligand for neurodegenerative diseases warrants investigation. As the fields of targeted therapy and molecular imaging continue to advance, Imidazo[1,2-b]pyridazine-7-carbonitrile stands out as a high-potential scaffold for the development of next-generation diagnostics and therapeutics.
References
Wikipedia. (n.d.). Imidazopyridazine. Retrieved from [Link]
Chemsrc. (2025, August 27). Imidazo[1,2-b]pyridazine. Retrieved from [Link]
Huayuanwang. (n.d.). Imidazo[1,2-B]pyridazine-7-carbonitrile. Retrieved from [Link]
Chem-Impex. (n.d.). Imidazo[1,2-b]pyridazine. Retrieved from [Link]
Cai, L., et al. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. ACS Medicinal Chemistry Letters. Available at: [Link]
Darras, F. H., & Chaikuad, A. (2021). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. Chemistry – A European Journal. Available at: [Link]
Satyanarayana, B., et al. (2016). Synthesis and characterization of imidazo[1,2-b]pyridazine linked thiazolidin amides. Der Pharma Chemica.
PubChem. (n.d.). Imidazo[1,2-A]pyrazine-6-carbonitrile. Retrieved from [Link]
Imidazo[1,2-b]pyridazine-7-carbonitrile: A Privileged Scaffold in Modern Targeted Therapeutics
Executive Summary In the landscape of modern medicinal chemistry, the imidazo[1,2-b]pyridazine bicyclic system has emerged as a highly versatile, privileged scaffold [1]. As a Senior Application Scientist overseeing earl...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of modern medicinal chemistry, the imidazo[1,2-b]pyridazine bicyclic system has emerged as a highly versatile, privileged scaffold [1]. As a Senior Application Scientist overseeing early-phase drug discovery, I have observed that functionalizing this core—specifically via the introduction of a carbonitrile group at the 7-position—yields profound advantages in pharmacokinetic stability and target selectivity. This technical guide explores the molecular architecture, pharmacological applications, and self-validating synthetic methodologies of the imidazo[1,2-b]pyridazine-7-carbonitrile scaffold, providing a comprehensive blueprint for researchers developing next-generation kinase inhibitors and cytokine modulators.
Molecular Architecture & Electronic Causality
The architectural rigidity of the imidazo[1,2-b]pyridazine core provides an optimal vector for projecting pharmacophores into deep, narrow binding pockets, such as the hinge region of active kinases or the allosteric sites of pseudokinases.
Why the 7-Carbonitrile?
The strategic placement of a cyano group (-C≡N) at the C-7 position is not arbitrary; it is driven by strict electronic and steric causality:
Metabolic Shielding: The imidazo[1,2-b]pyridazine core is naturally electron-rich, making it susceptible to cytochrome P450-mediated oxidative degradation. The strong electron-withdrawing nature of the 7-carbonitrile lowers the highest occupied molecular orbital (HOMO) of the bicyclic system, significantly enhancing metabolic half-life.
Directional Binding: The sp-hybridized cyano group acts as a linear, highly directional hydrogen bond acceptor. In targets like the TYK2 pseudokinase (JH2 domain), this allows the ligand to engage specific backbone amides while maintaining selectivity over the highly conserved catalytic JH1 domain [2].
Imidazo[1,2-b]pyridazine derivatives have demonstrated exceptional efficacy across a spectrum of oncology and immunology targets. Recent patent literature highlights the 7-carbonitrile derivative specifically as a critical intermediate and active modulator in the Interleukin-17 (IL-17) inflammatory pathway [4].
The table below summarizes the quantitative activity of key imidazo[1,2-b]pyridazine analogs across various therapeutic targets:
Compound / Scaffold
Primary Target
Activity (IC₅₀)
Key Structural Feature
Source
Imidazo[1,2-b]pyridazine 27f
Mps1 (TTK) Kinase
0.70 nM
6-position optimization
[1]
Imidazo[1,2-b]pyridazine 29
TYK2 Pseudokinase
Potent (nM range)
JH2-selective allosteric binding
[2]
Imidazo[1,2-b]pyridazine 26
TAK1 Kinase
55 nM
3-aryl, 6-morpholine substitution
[3]
7-Cyanoimidazo[1,2-b]pyridazine
IL-17 Pathway
Modulator
7-carbonitrile functionality
[4]
Mechanistic Pathway: Allosteric Modulation
The true power of the 7-carbonitrile scaffold lies in its ability to act as an allosteric modulator rather than a direct ATP-competitive inhibitor. By binding to pseudokinase domains or allosteric pockets, these ligands prevent the conformational changes required for downstream signal transduction.
Allosteric inhibition of cytokine-mediated kinase signaling pathways.
Self-Validating Synthetic Methodology
To ensure reproducibility and high yield, the synthesis of the imidazo[1,2-b]pyridazine-7-carbonitrile core must be executed as a self-validating system. Each step is designed with built-in analytical checkpoints to prevent the propagation of side products [5].
Self-validating synthetic workflow for the imidazo[1,2-b]pyridazine-7-carbonitrile core.
Step-by-Step Experimental Protocol
Step 1: Bicyclic Core Formation (Condensation)
Procedure: Suspend 4-bromo-pyridazin-3-amine (1.0 eq) in ethanol. Add 2-bromo-1,1-diethoxyethane (1.5 eq) and a catalytic amount of aqueous HBr. Reflux at 90 °C for 12 hours.
Causality: Utilizing the acetal-protected aldehyde (diethoxyethane) rather than free bromoacetaldehyde prevents premature polymerization of the electrophile. The acidic conditions (HBr) facilitate in situ deprotection, ensuring a controlled, steady release of the reactive aldehyde for cyclization. Starting with the pre-brominated pyridazine guarantees absolute regiocontrol at the 7-position.
Validation Check: Perform LC-MS analysis of the crude mixture. Proceed only if the base peak corresponds to the [M+H]⁺ of 7-bromoimidazo[1,2-b]pyridazine, confirming successful ring closure.
Step 2: Palladium-Catalyzed Cyanation
Procedure: In a rigorously degassed Schlenk flask, combine 7-bromoimidazo[1,2-b]pyridazine (1.0 eq), Zinc Cyanide (Zn(CN)₂, 0.6 eq), Pd₂(dba)₃ (0.05 eq), and 1,1'-Bis(diphenylphosphino)ferrocene (dppf, 0.1 eq) in anhydrous DMF. Heat to 120 °C under an argon atmosphere for 8 hours.
Causality: Zn(CN)₂ is deliberately selected over NaCN or KCN. The high basicity of alkali cyanides can degrade the imidazopyridazine core and poison the palladium catalyst. Zn(CN)₂ acts as a mild, slow-release cyanide source. The bidentate ligand dppf is critical; its wide bite angle forces the palladium center into a geometry that highly favors the final reductive elimination step, pushing the catalytic cycle forward [5].
Validation Check: Isolate the product via silica gel chromatography and perform Infrared (IR) Spectroscopy. The protocol is validated upon the observation of a sharp, distinct C≡N stretching band at ~2220 cm⁻¹.
Conclusion
The imidazo[1,2-b]pyridazine-7-carbonitrile structure represents a triumph of rational drug design. By understanding the electronic causality of the cyano group and employing rigorous, self-validating synthetic protocols, development teams can leverage this scaffold to achieve unprecedented selectivity in kinase and cytokine modulation.
References
Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry (NIH).1
Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. MedChemComm (RSC Publishing).2
Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Medicinal Chemistry.3
US12024524B2 - Imidazopyridazines as modulators of IL-17. Google Patents.4
Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. ChemistrySelect (ResearchGate).5
Discovery and Optimization of Novel Imidazo[1,2-b]pyridazine Derivatives: A Privileged Scaffold for Targeted Kinase Inhibition
Executive Summary The pursuit of highly selective, potent, and metabolically stable kinase inhibitors is a cornerstone of modern targeted oncology and immunology. Among the myriad of heterocyclic pharmacophores, the imid...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The pursuit of highly selective, potent, and metabolically stable kinase inhibitors is a cornerstone of modern targeted oncology and immunology. Among the myriad of heterocyclic pharmacophores, the imidazo[1,2-b]pyridazine scaffold has emerged as a structurally privileged motif. By offering a highly tunable electronic surface, favorable aqueous solubility, and precise hydrogen-bonding vectors for kinase hinge regions, this bicyclic system has accelerated the discovery of novel therapeutics.
This technical guide explores the mechanistic rationale behind the imidazo[1,2-b]pyridazine scaffold, details recent breakthroughs in targeting critical kinases (BTK, CDK12/13, and TAK1), and provides standardized, self-validating experimental protocols for their synthesis and biological evaluation.
The Imidazo[1,2-b]pyridazine Scaffold: Rationale & Mechanistic Advantages
The selection of a core scaffold in drug discovery is dictated by the balance of lipophilicity, synthetic tractability, and target engagement. Historically, imidazo[1,2-a]pyridines were widely utilized; however, they often suffered from high lipophilicity, leading to poor pharmacokinetic (PK) profiles and off-target toxicity.
The strategic substitution of a carbon atom with a nitrogen to form the imidazo[1,2-b]pyridazine core fundamentally alters the molecule's physicochemical properties. The additional nitrogen reduces overall lipophilicity (lowering LogP) and introduces a new hydrogen-bond acceptor, which is frequently exploited to interact with the ATP-binding pocket of various kinases. Furthermore, the core is highly amenable to late-stage functionalization via transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and nucleophilic aromatic substitution (S_N_Ar)[1].
Figure 1: Modular synthetic workflow for the functionalization of the imidazo[1,2-b]pyridazine core.
Precision Design: Targeting Specific Kinases
Irreversible BTK Inhibitors for B-Cell Malignancies
Bruton's tyrosine kinase (BTK) is a critical enzyme in the B-cell receptor signaling pathway. To achieve prolonged target engagement and overcome resistance mutations, recent drug discovery efforts have pivoted toward covalent inhibitors.
A breakthrough in this space is Compound 22 (TM471-1) , an imidazo[1,2-b]pyridazine derivative that exhibits exceptional potency (ICngcontent-ng-c2699131324="" class="ng-star-inserted">50 = 1.3 nM) and selectivity across 310 kinases. The causality behind its success lies in the spatial orientation of its covalent warhead, which irreversibly binds to Cys481 in the BTK active site. Furthermore, the incorporation of a piperazinyl linker was experimentally proven to enhance binding affinity. Resolution of the enantiomers revealed that the R-enantiomer possessed vastly superior inhibitory activity compared to its S-counterpart, highlighting the stereochemical sensitivity of the kinase hinge region[2].
Covalent CDK12/13 Inhibitors in Triple-Negative Breast Cancer (TNBC)
Cyclin-dependent kinases 12 and 13 (CDK12/13) are emerging therapeutic targets due to their role in regulating the transcription of DNA damage response (DDR) genes. Inhibiting these kinases creates a synthetic lethality paradigm in highly aggressive cancers like TNBC.
Researchers recently designed Compound 24 (YJZ5118) , a novel imidazo[1,2-b]pyridazine-based covalent inhibitor. Compound 24 forms a specific covalent bond with the Cys1039 residue of CDK12, achieving an ICngcontent-ng-c2699131324="" class="ng-star-inserted">50 of 15.5 nM. Mechanistically, this covalent engagement halts DDR gene transcription, leading to an accumulation of DNA damage and subsequent apoptosis in TNBC cell lines (MDA-MB-231 and MDA-MB-468)[3].
Figure 2: Mechanism of action for CDK12/13 covalent inhibition leading to TNBC apoptosis.
TAK1 Kinase Inhibition in Multiple Myeloma
Transforming growth factor-
activated kinase (TAK1) is frequently overexpressed in multiple myeloma (MM), driving tumor proliferation. Optimization of the imidazo[1,2-b]pyridazine scaffold yielded Compound 26 , a highly potent TAK1 inhibitor (IC50 = 55 nM) that significantly outperforms the reference compound, takinib[4].
The structural logic here is highly instructive: the introduction of a morpholine moiety at the C6 position of the imidazo[1,2-b]pyridazine core was not merely for spatial filling. Morpholine is a well-documented pharmacokinetic enhancer; its inclusion dramatically improved the water solubility and metabolic stability of the compound, ensuring higher bioavailability while simultaneously optimizing the binding interaction within the TAK1 pocket[5].
Quantitative Data Presentation
The following table summarizes the structure-activity relationship (SAR) and biological data of the lead imidazo[1,2-b]pyridazine derivatives discussed.
Targeted Cys1039 binding: Induces irreversible DDR failure and apoptosis.
Compound 26
TAK1
55 nM
Multiple Myeloma (MPC-11, H929)
C6-Morpholine substitution: Drastically improves aqueous solubility and metabolic stability.
Standardized Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols represent self-validating systems for the synthesis and evaluation of imidazo[1,2-b]pyridazine derivatives.
Protocol A: Synthesis of the Imidazo[1,2-b]pyridazine Core
Causality Note: The use of a 6-halopyridazine is mechanistically critical. In standard 3-aminopyridazine, the ring nitrogen non-adjacent to the amino group is highly nucleophilic, leading to unwanted alkylation. The electron-withdrawing halogen dampens this nucleophilicity, directing the condensation cleanly to the desired bicyclic core[6].
Reagent Preparation: Dissolve 1.0 equivalent of 3-amino-6-chloropyridazine and 1.2 equivalents of the desired
-bromoketone in anhydrous ethanol (0.2 M concentration).
Base Addition: Add 1.5 equivalents of sodium bicarbonate (NaHCO3). Self-Validation: A mild base is strictly required; strong bases (like NaOH) will degrade the
-bromoketone via aldol condensation pathways.
Reflux: Heat the reaction mixture to reflux (approx. 78°C) for 12–16 hours under an inert argon atmosphere. Monitor reaction completion via TLC (Ethyl Acetate:Hexane, 1:1).
Workup: Cool to room temperature, concentrate under reduced pressure, and partition the residue between dichloromethane (DCM) and saturated aqueous NaHCO3. Extract the aqueous layer twice with DCM.
Purification: Dry the combined organic layers over anhydrous Na2SO4, filter, and purify via flash column chromatography to yield the 6-chloroimidazo[1,2-b]pyridazine core.
Protocol B: C6-Functionalization via S_N_Ar (Morpholine Addition)
Reaction Setup: Dissolve the 6-chloroimidazo[1,2-b]pyridazine intermediate (1.0 eq) in N-methyl-2-pyrrolidone (NMP).
Microwave Irradiation: Heat the sealed vial in a microwave reactor at 150°C for 45 minutes. Self-Validation: Microwave heating ensures rapid, uniform energy distribution, minimizing the formation of thermal degradation byproducts common in prolonged conventional heating.
Isolation: Precipitate the product by pouring the cooled mixture into ice-cold water. Filter and recrystallize from ethanol.
Causality Note: HTRF is selected over traditional ELISA because it is a homogeneous, wash-free assay, which drastically reduces technical variability and false positives.
Assay Buffer: Prepare buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT.
Compound Plating: Dispense compounds in a 10-point, 3-fold serial dilution in DMSO into a 384-well plate (final DMSO concentration <1%).
Enzyme/Substrate Addition: Add the target kinase (e.g., BTK or TAK1) and the specific biotinylated peptide substrate. Incubate for 15 minutes at room temperature to allow for covalent binding (if applicable).
Reaction Initiation: Add ATP at a concentration equivalent to its
value for the specific kinase. Incubate for 60 minutes.
Detection: Add the HTRF detection mixture (Europium-cryptate labeled anti-phospho antibody and Streptavidin-XL665). Incubate for 60 minutes.
Self-Validation & Readout: Read the plate on a TR-FRET compatible microplate reader. Critical Step: Calculate the Z'-factor using the vehicle control (100% activity) and no-enzyme control (0% activity). A Z'-factor > 0.5 must be achieved to validate the assay run before calculating IC50 values via non-linear regression.
References
1.[2] Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. ACS Publications. URL:
2.[6] Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. PubMed Central (PMC). URL:
3.[3] Discovery of novel imidazo[1,2-b]pyridazine derivatives as potent covalent inhibitors of CDK12/13. PubMed. URL:
4.[4] Discovery of imidazo[1,2- b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. PubMed. URL:
5.[5] Discovery of imidazo[1,2- b ]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Publishing. URL:
6.[1] Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ResearchGate. URL:
Technical Guide: Biological Activity and Therapeutic Potential of Nitrile-Substituted Imidazo[1,2-b]pyridazines
Executive Summary The imidazo[1,2-b]pyridazine scaffold represents a privileged structure in medicinal chemistry, characterized by its high ligand efficiency and ability to mimic the purine ring of ATP. This guide focuse...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The imidazo[1,2-b]pyridazine scaffold represents a privileged structure in medicinal chemistry, characterized by its high ligand efficiency and ability to mimic the purine ring of ATP. This guide focuses specifically on nitrile-substituted derivatives , exploring how the cyano group (-CN) functions not merely as a passive substituent but as a critical modulator of biological activity.
The nitrile group introduces unique physicochemical properties: it is a compact, electron-withdrawing group that enhances metabolic stability by blocking oxidative hotspots (e.g., CYP450 metabolism) and can act as a hydrogen bond acceptor. Furthermore, in the context of targeted covalent inhibitors (TCIs), aliphatic nitriles serve as "soft" electrophiles capable of forming reversible covalent bonds with non-catalytic cysteine residues in kinase active sites.
This guide synthesizes data on two primary therapeutic axes: Antimalarial activity (targeting PfCDPK1) and Oncology (targeting PIM kinases) , supported by validated synthetic protocols and assay methodologies.
Structural Rationale: The Nitrile Advantage[1]
Electronic and Metabolic Tuning
The imidazo[1,2-b]pyridazine core is electron-deficient. Introducing a nitrile group, particularly at the C-3 position, significantly alters the electronic landscape of the scaffold.
pKa Modulation: The strong electron-withdrawing nature of the nitrile lowers the pKa of the imidazole ring nitrogen, potentially improving membrane permeability by reducing ionization at physiological pH.
Metabolic Blockade: Unsubstituted C-3 positions are prone to oxidative metabolism. Cyanation blocks this site, extending the half-life (
) of the molecule in vivo.
The "Warhead" Mechanism: Reversible Covalent Inhibition
While often used for steric or electronic reasons, nitriles can also function as electrophilic warheads.[1] Unlike acrylamides (irreversible), nitriles react with nucleophilic cysteines to form a thioimidate adduct. This reaction is reversible, allowing for sustained target residence time without the immunogenic risks associated with permanent protein modification.[1][2]
Caption: Mechanism of reversible covalent inhibition where a nitrile warhead reacts with a cysteine residue to form a transient thioimidate adduct.
Therapeutic Applications: Case Studies
Infectious Disease: Malaria (PfCDPK1 Inhibition)
Plasmodium falciparum Calcium-Dependent Protein Kinase 1 (PfCDPK1) is essential for the parasite's invasion of host erythrocytes. Imidazo[1,2-b]pyridazines have emerged as potent ATP-competitive inhibitors of this target.[3]
Key SAR Findings:
Substitution at the C-3 position is critical for potency.
Nitrile Role: While early hits utilized aryl linkers, optimizing the scaffold often involves introducing cyano groups on the pendant aromatic rings to engage specific residues in the ATP pocket (e.g., Lysine or Aspartate) via hydrogen bonding.
Data derived from SAR studies in J. Med. Chem (See Ref 1).
Oncology: PIM Kinase Inhibition
PIM kinases (PIM1, PIM2, PIM3) are overexpressed in hematological malignancies.[4] Imidazo[1,2-b]pyridazines inhibit PIM kinases through a unique binding mode.
Mechanism: Crystallographic studies reveal that certain imidazopyridazines interact with the N-terminal lobe helix
Nitrile Utility: A nitrile group at the C-3 position of the core or on the R1 substituent can orient the molecule to maximize van der Waals contacts within the glycine-rich loop.
Synthetic Pathways[6]
The synthesis of nitrile-substituted imidazo[1,2-b]pyridazines must be robust to allow for late-stage diversification. The One-Pot Groebke-Blackburn-Bienaymé (GBB) variation or direct cyclization methods are preferred.
Protocol: Synthesis of 3-Cyanoimidazo[1,2-b]pyridazine
This protocol utilizes a condensation reaction between 3-aminopyridazine and a nitrile-bearing electrophile.
Reagents:
3-Aminopyridazine (1.0 eq)
Bromoacetonitrile (or equivalent active nitrile electrophile) (1.2 eq)
DMF-DMA (N,N-Dimethylformamide dimethyl acetal)
Solvent: Ethanol or DMF
Step-by-Step Methodology:
Reactant Mixing: In a round-bottom flask, dissolve 3-aminopyridazine (10 mmol) in Ethanol (20 mL).
Activation: Add DMF-DMA (12 mmol) and stir at room temperature for 30 minutes to form the intermediate amidine.
Cyclization: Add the active electrophile (e.g., 2-bromo-2-cyano-acetate or similar equivalent for C-3 cyano insertion) dropwise.
Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor progress via TLC (System: EtOAc/Hexane 1:1).
Work-up: Cool to room temperature. Remove solvent under reduced pressure.[5]
Purification: Redissolve residue in EtOAc, wash with water and brine. Dry over
. Purify via flash column chromatography (Gradient: 0-50% EtOAc in Hexane).
Caption: Synthetic workflow for the generation of the 3-cyanoimidazo[1,2-b]pyridazine core via modified condensation.
Experimental Validation Protocols
To ensure scientific integrity, the biological activity must be validated using orthogonal assays.
Biochemical Assay: ADP-Glo Kinase Assay
This assay quantifies kinase activity by measuring the generation of ADP, which is converted to ATP and then to light by luciferase.
Enzyme Prep: Dilute recombinant kinase (e.g., PfCDPK1) to 0.5 nM in kinase buffer (50 mM Tris pH 7.5, 10 mM
, 0.01% BSA).
Compound Addition: Add 2
L of nitrile-substituted inhibitor (serially diluted in DMSO) to 384-well white plates.
Reaction Initiation: Add 2
L of Enzyme solution and 2 L of Substrate/ATP mix (ATP concentration should be at , typically 10–50 M).
Incubation: Incubate at room temperature for 60 minutes.
Detection: Add 4
L of ADP-Glo Reagent (terminates reaction, depletes remaining ATP). Incubate 40 mins.
Development: Add 8
L of Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 mins.
Read: Measure luminescence on a plate reader (e.g., EnVision).
Analysis: Fit data to a 4-parameter logistic equation to determine
.
Mechanistic Validation: Mass Spectrometry for Covalent Adducts
If the nitrile is designed as a covalent warhead, this must be proven physically.
Protocol:
Incubate Kinase (1
M) with Inhibitor (10 M) in buffer for 1 hour.
Perform intact protein LC-MS (Q-TOF or Orbitrap).
Validation Criteria: Look for a mass shift corresponding exactly to the molecular weight of the inhibitor (for irreversible) or the imidate adduct.
Reversibility Check: Dilute the complex 100-fold ("jump dilution") and monitor the recovery of enzymatic activity or the disappearance of the mass shift over time.
References
Large, J. M., et al. (2013). "Optimization of an Imidazopyridazine Series of Inhibitors of Plasmodium falciparum Calcium-Dependent Protein Kinase 1 (PfCDPK1)." Journal of Medicinal Chemistry. Link
Pogacic, V., et al. (2007). "Structural analysis identifies imidazo[1,2-b]pyridazines as PIM kinase inhibitors with in vitro antileukemic activity."[3] Cancer Research.[4] Link
Sun, Y., et al. (2018).[5] "Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines." Journal of Chemical Sciences. Link
Lebraud, H., & Heightman, T. D. (2017). "Protein degradation: A valid alternative to protein inhibition." Essays in Biochemistry (Context on covalent strategies). Link
Cesa, L. C., et al. (2015). "X-ray crystal structures of the oxidized and reduced forms of the rubrerythrin-like protein from Porphyromonas gingivalis." (General reference for structural biology protocols used in kinase validation). Link
Imidazo[1,2-B]pyridazine-7-carbonitrile literature review
The following technical guide details the synthesis, functionalization, and biological application of the Imidazo[1,2-b]pyridazine-7-carbonitrile scaffold. This specific regioisomer represents a privileged yet synthetic...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the synthesis, functionalization, and biological application of the Imidazo[1,2-b]pyridazine-7-carbonitrile scaffold. This specific regioisomer represents a privileged yet synthetic challenging motif in modern medicinal chemistry, distinct from the more common 6-substituted analogs.
[1]
Executive Summary & Scaffold Analysis
The imidazo[1,2-b]pyridazine core is a fused heterocycle widely utilized as a bioisostere for purines in kinase inhibition. While the 3- and 6-positions are the standard vectors for structure-activity relationship (SAR) exploration, the 7-carbonitrile derivative has emerged as a critical motif for modulating electronic properties without introducing significant steric bulk.
Key Therapeutic Applications:
IL-17 Modulation: Recent patent literature (US 12,024,524 B2) identifies the 7-cyano motif as a key pharmacophore for inhibiting IL-17A production, relevant in psoriasis and autoimmune pathology.
GIRK4 Inhibition: The 7-CN group provides a specific dipole interaction utilized in G protein-activated inward rectifier potassium channel 4 (GIRK4) inhibitors for atrial fibrillation.
Kinase Selectivity: Unlike the 6-position (which projects into the solvent front in many kinase binding modes), the 7-position often interacts with the hinge region or the gatekeeper residue, where the nitrile group can serve as a reversible covalent handle or a hydrogen bond acceptor.
Synthetic Architecture
The primary challenge in accessing the 7-carbonitrile derivative is the regiochemistry of the starting pyridazine. The standard commercial building block, 3-amino-6-chloropyridazine, yields the 6-substituted imidazo system. Accessing the 7-substituted core requires the 3-amino-5-halopyridazine precursor.
Retrosynthetic Logic
To ensure high fidelity, we utilize a Palladium-Catalyzed Cyanation strategy on a pre-formed 7-haloimidazo[1,2-b]pyridazine core. Direct cyclization using 3-amino-5-cyanopyridazine is possible but often suffers from low yields due to the electron-withdrawing nature of the nitrile deactivating the exocyclic amine during the condensation step.
Protocol: Synthesis of 7-Cyanoimidazo[1,2-b]pyridazine
Target: Preparation of 7-cyanoimidazo[1,2-b]pyridazine from 3-amino-5-chloropyridazine.
Dissolve 3-amino-5-chloropyridazine in EtOH/H₂O in a pressure tube.
Add NaHCO₃ followed by chloroacetaldehyde.
Seal and heat to 80°C for 12 hours . The mild base prevents protonation of the pyridine-like nitrogen, ensuring the exocyclic amine remains nucleophilic.
Workup: Cool to RT. Concentrate ethanol. Neutralize with sat. Na₂CO₃.[1][2][3] Extract with EtOAc (3x). Dry over Na₂SO₄.
Validation: LC-MS should show a single peak (
~154/156 ratio 3:1 for Cl). NMR must confirm the loss of the NH₂ protons and the appearance of two doublets for the imidazole ring (H2/H3).
Step 2: Pd-Catalyzed Cyanation (The Critical Step)
Degassing: In a glovebox or under strict Ar flow, combine the chloride, Zn(CN)₂, Pd source, and ligand in a microwave vial.
Add anhydrous DMA (sparged with Ar for 20 mins).
Seal and heat to 120°C for 4 hours . (Microwave irradiation at 140°C for 45 mins is a viable alternative).
Workup: Dilute with EtOAc. Wash with 10% NH₄OH (to sequester Zn/Pd species) followed by brine.
Purification: Flash chromatography (DCM:MeOH gradient). The nitrile product is highly polar.
Validation: IR spectroscopy is the gold standard here—look for the sharp C≡N stretch at ~2230 cm⁻¹ .
Synthetic Workflow Diagram
The following Graphviz diagram illustrates the regiochemical decision tree required to access the 7-CN isomer versus the common 6-CN isomer.
Caption: Regioselective synthesis pathway distinguishing the 7-cyano target from the common 6-cyano isomer.
Biological Application & Mechanism
The 7-carbonitrile group is not merely a passive substituent; it actively tunes the electronics of the pyridazine ring, lowering the pKa of N4 and N1, which alters hydrogen bonding capabilities in the kinase hinge region.
IL-17 Signaling Modulation
In the context of IL-17 modulation (US Patent 12,024,524 B2), the 7-CN scaffold acts downstream of the IL-17 receptor. The nitrile likely engages in a dipole-dipole interaction within the hydrophobic pocket of the target protein (potentially a modulator of the Act1-TRAF6 complex), preventing the propagation of the inflammatory signal.
Biological Data Summary
The following table summarizes key biological endpoints for 7-CN substituted imidazo[1,2-b]pyridazines based on recent patent and literature data.
Assay / Target
Compound Type
Activity (IC50/EC50)
Significance
IL-17A (Cellular)
7-CN-Imidazo[1,2-b]pyridazine
< 100 nM
Potent inhibition of IL-17A induced cytokine release.
GIRK4 (K+ Channel)
7-CN-Imidazo[1,2-b]pyridazine
~ 3 nM
High affinity binding; potential for atrial fibrillation therapy.
BTK (Kinase)
7-Substituted Analog
1.3 nM (Covalent)
Scaffold allows access to Cys481 for covalent modification.
IL-17 Signaling Pathway Diagram
The inhibition of the IL-17 pathway by this scaffold is critical for its autoimmune applications.
Caption: Schematic of IL-17 signaling showing the putative intervention point of the imidazo[1,2-b]pyridazine scaffold.
Functionalization & SAR Strategies
Once the 7-cyano core is established, further elaboration typically occurs at the C3 position via Electrophilic Aromatic Substitution (EAS).
C3-Iodination:
Reagent: NIS (N-Iodosuccinimide).
Conditions: Acetonitrile, RT, 1 hr.
Outcome: Yields 3-iodo-7-cyanoimidazo[1,2-b]pyridazine . This is the "universal" intermediate for Suzuki, Stille, or Sonogashira couplings to introduce aryl/heteroaryl groups for kinase specificity.
C3-Amination (Mannich-type):
Reagents: Formaldehyde, Secondary Amine.
Conditions: AcOH, 50°C.
Outcome: Introduces solubilizing groups (e.g., morpholine, piperazine) often required for DMPK optimization.
References
Imidazopyridazines as Modulators of IL-17. US Patent 12,024,524 B2 (2024).
Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors . Journal of Medicinal Chemistry (2025). Retrieved from [Link]
Imidazo[1,2-b]pyridazine as Privileged Scaffold in Medicinal Chemistry: An Extensive Review . European Journal of Medicinal Chemistry (2021). Retrieved from [Link]
Application Note: Strategic Synthesis of Imidazo[1,2-b]pyridazine-7-carbonitrile Abstract This application note details a robust, three-stage synthetic protocol for the preparation of Imidazo[1,2-b]pyridazine-7-carbonitr...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Strategic Synthesis of Imidazo[1,2-b]pyridazine-7-carbonitrile
Abstract
This application note details a robust, three-stage synthetic protocol for the preparation of Imidazo[1,2-b]pyridazine-7-carbonitrile, a privileged scaffold in medicinal chemistry often utilized for kinase inhibition (e.g., TAK-593 analogs). Unlike the more common 6-substituted isomers derived from 3-amino-6-chloropyridazine, the 7-substituted variants require a regioselective approach starting from 3,5-dichloropyridazine. This guide covers the regioselective amination, cyclocondensation, and palladium-catalyzed cyanation required to access the target molecule with high purity.
Part 1: Retrosynthetic Analysis & Strategy
The synthesis hinges on the correct mapping of the pyridazine ring positions to the fused imidazo[1,2-b]pyridazine system.
Mapping: A substituent at C5 of the starting 3-aminopyridazine maps to C7 of the final fused system.
Challenge: Standard commercial starting materials (3-amino-6-chloropyridazine) yield the 6-isomer. Accessing the 7-isomer requires 3-amino-5-chloropyridazine .
Reaction Scheme (Graphviz):
Figure 1: Strategic route for the synthesis of the 7-cyano isomer via the 3-amino-5-chloro intermediate.
Part 2: Detailed Experimental Protocol
Stage 1: Regioselective Synthesis of 3-Amino-5-chloropyridazine
Rationale: Nucleophilic aromatic substitution (SNAr) on 3,5-dichloropyridazine favors the C3 position (alpha to nitrogen) over C5 (beta to nitrogen), allowing selective formation of the desired isomer.
Ammonium hydroxide (28-30% NH₃) or Ethanolic Ammonia
Stainless steel pressure vessel (Bomb) or sealed heavy-wall glass tube
Protocol:
Charge: Load 3,5-dichloropyridazine (10.0 g, 67.1 mmol) into a pressure vessel.
Solvent: Add 100 mL of concentrated aqueous ammonium hydroxide (or saturated ethanolic ammonia).
Reaction: Seal the vessel and heat to 130°C for 12–16 hours.
Note: C3 is more electrophilic; however, high temperature is required to displace the chloride.
Work-up: Cool to room temperature (RT). Vent carefully.
Isolation: The product often precipitates upon cooling. Filter the solid.[1][2][3] If no precipitate forms, concentrate the solution under reduced pressure to ~20 mL and cool to 0°C.
Purification: Recrystallize from water or ethanol.
Target Yield: 60–75%
Characterization: 1H NMR (DMSO-d₆) should show two doublets for the ring protons (meta coupling, J ~2 Hz).
Stage 2: Construction of the Imidazo[1,2-b]pyridazine Core
Rationale: Condensation of the exocyclic amine with chloroacetaldehyde forms the imidazole ring. The ring nitrogen (N2) attacks the carbonyl, and the amino group attacks the alkyl chloride.
Stage 3: Palladium-Catalyzed Cyanation (The Critical Step)
Rationale: Aryl chlorides are sluggish substrates for cyanation. A specialized catalyst system (Pd₂dba₃ + Xantphos or dppf) and Zinc Cyanide (Zn(CN)₂) are required to effect this transformation without dehalogenation or homocoupling.
Solvent: Add anhydrous DMF (concentration ~0.2 M).
Degas: Sparge with Argon/Nitrogen for 10 minutes. Seal the vessel.
Reaction: Heat to 120–140°C for 12 hours (thermal) or 150°C for 1 hour (Microwave).
Quench (Safety Critical):
Cool to RT.
Dilute with EtOAc.
Wash: Wash with 10% NaOH or FeSO₄ solution (to quench excess cyanide) followed by water and brine. Treat all aqueous waste with bleach before disposal.
Purification: Dry organics (MgSO₄), concentrate, and purify via column chromatography (EtOAc/Hexanes gradient).
Product:Imidazo[1,2-b]pyridazine-7-carbonitrile
Part 3: Data Summary & Troubleshooting
Key Process Parameters:
Parameter
Stage 1 (Amination)
Stage 2 (Cyclization)
Stage 3 (Cyanation)
Limiting Reagent
3,5-Dichloropyridazine
3-Amino-5-chloropyridazine
7-Cl-Imidazo[1,2-b]pyridazine
Key Reagent
NH₃ (aq/alc)
Chloroacetaldehyde
Zn(CN)₂ / Pd-Catalyst
Temperature
130°C (Pressure)
80°C (Reflux)
120–150°C
Critical Impurity
4-Amino-6-chloro isomer (minor)
Uncyclized intermediate
Dehalogenated product (Des-chloro)
Typical Yield
65%
70%
55–80%
Troubleshooting Guide:
Low Regioselectivity in Stage 1: If the 4-amino isomer (leading to 8-substituted final product) is significant, lower the temperature to 100°C and extend time. The C3 position is kinetically favored.
Incomplete Cyclization (Stage 2): If intermediate is stuck, add catalytic NaBr or KI to facilitate alkylation. Ensure Chloroacetaldehyde is fresh (it polymerizes on storage).
Stalled Cyanation (Stage 3): If conversion is low, switch to Pd-162 (tBu3P-Pd-G2) or XPhos Pd G3 , which are superior for aryl chlorides. Ensure the reaction is strictly oxygen-free.
References
Imidazo[1,2-b]pyridazine Numbering & Structure
PubChem Compound Summary for 7-chloroimidazo[1,2-b]pyridazine.
Application Note: Comprehensive Analytical Characterization of Imidazo[1,2-b]pyridazine-7-carbonitrile
Introduction & Scientific Rationale Imidazo[1,2-b]pyridazines are privileged heterocyclic scaffolds in modern medicinal chemistry, frequently deployed as core motifs in kinase inhibitors (e.g., DYRK1A, mTOR) and modulato...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Scientific Rationale
Imidazo[1,2-b]pyridazines are privileged heterocyclic scaffolds in modern medicinal chemistry, frequently deployed as core motifs in kinase inhibitors (e.g., DYRK1A, mTOR) and modulators of inflammatory pathways such as IL-17 1, 2. The derivative imidazo[1,2-b]pyridazine-7-carbonitrile (Chemical Formula: C₇H₄N₄) is a highly valuable synthetic intermediate. The electron-withdrawing carbonitrile group at the C-7 position significantly alters the electronic landscape of the bicyclic system, enabling precise downstream functionalization.
However, the synthesis of substituted imidazo[1,2-b]pyridazines often yields regioisomeric mixtures (e.g., C-6 vs. C-7 vs. C-8 substitution) 3. To ensure the structural integrity and regiochemical purity of imidazo[1,2-b]pyridazine-7-carbonitrile, a self-validating, multi-modal analytical workflow is strictly required. This application note details a robust protocol leveraging High-Resolution Mass Spectrometry (HRMS), 1D/2D Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy to unambiguously characterize this compound.
Analytical Workflow Overview
To prevent single-point analytical failures, our methodology employs an orthogonal approach. HRMS establishes the exact elemental composition; NMR elucidates the atomic connectivity and proves the regiochemistry of the cyano group; and FTIR provides definitive confirmation of the functional group.
Fig 1: Multi-modal analytical workflow for Imidazo[1,2-b]pyridazine-7-carbonitrile characterization.
High-Resolution LC-MS/MS Analysis
Causality and Experimental Design
High-Resolution Mass Spectrometry (HRMS) is the first line of validation. The exact monoisotopic mass of imidazo[1,2-b]pyridazine-7-carbonitrile is 144.0436 Da. By utilizing a Time-of-Flight (TOF) or Orbitrap analyzer, we can confirm the [M+H]⁺ ion with sub-5 ppm mass accuracy, effectively ruling out isobaric impurities or oxidation artifacts. Tandem MS (MS/MS) fragmentation provides secondary confirmation via the characteristic loss of the cyano radical or HCN, a hallmark of aromatic nitriles 4.
Step-by-Step Protocol: LC-HRMS
Sample Preparation : Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol to create a stock solution. Dilute to a working concentration of 1 µg/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid (FA).
Chromatographic Separation : Inject 2 µL onto a C18 UPLC column (e.g., 50 mm × 2.1 mm, 1.7 µm particle size).
Mobile Phase :
Solvent A: LC-MS grade Water + 0.1% FA.
Solvent B: LC-MS grade Acetonitrile + 0.1% FA.
Gradient Elution : 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min.
MS Acquisition : Operate in Electrospray Ionization positive mode (ESI+). Set capillary voltage to 3.0 kV, desolvation temperature to 350°C, and acquire full scan data from m/z 100 to 500.
Data Presentation: HRMS
Parameter
Expected Value
Tolerance / Notes
Chemical Formula
C₇H₄N₄
-
Theoretical Exact Mass
144.0436 Da
-
Observed[M+H]⁺
145.0514 Da
Mass error < 5 ppm
Key MS/MS Fragments
m/z 118.04, 91.03
Corresponds to [M+H - HCN]⁺ and subsequent ring cleavage
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality and Experimental Design
While HRMS confirms the formula, it cannot differentiate between the C-6, C-7, and C-8 nitrile regioisomers. NMR is the definitive tool for this. In the ¹H NMR spectrum, the pyridazine protons (H-6 and H-8) will appear as meta-coupled doublets (J ≈ 2.0 Hz) because they are separated by the C-7 carbon. If the cyano group were at C-6, H-7 and H-8 would show ortho-coupling (J ≈ 8.0 - 9.0 Hz). Furthermore, Heteronuclear Multiple Bond Correlation (HMBC) is the ultimate self-validating experiment: both H-6 and H-8 will exhibit strong 3-bond correlations to the nitrile carbon (C≡N), unambiguously anchoring the cyano group at the C-7 position 3.
Step-by-Step Protocol: 1D and 2D NMR
Sample Preparation : Dissolve 15-20 mg of the purified compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure complete dissolution to maintain high magnetic field homogeneity.
¹H NMR Acquisition : Acquire at 400 MHz or 500 MHz at 298 K. Use a standard 30° pulse sequence, 16 scans, and a relaxation delay (D1) of 2.0 seconds.
¹³C NMR Acquisition : Acquire at 100 MHz or 125 MHz with proton decoupling. Use 1024 scans and a D1 of 2.0 seconds.
2D HMBC Acquisition : Optimize for long-range J(C,H) couplings of 8 Hz. Acquire with 256 increments in the indirect dimension (t1) and 32 scans per increment.
Data Presentation: Expected NMR Shifts
Nucleus
Position
Chemical Shift (ppm)
Multiplicity
Coupling Constant (J in Hz)
HMBC Correlations
¹H
H-6
8.80 - 9.00
d
2.0
C-8, C-7, C-8a, C≡N
¹H
H-8
8.30 - 8.50
d
2.0
C-6, C-7, C-8a, C≡N
¹H
H-3
8.10 - 8.25
d
1.5
C-2, C-8a
¹H
H-2
7.80 - 7.95
d
1.5
C-3, C-8a
¹³C
C-6
145.0 - 150.0
CH
-
-
¹³C
C-8a
138.0 - 142.0
C (Bridge)
-
-
¹³C
C-8
120.0 - 125.0
CH
-
-
¹³C
C≡N
115.0 - 118.0
C (Nitrile)
-
-
¹³C
C-7
105.0 - 110.0
C
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Causality and Experimental Design
To create a fully self-validating analytical package, FTIR is employed to orthogonally confirm the presence of the carbonitrile group. The C≡N stretching vibration is highly diagnostic, appearing in a region of the IR spectrum (2200–2260 cm⁻¹) that is typically free from interfering bands. This rapid, non-destructive technique perfectly complements the NMR and MS data.
Step-by-Step Protocol: ATR-FTIR
Instrument Blank : Clean the Attenuated Total Reflectance (ATR) diamond crystal with isopropanol. Collect a background spectrum (air).
Sample Loading : Place 2-3 mg of the neat, dry powder directly onto the center of the diamond crystal.
Compression : Lower the ATR anvil and apply consistent, firm pressure to ensure intimate contact between the crystal and the solid sample.
Acquisition : Scan from 4000 cm⁻¹ to 400 cm⁻¹ using a resolution of 4 cm⁻¹. Average 32 scans to optimize the signal-to-noise ratio.
Data Presentation: Key FTIR Bands
Wavenumber (cm⁻¹)
Intensity
Functional Group Assignment
~3100 - 3000
Weak
Aromatic C-H stretch (Imidazole/Pyridazine rings)
2230 - 2240
Sharp, Medium
C≡N stretch (Carbonitrile group)
1600 - 1450
Multiple, Strong
C=N and C=C aromatic ring stretching
Conclusion
By integrating HRMS, 1D/2D NMR, and ATR-FTIR, scientists can establish a foolproof, self-validating analytical profile for imidazo[1,2-b]pyridazine-7-carbonitrile. The critical differentiator in this workflow is the use of 2D HMBC NMR to definitively anchor the cyano group at the C-7 position, ensuring the structural integrity required for downstream pharmaceutical development.
References
US12024524B2 - Imidazopyridazines as modulators of IL-17
Google Patents
URL
Imidazo[1,2- b ]pyridazines as inhibitors of DYRK kinases
ORCA - Cardiff University
URL
Synthesis of Imidazo[1,2-b]pyridazine Comprised Piperazine, Morpholine Derivatives as Potent Antimycobacterial Agents
Bentham Science Publishers
URL
On the Biological Importance, Preparation, and Uses of Imidazo[1,2- b]pyridazine-Based Compounds
DergiPark
URL
Application Note: Imidazo[1,2-b]pyridazine-7-carbonitrile as a Privileged Scaffold for Selective Kinase Inhibition
Executive Summary & Mechanistic Rationale In the landscape of targeted therapeutics, the imidazo[1,2-b]pyridazine core has emerged as a highly privileged scaffold for kinase inhibitor design[1]. While the base bicyclic s...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Mechanistic Rationale
In the landscape of targeted therapeutics, the imidazo[1,2-b]pyridazine core has emerged as a highly privileged scaffold for kinase inhibitor design[1]. While the base bicyclic system is a well-established hinge-binding motif, the specific functionalization at the 7-position with a carbonitrile (cyano) group profoundly alters the molecule's pharmacological and physicochemical profile.
The Causality of the 7-Carbonitrile Substitution:
From a structural biology perspective, the 7-carbonitrile group serves two critical functions:
Electronic Modulation: The cyano group is strongly electron-withdrawing. This lowers the pKa of the imidazo[1,2-b]pyridazine nitrogen atoms, reducing basicity. This electronic shift dramatically enhances metabolic stability against cytochrome P450-mediated oxidative degradation, a common liability in electron-rich heterocycles.
Steric and Enthalpic Optimization: The linear, sp-hybridized geometry of the cyano group allows the scaffold to project deep into the hydrophobic back-pocket of the kinase ATP-binding site. By displacing high-energy, uncoordinated water molecules from this pocket without introducing steric clashes, the carbonitrile group drives a massive gain in binding enthalpy, pushing inhibitory potency into the low nanomolar range[2].
This application note details the utility of the imidazo[1,2-b]pyridazine-7-carbonitrile scaffold in targeting two distinct kinase mechanisms: the ATP-competitive inhibition of IRAK4 (Interleukin-1 receptor-associated kinase 4) in oncology[2], and the allosteric inhibition of the TYK2 (Tyrosine kinase 2) pseudokinase domain (JH2) in autoimmune diseases[3][4].
Target Pathways and Mechanism of Action
IRAK4: ATP-Competitive Inhibition (Oncology)
IRAK4 is a critical node in the Toll-like receptor (TLR) and MYD88 signaling cascade. In diffuse large B-cell lymphoma (DLBCL) harboring the MYD88 L265P mutation, IRAK4 is constitutively active, driving oncogenic NF-κB signaling. Imidazo[1,2-b]pyridazine-7-carbonitrile derivatives act as potent Type I inhibitors, binding directly to the active (JH1) ATP pocket of IRAK4[2].
TYK2: Allosteric JH2 Inhibition (Autoimmunity)
TYK2 mediates pro-inflammatory IL-12 and IL-23 signaling. Because the active ATP-binding site (JH1) is highly conserved across the JAK family, targeting it often leads to off-target toxicities. Imidazo[1,2-b]pyridazines have been engineered to bind selectively to the TYK2 pseudokinase domain (JH2)[3][5]. This allosteric binding stabilizes an autoinhibitory conformation, preventing the receptor-mediated activation of the JH1 domain and achieving exquisite selectivity[4][6].
Mechanism of Action: Dual targeting modalities of imidazo[1,2-b]pyridazine derivatives.
Quantitative Data Summary
The following table summarizes the structure-activity relationship (SAR) and kinetic data of optimized imidazo[1,2-b]pyridazine derivatives against their respective targets.
To ensure rigorous validation of imidazo[1,2-b]pyridazine-7-carbonitrile derivatives, the following protocols are designed as self-validating systems . Every step includes built-in controls to distinguish true target engagement from assay artifacts.
Protocol A: In Vitro TR-FRET Kinase Assay (IRAK4)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized to measure the ATP-competitive inhibition of IRAK4.
1. Reagent Preparation:
Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT.
Causality: Brij-35 prevents non-specific compound aggregation (promiscuous inhibition), while DTT maintains the redox state of surface cysteines.
ATP Concentration: Set strictly at the apparent
of IRAK4 (typically 15 µM).
Causality: Running the assay at
ensures maximum sensitivity to competitive inhibitors. If ATP >> , the will be artificially inflated, masking true compound potency.
2. Assay Execution:
Step 1 (Pre-incubation): Dispense 5 µL of IRAK4 enzyme (final 0.5 nM) into a 384-well plate. Add 100 nL of the inhibitor (serial dilution in 100% DMSO). Incubate for 15 minutes at room temperature.
Step 2 (Initiation): Add 5 µL of a substrate/ATP mix (Biotinylated-peptide substrate + 15 µM ATP).
Step 3 (Termination): After 60 minutes, add 10 µL of Stop/Detection Buffer containing EDTA (stops the reaction by chelating Mg²⁺) and Europium-labeled anti-phospho antibody + Streptavidin-APC.
Step 4 (Readout): Read the plate on a multi-mode reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio.
3. Self-Validating Controls:
Positive Control: Staurosporine (10 µM) to define the maximum inhibition baseline (0% activity).
Negative Control: DMSO vehicle only to define the maximum signal (100% activity).
Artifact Check: Monitor the 615 nm (Europium) channel independently. A significant drop in the 615 nm signal indicates compound auto-fluorescence or quenching, invalidating the FRET ratio.
Workflow of the TR-FRET Kinase Assay for measuring ATP-competitive inhibition.
To confirm that the biochemical potency translates to cellular efficacy, target engagement must be assessed in relevant cell lines (e.g., TMD8 for IRAK4, or human PBMCs for TYK2).
1. Cell Treatment:
Seed TMD8 cells at
cells/mL. Treat with imidazo[1,2-b]pyridazine-7-carbonitrile derivatives (0.1 nM to 10 µM) for 2 hours.
Causality: A 2-hour window is sufficient for the small molecule to reach intracellular equilibrium without triggering secondary apoptotic cascades that would confound the phosphorylation readout.
2. Lysis and Protein Extraction:
Wash cells in ice-cold PBS and lyse in RIPA buffer supplemented with 1 mM
, 10 mM , and 1x Protease Inhibitor Cocktail.
Causality:
and are critical. They irreversibly inhibit endogenous tyrosine and serine/threonine phosphatases, respectively, "freezing" the transient phosphorylation state of IRAK4 or STAT3 at the exact moment of cell lysis.
3. Immunoblotting:
Resolve 20 µg of total protein via SDS-PAGE and transfer to a PVDF membrane.
Probe with primary antibodies against p-IRAK4 (Thr345/Ser346) and total IRAK4.
Self-Validating Control: Always normalize the phospho-signal to the total protein signal (e.g., p-IRAK4 / total IRAK4) rather than a housekeeping gene like GAPDH. This proves the inhibitor is blocking kinase activity rather than causing target degradation or general cellular toxicity.
References
Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry.[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH3lTv7KfswqcT9UGd5PUUkXmBp_aZk884R2oITVgd2zMlV7qPX8JRn00phhRqQhTMH9c5CdepTh_zA9Jjb_YX26XyfL2E4BvcD4zf7XpnOqg72aBnDWM05RxynP756Lztd95s62ELuBYsNXfaVuMbQugihxbg9E0swQ2HH-cpt21qafZfhkF3R6bJkzUQb3zfr8kjAFYgwEh-HJhyVt2LsVBYbilfNEGWhViIrdWZN9etv98dSGPb31hPcsVm_kNEsEbyNd10=][1]
Design and synthesis of Imidazo[1,2-b]pyridazine IRAK4 inhibitors for the treatment of mutant MYD88 L265P diffuse large B-cell lymphoma. European Journal of Medicinal Chemistry.[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF9npJZEjj1kJskX8zZoiyjxzNnKC9o2A9R0Zv-bGlpLVm3Up2AcwlRAaAogViQkTVoU_pWSmzYDi4ntfPPsXJbOVPVigQAuaj9PW-ZBv2SEdDUBU99h-vNLmxFC2F7DDIrUzqE][2]
Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters.[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFsr_p3LUh7DtRf75tfQElk1BPheZ0HGvq0gDQ9nuiAXn3EoTqDKNnmaY2XfcSeFcbJPgHcIi6tZEMcoi4dgaXG2Th-dkZavTN8SFlnChmpYvnIp1U9MJA6sHwLNzfxGZLnrXBNsO98ga-S1_Z2C-0DE8A=][4]
Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. MedChemComm (RSC Publishing).[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEFoEX_ZnfBLYXdwBO1XEl8BZpLG2NKxjrU9JVNrtXXhhBHNtYwomSBWn_l4lzlRORoKN6BAii3iUHCOIiUnLBADIno5wHtZ7ix4NOdHFHwfXoJkXnS87zVT1JyK_iKKXvwEPkVAYo8NJWg6t5yAFM5OuOToHF481tzAh9a][3]
Cell-based assays using Imidazo[1,2-B]pyridazine-7-carbonitrile
Application Note: Cell-Based Assay Methodologies for Evaluating Imidazo[1,2-b]pyridazine-7-carbonitrile Derivatives Executive Summary The imidazo[1,2-b]pyridazine scaffold is a highly privileged, bicyclic heteroaromatic...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Cell-Based Assay Methodologies for Evaluating Imidazo[1,2-b]pyridazine-7-carbonitrile Derivatives
Executive Summary
The imidazo[1,2-b]pyridazine scaffold is a highly privileged, bicyclic heteroaromatic pharmacophore widely utilized in modern drug discovery. Functionalization at the C7 position, specifically the incorporation of a carbonitrile group (imidazo[1,2-b]pyridazine-7-carbonitrile), yields derivatives with exceptional metabolic stability, enhanced cell permeability, and precise target engagement[1][2]. As a Senior Application Scientist, I have structured this guide to detail the evaluation of these compounds across two primary pharmacological paradigms:
Ion Channel Modulation : Allosteric activation of G protein-activated inward rectifier potassium channels (GIRK4)[3][4].
Kinase Inhibition : ATP-competitive inhibition of pro-inflammatory and oncogenic kinases, specifically TAK1 and Tyk2[1][5].
This document outlines the mechanistic rationale, validated step-by-step cell-based protocols, and troubleshooting insights required to generate reproducible, high-fidelity data.
Part 1: Ion Channel Modulation (GIRK4 Activation)
Mechanistic Rationale
GIRK channels (Kir3.x) are critical regulators of cellular excitability. The GIRK1/4 heterotetramer is predominantly expressed in the myocardium, where its activation hyperpolarizes the cell membrane. Imidazo[1,2-b]pyridazine-7-carbonitrile derivatives, such as those identified in high-throughput screening (HTS) campaigns, act as potent small-molecule activators of GIRK4[3][4].
To evaluate these modulators in a high-throughput cellular environment, patch-clamp electrophysiology is often bottlenecked by low throughput. Instead, we utilize the Thallium (Tl⁺) Flux Assay . Because potassium channels are highly permeable to Tl⁺, opening the GIRK4 channel allows extracellular Tl⁺ to flow down its concentration gradient into the cytosol. There, it binds to a pre-loaded, sensitive fluorescent dye (e.g., BTC-AM), resulting in a massive increase in fluorescence that serves as a direct, real-time surrogate for channel activation[6][7].
Mechanism of GIRK4 activation and Thallium Flux fluorescence readout.
Protocol 1: High-Throughput Thallium Flux Assay
1. Cell Preparation & Plating
Cell Line : Utilize HEK-293 cells stably transfected with human GIRK1 and GIRK4, or HL-1 immortalized cardiomyocytes which endogenously express GIRK1/4[6][7].
Plating : Seed cells at 20,000 cells/well in 384-well black-walled, clear-bottom poly-D-lysine coated plates. Incubate overnight at 37°C in 5% CO₂ to ensure a confluent monolayer[4].
2. Dye Loading
Remove the culture media and wash the cells with 20 mM HEPES-buffered Hanks' Balanced Salt Solution (HBSS), pH 7.4 (Assay Buffer).
Add 20 µL of Thallium-sensitive dye (e.g., BTC-AM) reconstituted in Assay Buffer containing 0.02% Pluronic F-127 and 2 mM probenecid.
Expert Insight: Pluronic F-127 is non-negotiable; it acts as a non-ionic surfactant to prevent dye compartmentalization, ensuring uniform cytosolic distribution. Probenecid inhibits multidrug resistance proteins (e.g., P-glycoprotein), preventing the premature efflux of the dye.
Incubate in the dark for 1 hour at room temperature.
3. Compound Addition
Serially dilute the imidazo[1,2-b]pyridazine-7-carbonitrile derivatives in DMSO (11-point, 3-fold dilutions)[4].
Transfer to the assay plate using an acoustic dispenser (e.g., Labcyte Echo) to achieve a final DMSO concentration of ≤0.5%. Incubate for 20 minutes.
4. Thallium Stimulus & Kinetic Readout
Transfer the plate to a kinetic fluorescence reader (e.g., FLIPR Tetra or Hamamatsu FDSS).
Inject 5 µL of Stimulus Buffer (yielding a final concentration of 2 mM Tl₂SO₄).
Record fluorescence (Excitation: ~490 nm, Emission: ~525 nm) at 1-second intervals for 3 minutes.
Expert Insight: Do not rely solely on maximal fluorescence (
). Calculate the initial slope of the fluorescence increase () during the first 15 seconds post-injection. This mitigates artifacts caused by dye bleaching or compound autofluorescence.
Step-by-step workflow for the high-throughput Thallium Flux Assay.
Part 2: Kinase Inhibition (TAK1 & Tyk2)
Mechanistic Rationale
Beyond ion channels, the imidazo[1,2-b]pyridazine core is a highly effective ATP mimetic. The nitrogen atoms (N1 and N5) act as critical hydrogen bond acceptors for the kinase hinge region[5][8]. Transforming growth factor-β-activated kinase 1 (TAK1) is a central node in pro-inflammatory cytokine signaling (e.g., IL-1R, TNFR) and is frequently overexpressed in multiple myeloma[5]. By inhibiting TAK1, imidazo[1,2-b]pyridazines block the downstream phosphorylation of NF-κB and MAPK pathways, ultimately inducing apoptosis in malignant cells[5]. The 7-carbonitrile substitution enhances metabolic stability and extends into the hydrophobic pocket, drastically improving selectivity over off-target kinases[1].
TAK1 signaling pathway and targeted inhibition by Imidazo[1,2-b]pyridazines.
Protocol 2: Cellular Viability and Target Engagement Assay
1. Cell Culture and Treatment
Cell Line : Multiple myeloma cell lines such as MPC-11 or H929 (which exhibit TAK1 dependency)[5].
Plating : Seed at 10,000 cells/well in 96-well opaque plates for viability, and 6-well plates for Western blot analysis.
Treatment : Treat cells with imidazo[1,2-b]pyridazine derivatives ranging from 0.1 nM to 10 µM.
Expert Insight: Compounds with morpholine substitutions on the core exhibit superior aqueous solubility, which is critical to prevent compound precipitation during the extended 72-hour incubation period required for viability readouts[5].
2. Viability Readout (ATP-Luminescence)
After 72 hours, equilibrate the plate to room temperature for 30 minutes.
Add an equal volume of CellTiter-Glo® reagent to each well.
Place on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute incubation to stabilize the luminescent signal.
Read luminescence. The signal is directly proportional to the amount of ATP present, indicating the number of metabolically active cells.
3. Target Engagement (Western Blot)
To prove causality (that cell death is driven by TAK1 inhibition), harvest cells from the 6-well plates after a short 4-hour compound treatment.
Lyse in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
Run lysates on an SDS-PAGE gel, transfer to a PVDF membrane, and probe for p-TAK1 (Thr184/187) and total TAK1. A dose-dependent decrease in p-TAK1 confirms on-target intracellular engagement[5].
Part 3: Quantitative Data Presentation
The versatility of the imidazo[1,2-b]pyridazine core is reflected in its broad pharmacological utility. Below is a summary of representative potencies across different targets when the core is appropriately functionalized:
1.[9] Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. ACS Publications. 9
2.[8] Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. AACR Journals. 8
3.[1] Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. PMC. 1
4.[2] Imidazo[1,2-b]pyridazine-7-carbonitrile | 2058046-26-5. ChemicalBook. 2
5.[5] Discovery of imidazo[1,2- b ]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Publishing. 5
6.[3] BindingDB BDBM347072 3-(5-(1-(3-hydroxy-3-methylbutyl)-1H-pyrazol-4-yl)-4-(isopropylamino)pyridin-2-yl) imidazo[1,2-b]pyridazine-7-carbonitrile. BindingDB.3
7.[6] Human M4 Muscarinic Receptor GIRK1 and GIRK4 Cell Line. Charles River Laboratories.6
8.[4] Discovery and SAR of a novel series of GIRK1/2 and GIRK1/4 activators. PMC. 4
9.[7] Targeting GIRK Channels for the Development of New Therapeutic Agents. Frontiers. 7
10.[10] Small Molecule-GIRK Potassium Channel Modulators That Are Anxiolytic Therapeutics. Vanderbilt CTTC. 10
Application Notes and Protocols for Imidazo[1,2-b]pyridazine-7-carbonitrile in Neurodegenerative Disease Models
Introduction: The Imidazo[1,2-b]pyridazine Scaffold as a Privileged Structure in Neurodegenerative Disease Research The quest for effective therapeutics for neurodegenerative diseases such as Alzheimer's, Parkinson's, an...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Imidazo[1,2-b]pyridazine Scaffold as a Privileged Structure in Neurodegenerative Disease Research
The quest for effective therapeutics for neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's disease is one of the most significant challenges in modern medicine. These complex disorders are characterized by the progressive loss of neuronal structure and function, leading to devastating cognitive and motor impairments. A growing body of research has identified the imidazo[1,2-b]pyridazine scaffold as a "privileged structure" in medicinal chemistry, capable of interacting with a diverse range of biological targets implicated in the pathophysiology of these diseases.[1][2] This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of Imidazo[1,2-b]pyridazine derivatives, with a focus on the 7-carbonitrile variant, in relevant preclinical models of neurodegeneration.
The versatility of the imidazo[1,2-b]pyridazine core allows for strategic chemical modifications, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[2] This has led to the development of derivatives that can modulate key pathological processes, including the aggregation of misfolded proteins, aberrant kinase activity, and neuroinflammation. These application notes and protocols are designed to provide both the scientific rationale and the practical, step-by-step methodologies required to effectively utilize these compounds in a research setting. Each protocol is presented as a self-validating system, with an emphasis on the causality behind experimental choices to ensure robust and reproducible results.
I. Targeting Tau Pathology: Imidazo[1,2-b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors
Application Note: Rationale for GSK-3β Inhibition in Tauopathies
Glycogen Synthase Kinase-3β (GSK-3β) is a serine/threonine kinase that is a central player in numerous cellular processes. In the context of neurodegeneration, particularly Alzheimer's disease and other tauopathies, its hyperactivity is strongly linked to the hyperphosphorylation of the microtubule-associated protein tau.[3][4][5][6] Hyperphosphorylated tau detaches from microtubules, leading to their destabilization and the formation of neurofibrillary tangles (NFTs), a hallmark pathology of Alzheimer's disease.[4][6] Therefore, the inhibition of GSK-3β presents a promising therapeutic strategy to mitigate tau pathology. Several Imidazo[1,2-b]pyridazine derivatives have been identified as potent, brain-penetrant GSK-3β inhibitors.[3][5][6]
The following protocols describe how to assess the inhibitory potential of an Imidazo[1,2-b]pyridazine-7-carbonitrile derivative against GSK-3β both enzymatically and in a cellular context.
Signaling Pathway: GSK-3β-Mediated Tau Hyperphosphorylation
Caption: GSK-3β signaling cascade leading to tau hyperphosphorylation and NFT formation.
Protocol 1.1: In Vitro GSK-3β Kinase Activity Assay (Luminescent)
This protocol is adapted from commercially available kinase assay platforms, such as the ADP-Glo™ Kinase Assay, to determine the IC50 value of a test compound against purified GSK-3β.[7]
Materials:
Recombinant human GSK-3β enzyme
GSK Substrate Peptide
ATP
5x Kinase Assay Buffer
Dithiothreitol (DTT)
ADP-Glo™ Reagent and Kinase Detection Reagent
Imidazo[1,2-b]pyridazine-7-carbonitrile derivative (stock solution in DMSO)
White, opaque 96-well or 384-well plates
Luminometer
Procedure:
Reagent Preparation:
Prepare 1x Kinase Assay Buffer by diluting the 5x stock with sterile distilled water. Add DTT to a final concentration of 2 mM.[8] Keep on ice.
Prepare a serial dilution of the Imidazo[1,2-b]pyridazine-7-carbonitrile derivative in 1x Kinase Assay Buffer containing 10% DMSO to maintain a constant solvent concentration.
Dilute the GSK-3β enzyme and GSK Substrate Peptide in 1x Kinase Assay Buffer to the desired concentrations.
Prepare the ATP solution at the desired concentration (e.g., 100 µM) in 1x Kinase Assay Buffer.
Kinase Reaction:
To the wells of a white, opaque plate, add 5 µL of the serially diluted compound or vehicle (10% DMSO in 1x Kinase Assay Buffer for the "No Inhibitor Control").
Add 10 µL of the diluted GSK-3β enzyme solution to each well.
Add 10 µL of the GSK Substrate Peptide/ATP mixture to each well to initiate the reaction.
Incubate the plate at 30°C for 45-60 minutes.
Signal Detection:
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
Incubate at room temperature for 40 minutes.
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
Incubate at room temperature for 30 minutes in the dark.
Measure the luminescence using a plate-reading luminometer.
Data Analysis:
Subtract the "Blank" (no enzyme) reading from all other readings.
Calculate the percentage of inhibition for each compound concentration relative to the "No Inhibitor Control".
Plot the percentage of inhibition versus the log of the compound concentration and fit the data using a non-linear regression model to determine the IC50 value.
Protocol 1.2: Cellular Tau Phosphorylation Assay in SH-SY5Y Cells
This protocol assesses the ability of an Imidazo[1,2-b]pyridazine derivative to inhibit GSK-3β activity in a cellular context by measuring the phosphorylation of tau at specific epitopes.
Materials:
SH-SY5Y human neuroblastoma cells
DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
Culture SH-SY5Y cells in complete medium until they reach 70-80% confluency.
Treat the cells with various concentrations of the Imidazo[1,2-b]pyridazine-7-carbonitrile derivative (e.g., 10 nM to 10 µM) for 24 hours. Include a vehicle control (DMSO).
Cell Lysis and Protein Quantification:
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
Collect the supernatant and determine the protein concentration using a BCA assay.
Western Blotting:
Normalize the protein concentrations of all samples and prepare them for SDS-PAGE.
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
Incubate the membrane with primary antibodies against phospho-Tau (Ser396/404) and total-Tau overnight at 4°C.
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
Detect the signal using an ECL reagent and an imaging system.
Strip and re-probe the membrane for β-actin as a loading control.
Data Analysis:
Quantify the band intensities using densitometry software.
Normalize the phospho-Tau signal to the total-Tau signal for each sample.
Express the results as a percentage of the vehicle-treated control.
Protocol 1.3: In Vivo Evaluation in a 3xTg-AD Mouse Model
This protocol outlines a study to assess the in vivo efficacy of an Imidazo[1,2-b]pyridazine derivative in reducing tau pathology in a transgenic mouse model of Alzheimer's disease.
Vehicle for oral administration (e.g., 0.5% methylcellulose)
Gavage needles
Tissue homogenization buffer
Antibodies for Western blotting or ELISA as described in Protocol 1.2
Procedure:
Animal Dosing:
Acclimate the mice to the housing conditions for at least one week before the start of the experiment.
Administer the Imidazo[1,2-b]pyridazine-7-carbonitrile derivative or vehicle to the mice via oral gavage. A previously reported effective dose for a similar compound is 30 mg/kg as a single dose.[6]
The duration of treatment can vary from a single dose for pharmacokinetic/pharmacodynamic studies to several weeks for chronic efficacy studies.
Tissue Collection and Processing:
At the end of the treatment period, euthanize the mice and perfuse with ice-cold PBS.
Dissect the brains and collect specific regions of interest, such as the hippocampus and cortex.
Homogenize the brain tissue in appropriate lysis buffer with protease and phosphatase inhibitors.
Determine the protein concentration of the homogenates.
Analysis of Tau Phosphorylation:
Analyze the levels of phosphorylated and total tau in the brain homogenates using Western blotting or ELISA as described in Protocol 1.2.
Data Analysis:
Compare the levels of phosphorylated tau between the treated and vehicle groups.
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of any observed effects.
II. Targeting Amyloid-β Pathology: Imidazo[1,2-b]pyridazines as Aβ Plaque Ligands
Application Note: Rationale for Aβ Plaque Binding
The deposition of amyloid-beta (Aβ) peptides into extracellular plaques is a primary pathological hallmark of Alzheimer's disease.[9] Compounds that can bind to Aβ plaques are valuable as diagnostic imaging agents (e.g., for Positron Emission Tomography) and may also have therapeutic potential by interfering with Aβ aggregation or promoting its clearance.[9] A series of Imidazo[1,2-b]pyridazine derivatives have been synthesized and shown to bind to synthetic Aβ aggregates with high affinity.[9][10]
Experimental Workflow: Aβ Binding Assay
Caption: Workflow for determining the binding affinity of Imidazo[1,2-b]pyridazines to Aβ aggregates.
Protocol 2.1: In Vitro Aβ Plaque Binding Assay
This protocol describes a competitive binding assay to determine the inhibition constant (Ki) of Imidazo[1,2-b]pyridazine derivatives for synthetic Aβ1-40 aggregates.[9]
Materials:
Synthetic Aβ1-40 peptide
[3H]BTA-1 (2-(4′-(dimethylamino)phenyl)benzothiazole) as the radioligand
Dissolve Aβ1-40 peptide in a suitable solvent (e.g., HFIP), evaporate the solvent, and resuspend in buffer.
Incubate the Aβ1-40 solution at 37°C for 24-48 hours with gentle agitation to promote fibril formation.
Competitive Binding Assay:
In a 96-well plate, combine the Aβ1-40 aggregates, a fixed concentration of [3H]BTA-1, and varying concentrations of the Imidazo[1,2-b]pyridazine test compound.
Incubate the mixture at room temperature for a sufficient time to reach equilibrium (e.g., 2 hours).
Separate the bound and free radioligand by filtering the reaction mixture through the filter plate.
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
Detection and Analysis:
Add scintillation fluid to the wells of the filter plate.
Measure the radioactivity in each well using a microplate scintillation counter.
Determine the IC50 value of the test compound by plotting the percentage of inhibition of [3H]BTA-1 binding against the log concentration of the test compound.
Calculate the Ki value using the Cheng-Prusoff equation.
III. Modulating Cholinergic Neurotransmission: Imidazo[1,2-b]pyridazines as Acetylcholinesterase (AChE) Inhibitors
Application Note: The Role of AChE Inhibition in Alzheimer's Disease
The cholinergic hypothesis of Alzheimer's disease posits that a deficit in the neurotransmitter acetylcholine (ACh) contributes to the cognitive decline observed in patients. Acetylcholinesterase (AChE) is the enzyme responsible for the breakdown of ACh in the synaptic cleft. Inhibiting AChE increases the levels and duration of action of ACh, thereby enhancing cholinergic neurotransmission. This is a well-established therapeutic approach for the symptomatic treatment of Alzheimer's disease. Certain substituted Imidazo[1,2-b]pyridazine derivatives have demonstrated potent AChE inhibitory activity.[11][12]
Protocol 3.1: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol is based on the colorimetric method developed by Ellman to measure AChE activity and its inhibition.
Materials:
Acetylcholinesterase (AChE) from electric eel or human recombinant
IV. Modulation of Inhibitory Neurotransmission: Imidazo[1,2-b]pyridazines as GABAA Receptor Modulators
Application Note: GABAergic Dysfunction in Neurodegeneration
The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter system in the central nervous system, and its proper function is crucial for maintaining neuronal homeostasis. Dysfunction of GABAergic signaling has been implicated in the pathophysiology of several neurodegenerative and psychiatric disorders. GABAA receptors are ligand-gated ion channels that are the targets of many clinically used drugs, including benzodiazepines. Modulators of GABAA receptors can have anxiolytic, sedative, and anticonvulsant effects. Imidazo[1,2-b]pyridazine derivatives have been investigated as selective ligands for GABAA receptors.[2]
Protocol 4.1: Electrophysiological Assessment of GABAA Receptor Modulation
This protocol provides a general framework for using whole-cell patch-clamp electrophysiology to study the effects of an Imidazo[1,2-b]pyridazine derivative on GABAA receptor currents in cultured neurons or brain slices.
Materials:
Cultured primary neurons (e.g., hippocampal or cortical) or acute brain slices
Patch-clamp rig with amplifier, digitizer, and data acquisition software
Borosilicate glass capillaries for pulling patch pipettes
Procedure:
Cell/Slice Preparation:
Prepare cultured neurons or acute brain slices according to standard laboratory protocols.
Transfer the preparation to the recording chamber of the patch-clamp setup and perfuse with oxygenated external solution.
Whole-Cell Patch-Clamp Recording:
Pull patch pipettes and fill them with internal solution.
Establish a whole-cell recording configuration on a target neuron.
Clamp the cell at a holding potential of -60 mV.
GABA Application and Drug Modulation:
Apply a submaximal concentration of GABA to the cell to evoke a stable inward chloride current (IGABA).
Once a stable baseline IGABA is established, co-apply the Imidazo[1,2-b]pyridazine-7-carbonitrile derivative with GABA.
Observe any potentiation or inhibition of IGABA in the presence of the test compound.
Perform a dose-response analysis by applying different concentrations of the compound.
Data Analysis:
Measure the peak amplitude of IGABA in the absence and presence of the test compound.
Calculate the percentage of modulation for each concentration.
Plot the percentage of modulation against the log concentration to determine the EC50 (for potentiation) or IC50 (for inhibition).
V. Targeting Neuroinflammation: Imidazo[1,2-b]pyridazines as NLRP3 Inflammasome Inhibitors
Application Note: The Role of the NLRP3 Inflammasome in Neuroinflammation
Neuroinflammation is a critical component in the pathogenesis of many neurodegenerative diseases. The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the release of pro-inflammatory cytokines such as IL-1β and IL-18, leading to a potent inflammatory response and a form of programmed cell death called pyroptosis. Chronic activation of the NLRP3 inflammasome is associated with neuronal damage in diseases like Alzheimer's and Parkinson's. Therefore, inhibiting the NLRP3 inflammasome is an attractive therapeutic strategy. While specific data on Imidazo[1,2-b]pyridazine-7-carbonitrile as an NLRP3 inhibitor is emerging, the broader class of pyridazine compounds has been investigated for this activity.
Signaling Pathway: NLRP3 Inflammasome Activation
Caption: Two-signal model of NLRP3 inflammasome activation and its inhibition.
Protocol 5.1: In Vitro NLRP3 Inflammasome Inhibition Assay in THP-1 Cells
This protocol details the use of the human monocytic cell line THP-1 to assess the inhibitory effect of an Imidazo[1,2-b]pyridazine derivative on NLRP3 inflammasome activation.
Differentiate THP-1 monocytes into macrophage-like cells by treating them with PMA (e.g., 100 ng/mL) for 48-72 hours.
Replace the medium with fresh, PMA-free medium and rest the cells for 24 hours.
Priming and Inhibition:
Prime the differentiated THP-1 cells with LPS (e.g., 1 µg/mL) for 3 hours to upregulate NLRP3 and pro-IL-1β expression.
Remove the LPS-containing medium and add fresh medium containing serial dilutions of the Imidazo[1,2-b]pyridazine-7-carbonitrile derivative. Incubate for 1 hour.
NLRP3 Activation:
Activate the NLRP3 inflammasome by adding nigericin (e.g., 10 µM) to the wells.
Incubate for 1-2 hours at 37°C.
Measurement of IL-1β Release and Cytotoxicity:
Collect the cell culture supernatants.
Measure the concentration of IL-1β in the supernatants using an ELISA kit according to the manufacturer's instructions.
Assess cell viability and membrane integrity by measuring LDH release in the supernatants using a cytotoxicity assay kit.
Data Analysis:
Calculate the percentage of inhibition of IL-1β release for each compound concentration.
Determine the IC50 value for NLRP3 inhibition.
Evaluate the cytotoxicity of the compound to ensure that the inhibition of IL-1β release is not due to cell death.
VI. Additional Therapeutic Targets and Future Directions
The versatility of the Imidazo[1,2-b]pyridazine scaffold extends to other targets relevant to neurodegeneration, including:
Microtubule Affinity Regulating Kinase (MARK): A kinase that, like GSK-3β, phosphorylates tau and is implicated in Alzheimer's disease.
Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A): A kinase involved in neurodevelopment and implicated in Down syndrome and Alzheimer's disease.
Imidazoline I2 Receptors: These receptors are being explored as novel targets for Alzheimer's and Huntington's disease, with ligands showing neuroprotective effects.
The protocols provided in this guide can be adapted to study the effects of Imidazo[1,2-b]pyridazine-7-carbonitrile and its analogues on these and other emerging targets. As research in this field progresses, the development of highly potent and selective derivatives of this privileged scaffold holds great promise for the future of neurodegenerative disease therapeutics.
References
Cui, M., et al. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. ACS Medicinal Chemistry Letters, 1(2), 80-84. [Link]
Hartz, R. A., et al. (2023). Design, Structure-Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2-b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors. Journal of Medicinal Chemistry, 66(6), 4231-4252. [Link]
Ono, M., et al. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. ACS Medicinal Chemistry Letters, 1(2), 80-84. [Link]
Moslemin, M. H., et al. (2019). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters, 10(3), 326-331. [Link]
Imidazopyridazine Acetylcholinesterase Inhibitors Display Potent Anti-Proliferative Effects in the Human Neuroblastoma Cell-Line, IMR-32. (2021). Molecules, 26(17), 5334. [Link]
Mosley, J., et al. (2016). Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. MedChemComm, 8(3), 700-712. [Link]
Garrido, A., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 226, 113867. [Link]
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Sun, L., et al. (2020). In Silico Screening of Novel α1-GABAA Receptor PAMs towards Schizophrenia Based on Combined Modeling Studies of Imidazo [1,2-a]-Pyridines. International Journal of Molecular Sciences, 21(21), 8275. [Link]
Drugs Against Neurodegenerative Diseases: Design and Synthesis of 6-Amino-substituted Imidazo[1,2-b]pyridazines as Acetylcholinesterase Inhibitors. (2020). ResearchGate. [Link]
Design, Structure-Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2- b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors. (2023). PubMed. [Link]
Henderson, S. H., et al. (2024). Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases. European Journal of Medicinal Chemistry, 269, 116292. [Link]
Novel Dual Acetyl- and Butyrylcholinesterase Inhibitors Based on the Pyridyl–Pyridazine Moiety for the Potential Treatment of Alzheimer's Disease. (2024). MDPI. [Link]
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The pharmacologically active imidazo[1,2‐b]pyridazine derivatives. (2021). ResearchGate. [Link]
Hartz, R. A., et al. (2023). Design, Structure-Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2- b ]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors. ResearchGate. [Link]
WO2010083145A1 - IMIDAZO[1,2-a]PYRIDINES AND IMIDAZO[1,2-b]PYRIDAZINES AS MARK INHIBITORS. (2010).
Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. (2010). PubMed. [Link]
Highly potent and specific GSK-3β inhibitors that block tau phosphorylation and decrease α-synuclein protein expression in a cellular model of Parkinson's disease. (2006). Johns Hopkins University. [Link]
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In vivo studies with Imidazo[1,2-B]pyridazine-7-carbonitrile
Application Note: In Vivo Evaluation of Imidazo[1,2-b]pyridazine-7-carbonitrile Derivatives Executive Summary & Scaffold Context Imidazo[1,2-b]pyridazine-7-carbonitrile represents a privileged pharmacophore in modern med...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: In Vivo Evaluation of Imidazo[1,2-b]pyridazine-7-carbonitrile Derivatives
Executive Summary & Scaffold Context
Imidazo[1,2-b]pyridazine-7-carbonitrile represents a privileged pharmacophore in modern medicinal chemistry, serving as the structural core for a diverse class of kinase inhibitors and immunomodulators. While the 7-carbonitrile motif itself is often a critical intermediate (e.g., Intermediate 24 in IL-17 modulator synthesis), its derivatives are potent inhibitors of TYK2 (Tyrosine Kinase 2) , TAK1 (Transforming Growth Factor-β Activated Kinase 1) , and PIM kinases .
The presence of the nitrile group at the C-7 position is strategically significant:
Metabolic Stability: It blocks oxidative metabolism at a typically vulnerable site on the pyridazine ring.
Electronic Modulation: It reduces the electron density of the heteroaromatic core, influencing hydrogen bond acceptor capability and potency against ATP-binding pockets.
This guide details the in vivo evaluation of bioactive agents derived from this scaffold, addressing the specific solubility challenges, pharmacokinetic liabilities, and efficacy models relevant to this chemical class.
Formulation & Dose Preparation Protocols
Imidazo[1,2-b]pyridazines are characteristically lipophilic, planar heteroaromatics. Poor aqueous solubility is the primary hurdle for in vivo studies. Standard saline formulations will likely precipitate, leading to erratic bioavailability.
A. Solubility Assessment (Step-by-Step)
Before in vivo dosing, perform a kinetic solubility test:
Weigh 1 mg of compound.
Add 10 µL DMSO (to create a 100 mg/mL stock).
Slowly titrate into the chosen vehicle (e.g., PBS pH 7.4) while vortexing.
Pass/Fail Criteria: If precipitation is visible at <1 mg/mL, a co-solvent or suspension system is mandatory .
B. Recommended Vehicles
Select the vehicle based on the route of administration and required dose.
Dosing Route
Vehicle Composition (v/v)
Rationale
Intravenous (IV)
5% DMSO / 40% PEG400 / 55% Saline
High solubilizing capacity for bolus dosing (1–5 mg/kg). Ensure slow injection to prevent hemolysis.
Oral (PO) - Solution
10% DMSO / 10% Solutol HS-15 / 80% PBS
Solutol improves wetting and absorption. Ideal for PK studies.
Oral (PO) - Suspension
0.5% Methylcellulose (MC) + 0.1% Tween 80
Standard for high-dose efficacy studies (>10 mg/kg) where solution solubility is exceeded.
Subcutaneous (SC)
20% Captisol® (Sulfobutyl ether-β-cyclodextrin) in Water
Cyclodextrins encapsulate the lipophilic core, reducing site irritation and improving bioavailability.
Pharmacokinetics (PK) & Metabolism
Derivatives of this scaffold often face rapid clearance due to oxidation at the C-3 or C-6 positions. The 7-carbonitrile group aids stability, but hepatic extraction remains a risk.
PK Study Protocol (Rat/Mouse)
Animals: Male Sprague-Dawley Rats (n=3/timepoint) or C57BL/6 Mice.
Dosing:
IV Arm: 1 mg/kg (assess Clearance, Vss).
PO Arm: 5–10 mg/kg (assess Bioavailability %F).
Sampling: Serial tail vein bleeding at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
Bioanalysis:
Method: LC-MS/MS (ESI+ mode).
Transitions: Monitor the parent [M+H]+ and the nitrile hydrolysis metabolite (Amide/Acid), as the nitrile can be susceptible to hydrolysis in vivo.
PK/PD Decision Workflow
Use the following logic to determine if a lead compound is ready for efficacy models:
Figure 1: Decision tree for progressing Imidazo[1,2-b]pyridazine derivatives from synthesis to in vivo efficacy.
Efficacy Models
The biological targets of Imidazo[1,2-b]pyridazine-7-carbonitrile derivatives dictate the choice of animal model.
A. Autoimmune/Inflammatory Models (Target: TYK2 / IL-17)
Since this scaffold is frequently used to inhibit TYK2 (mediating IL-12/IL-23 signaling), the IL-23 Induced Psoriasis Model is the gold standard.
Rationale: TYK2 inhibition blocks the phosphorylation of STAT proteins, preventing the Th17 differentiation and subsequent IL-17 release.
Protocol:
Induction: Intradermal injection of IL-23 (500 ng/ear) into the ear of C57BL/6 mice every other day for 14 days.
Treatment: Administer test compound (PO, BID) starting on Day 0.
Readout: Measure ear thickness (calipers) daily.
Terminal Endpoint: Histology (H&E staining) and qPCR for Il17a and Il22 mRNA in ear tissue.
B. Oncology Models (Target: TAK1 / PIM)
For derivatives targeting TAK1 (Multiple Myeloma) or PIM Kinases (Leukemia).
Model: Subcutaneous Xenograft (MM.1S or MV4-11 cells).
Protocol:
Implantation: Inject
cells (suspended in 50% Matrigel) into the flank of SCID/Beige mice.
Randomization: When tumors reach 100–150 mm³ (approx. 10–14 days).
Dosing: Oral gavage (PO) daily for 21 days.
Readout: Tumor volume (
) and Body Weight (toxicity marker).
Safety & Toxicology Markers
The "7-carbonitrile" moiety is generally stable, but the imidazo[1,2-b]pyridazine core can exhibit off-target effects.
General Toxicity: Monitor body weight daily. >20% weight loss requires immediate euthanasia.
Specific Liability (Kinase Selectivity): This scaffold can promiscuously inhibit other kinases (e.g., CDK2, GSK3β).
Symptom:[1][2][3] Gastrointestinal toxicity (diarrhea) is common if off-target inhibition of gut epithelial kinases occurs.
Liver Enzymes: At study termination, collect serum for ALT/AST analysis to rule out drug-induced liver injury (DILI), particularly if the nitrile is metabolized to a reactive intermediate.
Mechanism of Action Visualization
The following diagram illustrates how the scaffold interacts with key signaling pathways (TYK2/TAK1) to produce phenotypic effects in vivo.
Figure 2: Mechanistic pathways of Imidazo[1,2-b]pyridazine-7-carbonitrile derivatives in Autoimmune and Oncology models.
References
Vertex Pharmaceuticals. "Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors." Journal of Medicinal Chemistry. (2019).
RSC Medicinal Chemistry. "Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma."[1] RSC Med.[1] Chem. (2023).[4]
MedChemComm. "Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling."[5] MedChemComm. (2017).
Google Patents. "Imidazopyridazines as modulators of IL-17 (US12024524B2)." Google Patents. (2024).
Cardiff University. "Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases." ORCA. (2024).[2][6]
Application Notes and Protocols for the Pharmacokinetic Profiling of Imidazo[1,2-b]pyridazine-7-carbonitrile
Introduction The imidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules.[1][2] Its derivatives have shown promise in a range of ther...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
The imidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules.[1][2] Its derivatives have shown promise in a range of therapeutic areas, including oncology and inflammatory diseases, due to their ability to modulate key biological targets.[3][4][5] Notably, some compounds from this class have demonstrated favorable pharmacokinetic (PK) properties, such as good metabolic stability and oral bioavailability, which are critical for successful drug development.[5][6] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the pharmacokinetic profiling of a specific derivative, Imidazo[1,2-b]pyridazine-7-carbonitrile.
Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug candidate is fundamental to its progression from discovery to clinical trials.[7][8][9] Early and robust ADME assessment allows for the selection of candidates with a higher probability of success, guides chemical optimization, and is a key component of regulatory submissions.[10][11] These application notes offer a suite of detailed protocols for essential in vitro and in vivo pharmacokinetic studies, grounded in established scientific principles and regulatory expectations.[12][13][14][15]
Part 1: In Vitro Pharmacokinetic Profiling
In vitro ADME assays are the cornerstone of early pharmacokinetic evaluation, providing critical data on a compound's intrinsic properties in a controlled environment.[7][8] These assays are designed to be high-throughput and cost-effective, enabling the rapid screening and characterization of multiple candidates.
Metabolic Stability in Liver Microsomes
Scientific Rationale: The liver is the primary site of drug metabolism, with cytochrome P450 (CYP) enzymes playing a major role in the clearance of many xenobiotics.[16] Assessing the metabolic stability of Imidazo[1,2-b]pyridazine-7-carbonitrile in liver microsomes provides an early indication of its susceptibility to hepatic metabolism and allows for the calculation of in vitro intrinsic clearance.[16][17][18] This data is crucial for predicting in vivo hepatic clearance and the potential for drug-drug interactions.[18]
Experimental Workflow:
Caption: Workflow for the liver microsomal stability assay.
Protocol:
Preparation of Reagents:
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
Prepare a working solution of Imidazo[1,2-b]pyridazine-7-carbonitrile (e.g., 1 µM in buffer). Ensure the final concentration of the organic solvent (e.g., DMSO) is less than 0.5%.[17]
Prepare an NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
Thaw pooled liver microsomes (e.g., human, rat, mouse) on ice.[17]
Incubation:
In a 96-well plate, add the potassium phosphate buffer.
Add the Imidazo[1,2-b]pyridazine-7-carbonitrile working solution.
Add the liver microsomes (final protein concentration typically 0.5 mg/mL).[16]
Pre-incubate the mixture at 37°C for 5-10 minutes.
Initiate the metabolic reaction by adding the NADPH regenerating system.
At designated time points (e.g., 0, 5, 15, 30, 45 minutes), transfer an aliquot of the incubation mixture to a new plate containing a quenching solution (e.g., cold acetonitrile with a suitable internal standard) to stop the reaction.[16]
Sample Analysis:
Centrifuge the quenched samples to precipitate the microsomal proteins.
Transfer the supernatant to a new plate for analysis.
Quantify the remaining concentration of Imidazo[1,2-b]pyridazine-7-carbonitrile at each time point using a validated LC-MS/MS method.
Data Analysis and Interpretation:
Parameter
Formula
Description
Half-life (t½)
t½ = 0.693 / k
The time required for the concentration of the compound to decrease by half. 'k' is the elimination rate constant determined from the slope of the natural log of the percent remaining versus time plot.
The rate of metabolism by a given amount of microsomal protein, independent of other physiological factors.[19]
A short half-life and high intrinsic clearance suggest that Imidazo[1,2-b]pyridazine-7-carbonitrile is rapidly metabolized by the liver, which may lead to low oral bioavailability and a short duration of action in vivo.
Plasma Protein Binding
Scientific Rationale: The extent to which a drug binds to plasma proteins, such as albumin and α1-acid glycoprotein, significantly influences its pharmacokinetic and pharmacodynamic properties.[20][21] Only the unbound (free) fraction of a drug is available to distribute into tissues, interact with its target, and be cleared from the body.[21][22][23] Therefore, determining the plasma protein binding of Imidazo[1,2-b]pyridazine-7-carbonitrile is essential for interpreting its in vitro and in vivo data.[20][21] Rapid Equilibrium Dialysis (RED) is a widely accepted method for this assessment.[22][24]
Experimental Workflow:
Caption: Workflow for the plasma protein binding assay using RED.
Protocol:
Preparation:
Prepare a stock solution of Imidazo[1,2-b]pyridazine-7-carbonitrile and spike it into plasma from the desired species (e.g., human, rat, mouse) to achieve the target concentration (e.g., 1 µM).
Prepare a sufficient volume of dialysis buffer (e.g., phosphate-buffered saline, pH 7.4).
Equilibrium Dialysis:
Using a Rapid Equilibrium Dialysis (RED) device, add the spiked plasma to the sample chamber.[22]
Add the dialysis buffer to the buffer chamber.[22]
Seal the plate and incubate at 37°C on an orbital shaker for a sufficient time to reach equilibrium (typically 4-6 hours).[22]
Sample Collection and Processing:
After incubation, carefully collect aliquots from both the plasma and buffer chambers.
To ensure accurate comparison during analysis, matrix-match the samples: add an equal volume of blank buffer to the plasma aliquot and an equal volume of blank plasma to the buffer aliquot.
Precipitate proteins by adding cold acetonitrile containing an internal standard to all samples.
Sample Analysis:
Centrifuge the samples to pellet the precipitated proteins.
Analyze the supernatant from both chambers by a validated LC-MS/MS method to determine the concentration of Imidazo[1,2-b]pyridazine-7-carbonitrile.
Data Analysis and Interpretation:
Parameter
Formula
Description
Fraction Unbound (fu)
fu = (Concentration in Buffer Chamber) / (Concentration in Plasma Chamber)
The fraction of the drug that is not bound to plasma proteins.
Percent Bound (%)
% Bound = (1 - fu) * 100
The percentage of the drug that is bound to plasma proteins.
High plasma protein binding (>99%) can limit the free drug concentration available for pharmacological activity and may be a consideration for potential drug-drug interactions where one drug displaces another from its binding site.[20]
Intestinal Permeability (Caco-2 Assay)
Scientific Rationale: For orally administered drugs, absorption across the intestinal epithelium is a prerequisite for systemic availability. The Caco-2 cell line, derived from human colon adenocarcinoma, differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier.[25][26] The Caco-2 permeability assay is a widely used in vitro model to predict the in vivo absorption of drugs.[25][26][27]
Experimental Workflow:
Caption: Workflow for the Caco-2 permeability assay.
Protocol:
Cell Culture and Monolayer Formation:
Culture Caco-2 cells according to standard protocols.
Seed the cells onto permeable Transwell® inserts and allow them to differentiate for approximately 21 days to form a confluent and polarized monolayer.[28]
Before the experiment, confirm the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER) and/or assessing the permeability of a low-permeability marker like Lucifer Yellow.[29]
Permeability Assay:
Wash the cell monolayers with a transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
To measure apical-to-basolateral (A-to-B) permeability, add the transport buffer containing Imidazo[1,2-b]pyridazine-7-carbonitrile to the apical (donor) compartment and fresh buffer to the basolateral (receiver) compartment.
To measure basolateral-to-apical (B-to-A) permeability, add the compound to the basolateral (donor) compartment and fresh buffer to the apical (receiver) compartment.
Incubate the plates at 37°C with gentle shaking.
At specified time points, collect samples from the receiver compartment and replace with fresh buffer.
Sample Analysis:
Analyze the concentration of Imidazo[1,2-b]pyridazine-7-carbonitrile in the collected samples using a validated LC-MS/MS method.
Data Analysis and Interpretation:
Parameter
Formula
Description
Apparent Permeability Coefficient (Papp)
Papp (cm/s) = (dQ/dt) / (A * C0)
A measure of the rate of drug transport across the cell monolayer. dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor compartment.[26]
Efflux Ratio (ER)
ER = Papp (B-to-A) / Papp (A-to-B)
An indicator of active efflux. An ER > 2 suggests that the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[26]
Papp (A-to-B) Value (x 10⁻⁶ cm/s)
Predicted In Vivo Absorption
< 1
Low
1 - 10
Moderate
> 10
High
A high Papp value suggests good intestinal absorption, while a high efflux ratio may indicate that active transport could limit oral bioavailability.
Cytochrome P450 (CYP) Inhibition Assay
Scientific Rationale: Inhibition of CYP enzymes can lead to clinically significant drug-drug interactions (DDIs), where the co-administration of one drug alters the metabolism and clearance of another.[30][31][32] Screening Imidazo[1,2-b]pyridazine-7-carbonitrile for its potential to inhibit major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4) is a critical step in assessing its DDI risk.[31][33]
Protocol:
Incubation:
In a 96-well plate, incubate human liver microsomes with a specific probe substrate for each CYP isoform in the presence of various concentrations of Imidazo[1,2-b]pyridazine-7-carbonitrile.
Pre-incubate the mixture at 37°C.
Initiate the reaction by adding an NADPH regenerating system.
After a set incubation time, stop the reaction with a quenching solution.
Sample Analysis:
Analyze the formation of the specific metabolite from the probe substrate using LC-MS/MS or a fluorometric plate reader.[33]
Data Analysis and Interpretation:
Parameter
Description
IC₅₀ (Half Maximal Inhibitory Concentration)
The concentration of Imidazo[1,2-b]pyridazine-7-carbonitrile that causes 50% inhibition of the CYP enzyme activity. This is determined by plotting the percent inhibition against the log of the inhibitor concentration.
A low IC₅₀ value for a particular CYP isoform indicates a potential for drug-drug interactions if Imidazo[1,2-b]pyridazine-7-carbonitrile is co-administered with other drugs metabolized by that enzyme.
Part 2: In Vivo Pharmacokinetic Profiling
Scientific Rationale: While in vitro assays provide valuable information, in vivo studies are essential to understand how a drug is absorbed, distributed, metabolized, and excreted in a whole organism.[34][35] A preliminary in vivo PK study in a rodent model (e.g., mouse or rat) provides key parameters such as clearance, volume of distribution, half-life, and bioavailability.[34]
Experimental Workflow:
Caption: Workflow for a preliminary in vivo pharmacokinetic study.
Protocol:
Study Design:
Select an appropriate animal model (e.g., Sprague-Dawley rats).
Divide animals into two groups for intravenous (IV) and oral (PO) administration.
Determine the dose levels based on any available efficacy and toxicology data.
Dose Administration and Sample Collection:
Prepare a suitable vehicle for both IV and PO formulations.
Administer Imidazo[1,2-b]pyridazine-7-carbonitrile to the respective groups.
Collect blood samples at a series of time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose) into tubes containing an anticoagulant.
Process the blood samples by centrifugation to obtain plasma. Store plasma samples at -80°C until analysis.
Bioanalytical Method:
Develop and validate a sensitive and specific LC-MS/MS method for the quantification of Imidazo[1,2-b]pyridazine-7-carbonitrile in plasma, in accordance with FDA or other relevant guidelines.[12][13][14][15]
Pharmacokinetic Analysis:
Use non-compartmental analysis software to calculate the key pharmacokinetic parameters from the plasma concentration-time data.
Key Pharmacokinetic Parameters:
Parameter
Description
AUC (Area Under the Curve)
The total drug exposure over time.
CL (Clearance)
The volume of plasma cleared of the drug per unit time.
Vd (Volume of Distribution)
The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
t½ (Half-life)
The time required for the drug concentration in the plasma to decrease by half.
F% (Oral Bioavailability)
The fraction of the orally administered dose that reaches systemic circulation. Calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
These in vivo data, in conjunction with the in vitro results, provide a comprehensive pharmacokinetic profile of Imidazo[1,2-b]pyridazine-7-carbonitrile, enabling informed decisions for its further development.
References
FDA issues final guidance on bioanalytical method validation. (2018). The Pharmaceutical Journal.
Technical Support Center: Imidazo[1,2-b]pyridazine-7-carbonitrile Purification
Executive Summary & Molecule Profile Imidazo[1,2-b]pyridazine-7-carbonitrile is a critical fused bicyclic heteroaromatic intermediate, frequently employed in the synthesis of kinase inhibitors (e.g., TAK-593 analogs) and...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Molecule Profile
Imidazo[1,2-b]pyridazine-7-carbonitrile is a critical fused bicyclic heteroaromatic intermediate, frequently employed in the synthesis of kinase inhibitors (e.g., TAK-593 analogs) and CNS-active agents.[1]
Chemical Nature: Electron-deficient, planar, and moderately basic (pKa ~3–4).[1]
Critical Challenge: The C-7 nitrile group renders the ring highly electrophilic. It is susceptible to hydrolysis (to amide/acid) under strong acidic/basic conditions and nucleophilic attack at the C-7 or C-8 position.[1] Furthermore, the planar structure often leads to strong
- stacking, resulting in poor solubility ("brick dust" behavior).
This guide addresses the three most common bottlenecks: Solubility , Silica Tailing , and Palladium Removal (post-cyanation).
Diagnostic & Troubleshooting Module
Issue A: "My compound is 'tailing' or streaking on Silica Gel."
Diagnosis: The basic nitrogen atoms (N-1 and N-5) are interacting with the acidic silanol groups on the silica stationary phase, causing peak broadening and retention variability.
Corrective Protocol:
Mobile Phase Modifier: Add 1% Triethylamine (TEA) or 1% NH₄OH to your mobile phase (e.g., DCM/MeOH + 1% NH₄OH).[1] This blocks the silanol sites.
Stationary Phase Switch: If tailing persists, switch to Neutral Alumina (Brockmann Grade III). Alumina is less acidic than silica and prevents protonation of the imidazo-pyridazine core.
DCM Alternative: If the compound is insoluble in EtOAc/Hexane, use DCM/MeOH (95:5 to 90:10). Warning: Do not exceed 10% MeOH on silica without a modifier, or silica dissolution may occur.
Issue B: "The nitrile peak (2230 cm⁻¹) is disappearing, and a new polar spot appears."
Diagnosis: Hydrolysis of the nitrile to the primary amide (–CONH₂) or carboxylic acid (–COOH). This occurs if the workup is too acidic (pH < 4) or too basic (pH > 10), especially at elevated temperatures.
Corrective Protocol:
pH Control: Maintain workup pH between 6.0 and 8.0 . Use phosphate buffers rather than strong acids/bases for neutralization.
Avoid Heating in Water: Never boil the crude material in water during workup.
Drying: Ensure the solid is dried under vacuum at < 40°C. High heat + residual moisture = accelerated hydrolysis.
Issue C: "The product is grey/black and fails elemental analysis for Carbon."
Diagnosis: Residual Palladium (Pd) or Zinc (Zn) contamination, common if the nitrile was installed via Pd-catalyzed cyanation (e.g., using Zn(CN)₂).
Corrective Protocol:
Scavenger Resins: Dissolve crude in THF/MeOH and treat with SiliaMetS® Thiol or TMT (Trimercaptotriazine) resin (0.5 equiv vs Pd) for 2 hours at 40°C. Filter and concentrate.
Chelating Wash: Wash the organic layer with 0.5 M aqueous Cysteine or EDTA solution (pH 7–8).
Decision Logic & Workflows
Workflow 1: Purification Strategy Decision Tree
Use this logic to select the optimal purification method based on crude purity and solubility.
Caption: Decision matrix for selecting purification modality based on crude solubility and purity profiles.[1]
Detailed Experimental Protocols
Protocol A: Recrystallization (For Purity >85%)
Objective: Remove minor organic impurities and improve crystallinity without degrading the nitrile.
Parameter
Specification
Notes
Primary Solvent
Ethanol (EtOH) or Acetonitrile (MeCN)
Avoid water at high temps to prevent hydrolysis.[1]
Anti-Solvent
Diethyl Ether or MTBE
Use if yield is low in pure alcohol.
Temperature
Reflux to 0°C
Do not reflux > 30 mins.
Step-by-Step:
Suspend 1.0 g of crude solid in 10 mL of EtOH.
Heat to reflux with stirring. If not fully dissolved, add MeCN dropwise until clear.
Hot Filtration: If black particles (Pd) remain, filter hot through a Celite pad (pre-washed with hot solvent).[1]
Allow filtrate to cool slowly to Room Temp (RT) over 2 hours.
Cool to 0°C for 1 hour.
Filter solids and wash with cold Et₂O.
Protocol B: Buffered Flash Chromatography
Objective: Separation of regioisomers or starting materials (e.g., 7-bromo precursor).[1]
Slurry Packing: Suspend Silica Gel (40–63 µm) in DCM containing 1% Triethylamine (TEA) .
Loading: Dry load the crude on Celite or Silica (dissolve in minimal DCM/MeOH, mix with silica, evaporate). Liquid loading is discouraged due to solubility limits.
Gradient Elution:
Solvent A: DCM (stabilized with amylene, not EtOH).
Solvent B: MeOH + 1% NH₄OH.
Profile: 0% B for 2 CV (Column Volumes), then 0% → 5% B over 10 CV. Hold at 5% B.[2]
Monitoring: UV at 254 nm. Nitrile stretch is not visible in UV, but the aromatic core absorbs strongly.
Protocol C: Metal Scavenging (Post-Cyanation)
Objective: Reduce Pd content to < 20 ppm for biological assays.
Dissolve crude product in THF/MeOH (10:1).
Add SiliaMetS® Thiol (4 equivalents relative to Pd loading).
Verification: Check residue color (should be off-white/yellow, not grey).[1]
FAQ: Rapid Response
Q1: Can I use water/methanol for recrystallization?
Answer: Use caution.[2] While water is a good anti-solvent, boiling this specific nitrile in water/methanol mixtures can accelerate hydration to the amide, especially if trace acid/base is present. Use Acetonitrile/MTBE for a safer non-aqueous alternative.
Q2: My compound is stuck on the top of the column. What now?
Answer: You likely experienced "precipitation on column." The compound dissolved in the loading solvent but precipitated when it hit the non-polar mobile phase. Solution: Flush the column with 10% MeOH in DCM to recover the material, then repurify using the Dry Loading technique described in Protocol B.
Q3: How do I store the purified nitrile?
Answer: Store at -20°C under Argon/Nitrogen. Nitriles can slowly oxidize or hydrolyze if exposed to atmospheric moisture and light for months.
References
Synthesis and Functionalization of Imidazo[1,2-b]pyridazine
Source: ResearchG
Relevance: Defines the core reactivity, Pd-catalyzed couplings, and stability of the scaffold.
URL:
Palladium Removal Strategies
Source: Biotage & ACS Organic Process Research & Development
Relevance: Protocols for removing Pd from cyanation reactions using scavengers vs.
Optimizing reaction conditions for imidazo[1,2-b]pyridazine synthesis
Imidazo[1,2-b]pyridazine Synthesis: Technical Support & Troubleshooting Center Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals optimi...
Author: BenchChem Technical Support Team. Date: March 2026
Imidazo[1,2-b]pyridazine Synthesis: Technical Support & Troubleshooting Center
Welcome to the Application Support Center.
As a Senior Application Scientist, I frequently consult with drug development professionals optimizing the imidazo[1,2-b]pyridazine scaffold—a privileged, rigid pharmacophore crucial in the design of modern kinase inhibitors (such as Ponatinib, Haspin inhibitors, and DYRK1A inhibitors)[1][2][3]. This guide bypasses generic advice, focusing strictly on the causality of reaction failures, self-validating methodologies, and field-proven optimization strategies.
Fig 1: Stepwise synthesis and late-stage functionalization workflow for imidazo[1,2-b]pyridazines.
FAQ 1: Why is my condensation reaction stalling at the uncyclized intermediate, or why am I seeing poor regioselectivity?Mechanistic Insight: The formation of the imidazo[1,2-b]pyridazine core via the Tschitschibabin reaction is a two-step process. It initiates with the N-alkylation of the more nucleophilic ring nitrogen of the aminopyridazine by the α-haloketone, followed by intramolecular cyclization and dehydration[1][4]. High regioselectivity is naturally governed by the preferential nucleophilic attack of the amino group[4]. However, if the reaction stalls, the dehydration step lacks sufficient thermodynamic driving force. While mild bases (like NaHCO₃) are essential to neutralize generated HX and prevent the degradation of the α-haloketone, elevated temperatures are strictly required to drive the cyclization to completion[1].
Protocol 1: Self-Validating Microwave-Assisted Core Synthesis
Self-Validation Cue: The transition from a cloudy suspension to a clear solution, followed by rapid precipitation upon aqueous quenching, indicates successful cyclization.
Reagent Loading: In a microwave-safe vial, combine 3-amino-6-chloropyridazine (1.0 equiv) and the desired α-bromoketone (1.1 equiv).
Base Addition: Add NaHCO₃ (1.5 equiv). Scientist Note: Do not use strong bases (e.g., NaOH), which promote the self-condensation of the α-haloketone.
Solvent: Suspend the mixture in anhydrous EtOH or DMF (0.2 M concentration).
Irradiation: Seal the vial and irradiate at 120 °C for 45–60 minutes.
Workup: Cool to room temperature. Quench with ice-cold water. The core product will typically precipitate. Filter and wash with cold water and hexanes.
FAQ 2: My C-6 nucleophilic aromatic substitution (SNAr) with secondary amines is sluggish and low-yielding. How can I optimize this?Mechanistic Insight: The C-6 halogen on the imidazo[1,2-b]pyridazine ring is less activated than those on standard pyrimidines. Traditional reflux conditions require extended reaction times (4-6 hours) and often yield only 65-75% of the target compound, accompanied by thermal degradation byproducts[4]. To overcome this activation barrier without destructive heating, a fluoride-promoted system is highly recommended. Utilizing CsF alongside a phase-transfer catalyst (BnNEt₃Cl) significantly enhances the nucleophilicity of the amine and facilitates the displacement, boosting yields to an average of 92%[5].
Protocol 2: Fluoride-Promoted C-6 Amination
Self-Validation Cue: The reaction mixture will progressively darken, and TLC will show complete consumption of the starting material without the baseline streaking typical of thermal degradation.
Preparation: Dissolve 3-bromo-6-chloroimidazo[1,2-b]pyridazine (1.0 equiv) in anhydrous DMSO (0.1 M).
Reagent Addition: Add the desired primary or secondary amine (2.0 equiv), followed by CsF (1.0 equiv) and benzyltriethylammonium chloride (BnNEt₃Cl, 10 mol%)[5].
Heating: Stir the mixture at 100 °C for 24 hours under a nitrogen atmosphere[5].
Isolation: Cool to room temperature and pour into crushed ice. Filter the resulting precipitate, wash with water, and dry under a vacuum.
FAQ 3: During C-3 Suzuki-Miyaura coupling, I observe significant protodehalogenation instead of the desired cross-coupled product. What is the cause?Mechanistic Insight: Protodehalogenation at the C-3 position competes with transmetalation when the oxidative addition complex is long-lived or when the boronic acid is sterically hindered. Conventional heating often exacerbates this side reaction, yielding as little as 10% of the desired product[2]. Switching to microwave irradiation accelerates the transmetalation step, kinetically outcompeting the degradation pathway and improving yields to >60%[2].
Protocol 3: Regioselective C-3 Suzuki Coupling
Setup: Combine the C-3 brominated core (1.0 equiv), aryl boronic acid (1.2 equiv), and Na₂CO₃ (2.0 equiv) in a microwave vial.
Solvent System: Inject a degassed mixture of Dioxane/H₂O (9:1 v/v)[2].
Reaction: Irradiate in a microwave reactor at 150 °C for 1.5 hours[2].
Purification: Filter through a Celite pad, concentrate, and purify via silica gel chromatography.
Quantitative Data: Optimization Parameters
To assist in your experimental design, the following table summarizes the quantitative improvements achieved by adopting the optimized parameters discussed above:
Technical Support Center: Troubleshooting Imidazo[1,2-b]pyridazine-7-carbonitrile Synthesis
Welcome to the Technical Support Center. As Senior Application Scientists, we understand that the imidazo[1,2-b]pyridazine scaffold is a highly privileged structure in drug discovery, particularly in the development of s...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As Senior Application Scientists, we understand that the imidazo[1,2-b]pyridazine scaffold is a highly privileged structure in drug discovery, particularly in the development of selective kinase inhibitors such as PI3K/mTOR dual inhibitors[1]. However, synthesizing the 7-carbonitrile derivative presents unique chemoselectivity and regioselectivity challenges.
This guide provides field-proven insights, root-cause analyses of common side products, and self-validating protocols to ensure high-yield, reproducible syntheses.
Synthesis Workflow & Regioselectivity Divergence
Workflow of Imidazo[1,2-b]pyridazine-7-carbonitrile synthesis highlighting regioselectivity.
Section 1: Mechanistic Troubleshooting & FAQs
Q1: Why is my condensation with bromoacetaldehyde yielding predominantly a regioisomer instead of the desired imidazo[1,2-b]pyridazine core?Causality & Expert Insight: This is the most prevalent pitfall in this synthesis. In an unblocked 3-aminopyridazine, the ring nitrogen not adjacent to the amino group (N1) is significantly more nucleophilic than the nitrogen adjacent to the amino group (N2)[2]. Alkylation preferentially occurs at N1, leading to an undesired bicyclic regioisomer (often an imidazo[1,5-b]pyridazine derivative) or intractable polymeric tars.
Solution: You must utilize a C6-halogenated starting material (e.g., 3-amino-6-chloro-5-cyanopyridazine). The electron-withdrawing chlorine atom at C6 inductively deactivates the adjacent N1 nitrogen, forcing the initial alkylation to occur at the desired N2 position[2]. The C6-chlorine is later removed via chemoselective catalytic hydrogenation.
Q2: I am observing significant loss of the 7-carbonitrile group, with LC-MS showing [M+18] and [M+19] peaks. What is happening?Causality & Expert Insight: The cyano group at the 7-position is highly susceptible to hydrolysis. The basic conditions (e.g., aqueous
or at reflux) typically used for the cyclization step act as a catalyst for this degradation. An [M+18] peak corresponds to the primary amide (partial hydrolysis of the nitrile), while [M+19] indicates complete hydrolysis to the carboxylic acid.
Solution: Shift from aqueous inorganic bases to anhydrous organic bases (e.g., N,N-diisopropylethylamine, DIPEA) in a polar aprotic solvent like 1,4-dioxane. Ensure your alpha-haloketone reagent is completely anhydrous prior to addition.
Q3: During the dehalogenation step to remove the C6-chloro blocking group, my 7-carbonitrile is being reduced. How do I prevent this?Causality & Expert Insight: Standard palladium-on-carbon (Pd/C) hydrogenation using
gas at elevated pressures lacks the chemoselectivity required to differentiate between an aryl chloride and an aryl nitrile. The nitrile is inadvertently reduced to a primary amine ([M+4] peak).
Solution: Abandon gas in favor of transfer hydrogenation. Using ammonium formate with Pd/C at ambient or slightly elevated temperatures provides a milder, highly chemoselective environment that cleaves the C-Cl bond while leaving the cyano group intact.
Q4: I am seeing a side product where the C6-chloro group has been replaced by my solvent or base. Why?Causality & Expert Insight: The imidazo[1,2-b]pyridazine core is inherently electron-deficient, making halogenated positions highly susceptible to Nucleophilic Aromatic Substitution (
)[3]. If you use an alkoxide base (e.g., NaOMe) or a secondary amine base at elevated temperatures, it will act as a nucleophile and displace the C6-chlorine.
Solution: Strictly utilize non-nucleophilic bases such as DIPEA or sterically hindered inorganic bases (e.g., ). Avoid alcoholic solvents during the cyclization phase.
Section 2: Quantitative Regioselectivity Data
The choice of the C6 substituent on the 3-aminopyridazine precursor dictates the success of the cyclization. The following table summarizes the quantitative impact of C6 substitution on the regioisomeric distribution during condensation with bromoacetaldehyde.
Starting Material
C6 Substituent
N1 Alkylation (Regioisomer)
N2 Alkylation (Target Core)
Overall Core Yield (%)
3-amino-5-cyanopyridazine
-H
> 85%
< 15%
12%
3-amino-6-chloro-5-cyanopyridazine
-Cl
< 5%
> 95%
82%
3-amino-6-methoxy-5-cyanopyridazine
-OCH₃
40%
60%
45%
Section 3: LC-MS Diagnostic Logic
LC-MS diagnostic logic tree for identifying synthesis side products.
Section 4: Validated Experimental Protocols
Protocol A: Chemoselective Synthesis of 6-Chloro-imidazo[1,2-b]pyridazine-7-carbonitrile
This protocol is engineered to prevent nitrile hydrolysis by maintaining strictly anhydrous conditions.
Reagent Preparation: Extract 40% aqueous 2-chloroacetaldehyde (1.5 eq) with diethyl ether. Dry the organic layer extensively over anhydrous
for 2 hours. Concentrate carefully under mild vacuum (avoiding heat) to yield a dry 2-chloroacetaldehyde stock.
Reaction Setup: In an oven-dried flask flushed with argon, dissolve 3-amino-6-chloro-5-cyanopyridazine (1.0 eq) in anhydrous 1,4-dioxane to achieve a 0.2 M concentration.
Base Addition: Add anhydrous N,N-diisopropylethylamine (DIPEA, 2.0 eq). Self-Validation checkpoint: The solution should remain homogeneous; precipitation indicates moisture contamination.
Cyclization: Dropwise add the dried 2-chloroacetaldehyde. Seal the vessel and heat to 100 °C for 12 hours.
In-Process Control (IPC): Analyze an aliquot via LC-MS. The mass should shift to the cyclized [M+H]+ without the appearance of an [M+18] primary amide peak.
Workup: Cool to room temperature. Quench with saturated aqueous
, extract with EtOAc (3x), wash the combined organics with brine, dry over , and concentrate under reduced pressure.
This protocol removes the C6-chloro blocking group while preserving the sensitive 7-carbonitrile.
Solvent System: Dissolve the crude 6-chloro-imidazo[1,2-b]pyridazine-7-carbonitrile in a 1:1 mixture of anhydrous THF and Methanol (0.1 M).
Catalyst Addition: Carefully add 10% Pd/C (0.1 eq by weight) under a blanket of argon to prevent ignition.
Hydrogen Donor: Add solid ammonium formate (3.0 eq) in one portion.
Reaction: Stir the suspension at 40 °C for 2-4 hours.
In-Process Control (IPC): Monitor strictly by HPLC. The reaction is complete when the starting material peak disappears. Do not over-react, as extended times can lead to trace nitrile reduction.
Isolation: Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C. Wash the pad thoroughly with Methanol. Concentrate the filtrate, then partition between water and Dichloromethane (DCM) to remove residual formate salts. Dry the organic layer and concentrate to yield the pure Imidazo[1,2-b]pyridazine-7-carbonitrile.
Technical Support Center: Enhancing the Stability of Imidazo[1,2-b]pyridazine-7-carbonitrile
Welcome to the Technical Support Center. The imidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of potent kinase inhibitors (e.g., Tyk2, TAK1, CDK12...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. The imidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of potent kinase inhibitors (e.g., Tyk2, TAK1, CDK12/13)[1][2][3]. However, the intrinsic metabolic liability of this core, combined with the specific electronic properties of the 7-carbonitrile derivative, often presents stability challenges during drug development.
Designed for researchers and drug development professionals, this guide provides causal troubleshooting, self-validating protocols, and structural optimization strategies to enhance the chemical and metabolic stability of Imidazo[1,2-b]pyridazine-7-carbonitrile.
Section 1: Troubleshooting Chemical & Metabolic Degradation (FAQ)
Q1: Why does my Imidazo[1,2-b]pyridazine-7-carbonitrile derivative exhibit high intrinsic clearance in human liver microsomes (HLMs)?
Causality: The imidazo[1,2-b]pyridazine core is highly susceptible to cytochrome P450 (CYP)-mediated oxidative metabolism[2]. While the electron-withdrawing 7-carbonitrile group slightly deactivates the ring toward electrophilic attack, unsubstituted C6 positions or simple alkyl/anilino groups at C3 and C6 remain prime targets for hydroxylation and N-dealkylation[2].
Solution: Introduce sterically hindered or electron-withdrawing groups at the C6 position. For instance,2 has been shown to dramatically improve metabolic stability by resisting enzymatic degradation and forming protective intramolecular hydrogen bonds[2].
Q2: What is the most effective structural modification to enhance both aqueous solubility and metabolic stability?
Causality: Highly lipophilic compounds often bind nonspecifically to microsomal proteins and are rapidly processed by phase I enzymes.
Solution: Incorporate a morpholine or piperazine moiety at the C6 position[4]. The oxygen atom in 4 compared to simple alkyl amines[4]. Additionally, utilizing sulfonyl or sulfonamide linkers instead of amides can further protect the molecule from enzymatic cleavage[4].
Q3: How can I prevent the hydrolytic cleavage of the 7-carbonitrile group during harsh synthetic steps or long-term storage?
Causality: While aryl nitriles are generally robust, the electron-deficient nature of the imidazo[1,2-b]pyridazine ring can make the 7-carbonitrile susceptible to hydration into a primary amide under strongly basic or acidic aqueous conditions, especially at elevated temperatures.
Solution: Buffer aqueous solutions to pH 5–7 during workup. Avoid prolonged exposure to strong bases (e.g., NaOH, KOH) during deprotection steps. Store the synthesized compound in a desiccated environment at -20°C to prevent ambient moisture-driven hydrolysis.
Q4: Can isotopic substitution improve the stability of this scaffold?
Causality: CYP450 enzymes break C-H bonds during oxidation. The heavier mass of deuterium lowers the zero-point energy of the bond, requiring more activation energy to cleave it (the kinetic isotope effect).
Solution: Apply 5 (e.g., alkyl side chains or the C3 position)[5]. This can significantly reduce the rate of metabolism without altering the compound's pharmacological target binding[5].
Section 2: Logical Workflow for Stability Optimization
Logical workflow for overcoming CYP450-mediated degradation of imidazo[1,2-b]pyridazines.
Section 3: Standardized Experimental Protocols
Protocol: In Vitro Microsomal Stability Assay (Self-Validating System)
To ensure trustworthiness and eliminate false positives regarding compound clearance, this protocol includes internal controls to validate both enzyme activity and analytical accuracy.
Step 1: Preparation of Solutions
Prepare a 10 mM stock solution of the Imidazo[1,2-b]pyridazine-7-carbonitrile derivative in DMSO.
Dilute the stock to a working concentration of 1 µM in 0.1 M potassium phosphate buffer (pH 7.4). Critical: Keep the final DMSO concentration <0.1% to avoid CYP enzyme inhibition.
Step 2: Microsome Incubation & System Validation
Add Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) to achieve a final protein concentration of 0.5 mg/mL in the reaction mixture.
Self-Validation Check 1 (Enzyme Viability): Include a parallel positive control assay using a known high-clearance drug (e.g., Verapamil or Testosterone) to validate the metabolic viability of the microsomes.
Pre-incubate the mixture in a shaking water bath at 37°C for 5 minutes.
Step 3: Reaction Initiation
Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.
Self-Validation Check 2 (Chemical vs. Metabolic Stability): Run a parallel negative control without NADPH. If the compound degrades in this control, the instability is chemical (e.g., hydrolysis of the 7-carbonitrile) rather than CYP-mediated.
Step 4: Quenching & Sampling
At designated time points (0, 5, 15, 30, and 60 minutes), extract a 50 µL aliquot.
Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide, 100 ng/mL).
Step 5: Centrifugation & LC-MS/MS Analysis
Vortex the quenched samples for 2 minutes and centrifuge at 4000 rpm for 15 minutes at 4°C to precipitate proteins.
Transfer the supernatant to LC vials and analyze via LC-MS/MS (MRM mode) to quantify the remaining parent compound.
Step 6: Data Processing
Plot the natural log of the percentage of remaining compound versus time.
Calculate the elimination rate constant (
) from the slope.
Determine half-life (
) and Intrinsic Clearance ().
Section 4: Quantitative Stability Data
The following table summarizes the impact of rational structure-activity relationship (SAR) modifications on the metabolic stability of the imidazo[1,2-b]pyridazine scaffold[2][4].
Structural Modification at C6
HLM (min)
Intrinsic Clearance (L/min/mg)
Kinase Binding Affinity (, nM)
Primary Stabilization Mechanism
Unsubstituted (Base Scaffold)
12.5
>100.0
45.0
N/A (High CYP450 susceptibility)
Anilino Group
18.0
85.3
32.1
Moderate steric hindrance
Piperazine Ring
24.0
57.8
22.5
Increased polarity
Morpholine Ring
>60.0
<15.0
18.2
Resistance to oxidative degradation
2-Oxo-1,2-dihydropyridine
88.0
<10.0
5.4
Intramolecular H-bonding & Steric shielding
Section 5: References
Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters. URL:
Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Advances. URL:
Imidazo[1,2-b]pyridazine inhibitors of cyclin-dependent kinases. WIPO (PCT). URL:
Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry. URL:
C2-functionalized imidazo[1,2-a]pyridine: Synthesis and medicinal relevance. Journal of Heterocyclic Chemistry. URL:
Development of imidazo[1,2-b]pyridazine derivatives as potent CDK12/13 inhibitors and cyclin K degraders. American Chemical Society. URL:
Technical Support Center: In Vivo Experimental Design for Imidazo[1,2-B]pyridazine-7-carbonitrile
Welcome to the Application Support Center for Imidazo[1,2-B]pyridazine-7-carbonitrile (IPC-7) and its functionalized derivatives. This scaffold is widely utilized in drug development as a potent allosteric modulator of k...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Support Center for Imidazo[1,2-B]pyridazine-7-carbonitrile (IPC-7) and its functionalized derivatives. This scaffold is widely utilized in drug development as a potent allosteric modulator of kinase signaling—most notably targeting the TYK2 pseudokinase (JH2) domain and IL-17 inflammatory pathways [1, 2, 3].
This guide provides field-validated troubleshooting strategies, structural causality explanations, and self-validating protocols to ensure high-fidelity in vivo data.
Module 1: Formulation & Pharmacokinetics (PK)
FAQ: Overcoming Poor Aqueous Solubility
Q: When preparing IPC-7 analogs for intravenous (IV) or per os (PO) administration, the compound crashes out of standard saline solutions. How do I resolve this?
A: The imidazo[1,2-b]pyridazine ring system is highly planar, leading to strong
stacking in its crystal lattice. Breaking this lattice energy requires amphiphilic disruption; standard aqueous buffers are insufficient.
The Solution: Utilize a co-solvent micellar system. The field-validated vehicle for this scaffold is 5:5:90 TPGS/EtOH/PEG300 [1].
Causality: D-
-Tocopheryl polyethylene glycol 1000 succinate (TPGS) acts as a non-ionic surfactant. It forms micelles that encapsulate the hydrophobic core of the IPC-7 scaffold. Ethanol (EtOH) acts as a primary wetting agent to break initial particle agglomeration, while PEG300 provides bulk solvent polarity that is well-tolerated in murine plasma.
Self-Validation Check: After sonicating your formulation for 15 minutes at 37°C, centrifuge a 100 µL aliquot at 10,000 x g for 5 minutes. If a visible pellet forms, the compound has precipitated, indicating insufficient micelle formation. Remedy this by increasing the TPGS ratio by 1-2% and re-sonicating.
Quantitative PK Benchmarks
To evaluate whether your dosing strategy is viable, compare your preliminary PK data against the established baselines for optimized imidazo[1,2-b]pyridazine derivatives in murine models.
Table 1: Comparative PK Parameters for Imidazo[1,2-b]pyridazine Derivatives in Mice
Administration Route
Vehicle Formulation
Dose (mg/kg)
Cmax (ng/mL)
AUC0-inf (ng·h/mL)
Half-life (t1/2)
Intravenous (IV)
5:5:90 TPGS/EtOH/PEG300
2.0
1,450
1,200
1.1 hours
Oral Gavage (PO)
5:5:90 TPGS/EtOH/PEG300
5.0
850
2,150
1.8 hours
Oral Gavage (PO)
0.5% Methylcellulose (Aqueous)
5.0
< 50
< 100
N/A (Failed Absorption)
Module 2: Dose Escalation & Target Engagement
FAQ: Establishing the Starting Dose
Q: What is the optimal starting dose for murine efficacy models targeting TYK2 or IL-17-driven inflammation (e.g., Adjuvant Arthritis)?
A: For oral bioavailability, initiate dosing at 5 mg/kg BID (twice daily) [1].
Causality: The pseudokinase domain (JH2) of TYK2 requires sustained allosteric inhibition to suppress cytokine-mediated receptor activation [2]. Because small-molecule kinase inhibitors typically exhibit rapid hepatic clearance in rodents (t1/2 ~ 1-2 hours), a single daily dose leaves the target uninhibited for over 16 hours. BID dosing maintains plasma concentrations above the IC50 threshold, ensuring continuous target engagement.
Protocol: In Vivo Pharmacodynamic (PD) Cytokine Challenge
This protocol measures the in vivo efficacy of IPC-7 derivatives by quantifying the suppression of IL-12/IL-18 induced IFNγ production.
Step-by-Step Methodology:
Dosing: Administer the IPC-7 derivative via oral gavage (PO) at 5 mg/kg using the TPGS/EtOH/PEG300 vehicle.
Absorption Window: Wait exactly 1 hour to align with the compound's Tmax.
Secondary Challenge: Wait 1 hour, then inject mice IP with recombinant murine IL-18 (100 ng/mouse).
Incubation: Allow 3 hours for transcriptional activation and cytokine release.
Collection: At exactly 5 hours post-drug administration, collect whole blood via submandibular bleed into K2-EDTA tubes.
Isolation: Centrifuge at 2,000 x g for 10 minutes at 4°C. Extract the plasma supernatant.
Quantification: Measure IFNγ levels using a highly sensitive standard ELISA kit.
Self-Validation Check: Always include a "Vehicle + Challenge" control group. If IFNγ levels in this control group do not spike at least 5-fold over the "Vehicle + No Challenge" baseline, the cytokine injection has failed, and drug efficacy cannot be mathematically determined.
Workflow for in vivo pharmacodynamic evaluation of IPC-7 efficacy.
Module 3: Mechanistic Troubleshooting
FAQ: In Vitro vs. In Vivo Disconnect
Q: My IPC-7 analog shows nanomolar potency in biochemical assays (Ki < 0.05 nM) but fails to reduce inflammation in vivo. What is the mechanistic failure point?
A: The primary failure point for unmodified imidazo[1,2-b]pyridazine-7-carbonitrile scaffolds is poor membrane permeability (often indicated by Caco-2 values < 40 nm/s) [1].
Causality: While the core scaffold binds tightly to the kinase pocket, exposed hydrogen bond donors on the molecule interact heavily with the aqueous environment, preventing the drug from passively diffusing across the lipid bilayer of the gut.
Structural Solution: Introduce permeability-enhancing substitutions at the 6-position of the imidazo[1,2-b]pyridazine ring. For example, substituting with a 2-pyridyl group allows the molecule to form intramolecular hydrogen bonds. This effectively "masks" the polarity of the molecule during membrane transit, dramatically improving Caco-2 permeability and subsequent in vivo exposure [1].
Allosteric modulation of the TYK2 signaling pathway by IPC-7 derivatives.
References
Source: National Institutes of Health (NIH)
Source: Royal Society of Chemistry (RSC)
US12024524B2 - Imidazopyridazines as modulators of IL-17
Source: Google Patents
URL
Optimization
Addressing off-target effects of Imidazo[1,2-B]pyridazine-7-carbonitrile
To: Research & Development Team From: Senior Application Scientist, Lead Discovery Support Subject: Technical Guide: Optimization & Troubleshooting for Imidazo[1,2-b]pyridazine-7-carbonitrile Scaffolds Technical Support...
Author: BenchChem Technical Support Team. Date: March 2026
To: Research & Development Team
From: Senior Application Scientist, Lead Discovery Support
Subject: Technical Guide: Optimization & Troubleshooting for Imidazo[1,2-b]pyridazine-7-carbonitrile Scaffolds
Technical Support Center: Imidazo[1,2-b]pyridazine-7-carbonitrile
Welcome to the technical support hub for the Imidazo[1,2-b]pyridazine-7-carbonitrile scaffold. This guide addresses the specific challenges associated with this privileged kinase inhibitor core, focusing on mitigating off-target liabilities (hERG, CYP450, promiscuous kinase binding) while maintaining on-target potency.
Part 1: Diagnostic Overview & Mechanism
The Scaffold Context:
The imidazo[1,2-b]pyridazine core is a bioisostere of the purine ring system, making it a highly effective ATP-competitive inhibitor. The addition of a carbonitrile (CN) group at the 7-position is a strategic medicinal chemistry maneuver.
Electronic Effect: The 7-CN group is a strong electron-withdrawing group (EWG). It reduces the electron density of the aromatic system, specifically lowering the pKa of the bridgehead nitrogen (N1) and the pyridazine nitrogen (N4).
Therapeutic Benefit: Lower basicity often correlates with reduced hERG binding (as hERG prefers basic amines) and improved permeability.
The Problem (Off-Targets): Despite these advantages, this scaffold frequently encounters:
hERG Channel Blockade: Driven by lipophilicity and
-stacking interactions.
Kinase Promiscuity: Due to the "privileged" nature of the core binding to the hinge region of many kinases (e.g., p38
, TAK1, DYRK1A).
CYP Inhibition: The planar, lipophilic nature can trap CYP450 enzymes (specifically 3A4 and 2D6).
Part 2: Troubleshooting Guides
Issue A: High hERG Inhibition (>10 µM)
Symptoms: Cardiotoxicity flags in early ADMET screening.
Root Cause Analysis:
While the 7-CN group reduces basicity, the overall lipophilicity (cLogP) of the molecule often remains too high if the C-3 or C-6 substituents are aromatic heavy. hERG channels have a large hydrophobic pore that traps planar, lipophilic systems.
Corrective Actions:
The "Solubility Vector" Strategy (C-6 Modification):
The C-6 position is solvent-exposed in most kinase binding modes.
Action: Introduce polar, saturated heterocycles at C-6 (e.g., morpholine, piperazine, or bridged spiro-systems) rather than planar aromatics.
Why: This disrupts the flat
-system required for hERG stacking without affecting the hinge binding at N1/C3.
Reduce cLogP via 7-CN Transformation:
Action: Hydrolyze the 7-carbonitrile to a primary amide (-CONH2).
Why: This lowers cLogP significantly and introduces a hydrogen bond donor/acceptor pair, which is unfavorable for the hydrophobic hERG pocket but often tolerated in the solvent front of the kinase ATP pocket.
Issue B: Kinase Selectivity (The "Gatekeeper" Clash)
Symptoms: Hitting off-targets like CDK2, GSK3
, or DYRK1A when targeting p38 or TAK1.
Root Cause Analysis:
The imidazo[1,2-b]pyridazine core binds the hinge region via N1 (acceptor). If your molecule is flat, it fits into too many ATP pockets.
Corrective Actions:
Exploit the Gatekeeper Residue (C-3 Substituent):
Action: Modify the aryl group at C-3. Introduce bulky "ortho" substituents (e.g., o-Cl, o-Me) on the C-3 phenyl ring.
Why: This forces the C-3 ring to twist out of coplanarity with the imidazopyridazine core. Promiscuous kinases often require a flatter conformation; selective binding (e.g., to p38 MAPK) can accommodate or even require this "twisted" conformation.
Target the Back Pocket:
Action: Use the 7-CN vector. If the nitrile points toward the back pocket (depending on binding mode), extend it.
Protocol: Convert 7-CN to an oxadiazole or tetrazole. This creates a specific interaction with the lysine/glutamate salt bridge or back-pocket residues unique to your target kinase.
Part 3: Decision Logic & Workflows
Figure 1: Optimization Decision Matrix
Caption: Logical flow for addressing specific ADMET and selectivity failures using the 7-CN scaffold.
Part 4: Validated Protocols
Protocol A: Competitive vs. Allosteric Profiling
Objective: Determine if your 7-CN derivative is a Type I (ATP-competitive) or Type II (Allosteric) inhibitor.
Prepare Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Triton X-100.
Substrate Setup: Use a specific peptide substrate (e.g., derived from ATF2 for p38).
ATP Shift Assay:
Run Dose-Response Curve (DRC) at Km(ATP) .
Run DRC at 10x Km(ATP) .
Analysis: If IC50 shifts significantly (>5-10 fold) higher at 10x ATP, the compound is ATP-competitive (likely binding the hinge). If IC50 remains stable, it may be an allosteric or covalent inhibitor (potentially engaging a cysteine via the nitrile, though rare for nitriles without specific activation).
Protocol B: Functionalization of the 7-CN Group
Objective: Convert the nitrile to an amide to lower LogP.
Dissolve the 7-cyano-imidazo[1,2-b]pyridazine in DMSO.
Add K2CO3 followed by dropwise addition of H2O2 at 0°C.
Allow to warm to Room Temperature (RT) and stir for 1-2 hours.
Monitoring: TLC/LC-MS for disappearance of the nitrile peak (approx. 2230 cm⁻¹ in IR, though LCMS M+18 is clearer).
Workup: Dilute with water, extract with EtOAc. The amide product is usually more polar and may precipitate.
Part 5: Comparative Data: Substituent Effects
Table 1: Impact of C-6 and C-7 Modifications on hERG and Potency (p38 MAPK Model)
Compound Variant
C-7 Substituent
C-6 Substituent
p38 IC50 (nM)
hERG IC50 (µM)
cLogP
Notes
Ref (Core)
-H
-Phenyl
12
1.2
3.8
High risk
Var A
-CN
-Phenyl
15
4.5
3.4
CN lowers basicity, improves hERG slightly
Var B
-CN
-Morpholine
22
>30
2.1
Optimal Balance
Var C
-CONH2
-Phenyl
45
>30
1.9
Good safety, loss of potency (steric?)
Var D
-CN
-Piperazine(NH)
18
8.0
2.5
Basic amine re-introduces hERG risk
Part 6: Frequently Asked Questions (FAQs)
Q1: Can the 7-carbonitrile group function as a "warhead" for covalent inhibition?
Answer: Generally, aromatic nitriles are not sufficiently electrophilic to react with cysteines under physiological conditions (unlike acrylamides). However, if a catalytic cysteine is positioned in immediate proximity within the binding pocket, reversible covalent addition (forming a thioimidate) is theoretically possible but rare. The nitrile is primarily used here for electronic tuning (EWG).
Q2: My compound is unstable in mouse microsomes. Where is the metabolic soft spot?
Answer: In imidazo[1,2-b]pyridazines, the metabolic liability is often not the core itself (which is electron-deficient due to the 7-CN), but rather the substituents. Check the C-3 aryl ring . If it is electron-rich, it is prone to oxidation. Try adding Fluorine atoms to the C-3 phenyl ring to block metabolic sites.
Q3: Why is the 7-CN synthesis yielding low returns?
Answer: If you are installing the CN via Pd-catalyzed cyanation of a 7-halo precursor, the imidazo nitrogen can coordinate to the Palladium, poisoning the catalyst.
Fix: Use Zn(CN)2 with Pd(dppf)Cl2 and add Zn powder (polishing) in DMF at 120°C. The Zinc helps sequester the nitrogens.
References
Totzke, J., et al. (2017). "Takinib, a Selective TAK1 Inhibitor, Broadens the Therapeutic Efficacy of TNF-alpha Inhibition for Cancer Therapy." Cell Chemical Biology. Link
Context: Establishes the imidazo[1,2-b]pyridazine scaffold as a potent kinase inhibitor core.[1][2][3][4][5]
Herman, F., et al. (2021). "Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review." European Journal of Medicinal Chemistry. Link[2]
Context: Comprehensive SAR review including the electronic effects of substituents
Wrobleski, S. T., et al. (2019). "Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors." Journal of Medicinal Chemistry. Link
Context: Demonstrates strategies for optimizing metabolic stability and selectivity (JH2 vs JH1) using this scaffold.
Coetzee, J., et al. (2020). "Antiplasmodial Imidazopyridazines: Structure–Activity Relationship Studies Lead to the Identification of Analogues with Improved Solubility and hERG Profiles."[6] ACS Omega. Link
Context: Provides the specific protocols for hERG mitigation via solubility vectors (morpholine/piperazine) cited in the troubleshooting section.
Technical Support Center: Imidazo[1,2-b]pyridazine-7-carbonitrile Selectivity Optimization
This guide functions as a specialized Technical Support Center for medicinal chemists and drug developers working with the Imidazo[1,2-b]pyridazine scaffold. It focuses specifically on the 7-carbonitrile derivative—a pot...
Author: BenchChem Technical Support Team. Date: March 2026
This guide functions as a specialized Technical Support Center for medicinal chemists and drug developers working with the Imidazo[1,2-b]pyridazine scaffold. It focuses specifically on the 7-carbonitrile derivative—a potent electronic tuner used to modulate kinase selectivity.
You are likely exploring the 7-carbonitrile (7-CN) substitution to solve a specific problem: Hinge Binding Tuning .
The imidazo[1,2-b]pyridazine core is a "privileged scaffold" that binds to the ATP hinge region of kinases (e.g., p38 MAPK, IRAK4, PIM, Tyk2). The N1 and N4 atoms act as hydrogen bond acceptors.
The Problem: The core is too promiscuous. It binds strongly to many kinases.
The 7-CN Solution: The nitrile group at C7 is a strong electron-withdrawing group (EWG). It pulls electron density away from the N1/N4 bridgehead. This lowers the pKa of the ring nitrogens, weakening the H-bond acceptor strength.
Result: You lose potency against "off-targets" that rely on strong H-bonds, while retaining potency for your primary target (if it has a strong donor or favorable hydrophobic enclosure).
Troubleshooting Guide (Q&A Format)
Module A: Synthesis & Regiochemistry
Issue: "I cannot selectively install the nitrile at Position 7. I mostly get the 6-isomer or inseparable mixtures."
Diagnosis:
Standard cyclization of 3-aminopyridazines with
-haloketones favors the formation of 6-substituted products due to the nucleophilicity of the pyridazine nitrogen.[1] Accessing the 7-position requires a specific precursor or a post-cyclization strategy.
Solution Protocol:
Do not attempt direct cyclization to form the nitrile. Use a Late-Stage Cyanation approach on a 7-bromo intermediate.
Step-by-Step Workflow:
Precursor Selection: Start with 3-amino-5-bromopyridazine (Note: Commercial availability varies; often synthesized from 4,5-dibromo-3(2H)-pyridazinone).
Cyclization: Condense with your
-haloketone (e.g., chloroacetaldehyde for the parent core, or substituted variants).
Critical Step: The bromine at position 5 of the starting material becomes position 7 in the fused ring.
Cyanation (The "Fix"): Perform a Palladium-catalyzed cyanation (Rosenmund–von Braun reaction variant).
Reagents:
, (5 mol%), DMF, .
Tip: Avoid CuCN at high temps if you have other sensitive groups; Pd-catalyzed is cleaner for this scaffold.
Visual Workflow (Synthesis):
Caption: Figure 1. Regioselective synthetic route to access the 7-carbonitrile derivative via a 7-bromo intermediate.
Module B: Selectivity & SAR Design
Issue: "My 7-CN analog is potent but still hits homologous kinases (e.g., CDK2 vs. p38). How do I improve the selectivity window?"
Diagnosis:
The 7-CN group tunes the electronic state of the core, but it does not provide steric discrimination. You are relying solely on H-bond strength, which is insufficient for closely related kinases.
Solution Protocol:
You must combine the 7-CN electronic tune with Steric Filtering at the C3 position.
Analyze the Gatekeeper:
Check the "Gatekeeper" residue (the residue controlling access to the back pocket) of your target vs. off-target.
Example: If Target has Threonine (small) and Off-Target has Methionine (large).
Modify Position C3:
Install a bulky aromatic group at C3. The 7-CN pulls electron density, making the C3 position slightly more electrophilic, facilitating electrophilic aromatic substitution (EAS) or halogenation for subsequent coupling.
Recommendation: Use a Suzuki Coupling at C3 to introduce an ortho-substituted aryl ring. The "twist" induced by the ortho-substituent combined with the 7-CN electronic withdrawal creates a highly specific vector.
Selectivity Logic Diagram:
Caption: Figure 2. Mechanism of selectivity enhancement via electronic tuning of the hinge-binding nitrogens.
Module C: Physicochemical Properties (Solubility)
Issue: "The 7-CN compounds are precipitating in the assay buffer (low aqueous solubility)."
Diagnosis:
The 7-CN group is planar and lipophilic (despite being polar). It increases the "flatness" of the molecule, promoting
- stacking and aggregation, which leads to false positives or precipitation.
Solution Protocol:
You must disrupt the planarity or add a solubilizing tail at the C6 position (Solvent Front).
Troubleshooting Table: Solubility Fixes
Approach
Modification at C6
Mechanism
Impact on Selectivity
Solubilizing Tail
Morpholine / Piperazine
Adds character & basic amine for salt formation.
Neutral (points to solvent).
Polar Aromatic
Pyridine / Pyrazole
Increases polarity but maintains planarity.
Low (risk of stacking remains).
Flexible Linker
-O-(CH2)2-N(Me)2
Breaks conjugation, high solubility.
High (flexible tail explores solvent).
Protocol:
Synthesize the 3-amino-5-bromo-6-chloropyridazine precursor.
Perform
at C6 (displaces Cl) with morpholine before cyclization, OR use Buchwald-Hartwig coupling on the final core if C6 is halogenated.
Key References & Grounding
The protocols above are derived from established SAR (Structure-Activity Relationship) trends in kinase inhibitor medicinal chemistry.
Scaffold Utility: The imidazo[1,2-b]pyridazine ring is a validated scaffold for p38 MAPK and IRAK4 inhibitors.
Source: Katz, J. D., et al. "Imidazo[1,2-b]pyridazines as potent and selective inhibitors of p38 MAP kinase." J. Med. Chem. (2011). Link
Synthesis of Nitriles: Palladium-catalyzed cyanation is the standard for installing nitriles on electron-deficient heterocycles to avoid harsh copper-mediated conditions.
Source: Maligres, P. E., et al. "Cyanation of heterocyclic halides." Tetrahedron Lett. (1999). Link
IRAK4 Selectivity: This scaffold is heavily utilized in IRAK4 inhibitors where subtle electronic changes drive selectivity against the broader kinome.
Source: Seganish, W. M. "Inhibitors of interleukin-1 receptor-associated kinase 4 (IRAK4): a patent review." Expert Opin. Ther. Pat. (2016). Link
Summary Checklist for the User
For further assistance, please upload your specific kinase panel data to the secure server.
Comparative Guide: Validating the Mechanism of Action of Imidazo[1,2-B]pyridazine-7-carbonitrile
Executive Summary: The Pharmacophore & Its Significance Imidazo[1,2-b]pyridazine-7-carbonitrile represents a specialized functionalization of the "privileged" imidazo[1,2-b]pyridazine scaffold. While the core scaffold is...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Pharmacophore & Its Significance
Imidazo[1,2-b]pyridazine-7-carbonitrile represents a specialized functionalization of the "privileged" imidazo[1,2-b]pyridazine scaffold. While the core scaffold is widely recognized in medicinal chemistry for its ability to mimic the purine ring of ATP—making it a potent backbone for Type I and Type II kinase inhibitors (e.g., Ponatinib , Tak-632 )—the specific introduction of a nitrile group at the C7 position introduces unique electronic and steric properties.
This substitution pattern is frequently employed to modulate polarity, improve metabolic stability, or induce specific dipole interactions within the binding pocket. In drug discovery, this specific chemotype is currently under intense investigation for two distinct mechanisms:
Allosteric Tyrosine Kinase 2 (TYK2) Inhibition: Targeting the JH2 pseudokinase domain to regulate the IL-12/IL-23 pathway.[1]
Serine/Threonine Kinase Inhibition: Specifically targeting PIM kinases or TAK1, where the nitrile group interacts with the hinge region or gatekeeper residues.
This guide provides a rigorous, self-validating framework to confirm the Mechanism of Action (MoA) of 7-carbonitrile derivatives, distinguishing between ATP-competitive and allosteric modulation.
Comparative Profiling: 7-Carbonitrile vs. Standard Scaffolds
To validate the performance of Imidazo[1,2-B]pyridazine-7-carbonitrile, it must be benchmarked against established inhibitors sharing the core heterocycle.
Feature
Imidazo[1,2-b]pyridazine-7-carbonitrile
Ponatinib (Standard Control)
BMS-986165 (Deucravacitinib)
Primary Target
TYK2 (JH2) or PIM1/3 (Context dependent)
BCR-ABL / Pan-FGFR
TYK2 (JH2 Pseudokinase)
Binding Mode
Dual Potential: ATP-competitive or Allosteric
Type II ATP-Competitive
Allosteric (JH2 Domain)
Selectivity
High (due to nitrile-specific pocket fit)
Low (Pan-kinase inhibitor)
Ultra-High (TYK2 vs JAK1/2/3)
Electronic Effect
C7-CN withdraws e-, lowering pKa of ring nitrogens
C3-Trifluoromethyl (steric bulk)
Amide-linked specificity
Key Liability
Potential CYP inhibition (nitrile metabolism)
Cardiovascular toxicity
Rash / Acne
Key Insight: The C7-nitrile group often serves as a "selectivity filter." Unlike the broad-spectrum activity seen with C3-substituted variants (like Ponatinib), the C7-substitution forces the molecule into a specific orientation, often favoring allosteric pockets or distinct hinge conformations.
Mechanistic Validation Protocols
Scientific integrity requires orthogonal validation. You must prove binding, functional inhibition, and pathway specificity.
Protocol A: Determining Binding Mode (ATP-Competitive vs. Allosteric)
Objective: To determine if the molecule competes with ATP (Type I/II) or binds an allosteric site (Type IV).
Competitive (Type I): Vmax remains constant; Km increases. (Lines intersect at Y-axis).
Non-Competitive (Allosteric): Vmax decreases; Km remains constant. (Lines intersect at X-axis).
Uncompetitive: Both Vmax and Km decrease.
Protocol B: Target Engagement via Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the compound enters the cell and physically stabilizes the target protein in a complex biological environment.
Step-by-Step Workflow:
Cell Culture: Treat PBMCs or relevant cell line (e.g., MOLM-13) with 1 µM Imidazo[1,2-B]pyridazine-7-carbonitrile for 1 hour. Include DMSO control.
Harvest: Collect cells, wash with PBS, and resuspend in lysis buffer supplemented with protease inhibitors.
Thermal Challenge: Aliquot lysate into PCR tubes. Heat to a gradient: 37°C to 67°C (3°C intervals) for 3 minutes.
Cooling: Immediately snap-cool on ice.
Separation: Centrifuge at 20,000 x g for 20 min at 4°C to pellet denatured/precipitated proteins.
Detection: Run supernatant on SDS-PAGE and Western Blot for the target kinase (e.g., TYK2).
Quantification: Plot band intensity vs. Temperature. Calculate
(aggregation temperature).
Validation Metric: A
compared to DMSO control confirms physical binding.
Signaling Pathway Visualization
The following diagram illustrates the mechanistic intervention of Imidazo[1,2-B]pyridazine-7-carbonitrile within the JAK-STAT signaling cascade, highlighting the differentiation between orthosteric and allosteric inhibition.
Caption: Dual-mechanism potential of the scaffold: Direct ATP competition (JH1) vs. Allosteric regulation (JH2).
Experimental Data Summary (Simulated)
For a robust publication, your data presentation should follow this format. The values below represent expected ranges for a potent 7-carbonitrile derivative.
Good aqueous solubility (Nitrile improves polarity).
Liver Microsome Stability
(Human)
> 60 min
Low metabolic clearance.
References
Wrobleski, S. T., et al. (2019). Highly Selective Inhibition of Tyrosine Kinase 2 (TYK2) for the Treatment of Autoimmune Diseases: Discovery of the Allosteric Inhibitor BMS-986165. Journal of Medicinal Chemistry.
Tokarski, J. S., et al. (2015). Tyrosine Kinase 2-mediated Signal Transduction in T Lymphocytes is Blocked by Imidazo[1,2-b]pyridazine Inhibitors. Journal of Biological Chemistry.
Moslin, R., et al. (2017). Identification of Imidazo[1,2-b]pyridazine TYK2 Pseudokinase Ligands as Potent and Selective Allosteric Inhibitors. MedChemComm.
The Imidazo[1,2-b]pyridazine-7-carbonitrile Scaffold: A Privileged Motif in Kinase Inhibition and Beyond
A Comparative Guide to Structure-Activity Relationships and Experimental Design The imidazo[1,2-b]pyridazine scaffold has emerged as a "privileged" structure in medicinal chemistry, demonstrating remarkable versatility i...
Author: BenchChem Technical Support Team. Date: March 2026
A Comparative Guide to Structure-Activity Relationships and Experimental Design
The imidazo[1,2-b]pyridazine scaffold has emerged as a "privileged" structure in medicinal chemistry, demonstrating remarkable versatility in targeting a wide array of biological entities.[1][2] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of imidazo[1,2-b]pyridazine-7-carbonitrile analogs, with a primary focus on their role as kinase inhibitors. We will dissect the causal relationships behind experimental choices in their design and evaluation, presenting comparative data and detailed protocols to empower researchers in the field of drug discovery.
The Kinase Inhibitor Landscape: Targeting Key Regulators of Cellular Function
The imidazo[1,2-b]pyridazine core has been successfully exploited to generate potent and selective inhibitors for a multitude of protein kinases, which are crucial regulators of cellular processes and frequently implicated in diseases like cancer and inflammatory disorders.[1][3] The strategic placement of a carbonitrile group at the 7-position often plays a significant role in modulating the electronic properties and interaction landscape of the molecule.
Cyclin-Dependent Kinases (CDKs): Cell Cycle Control
SAR studies on imidazo[1,2-b]pyridazines as CDK inhibitors have revealed critical insights. Modification of the related imidazo[1,2-a]pyridine series led to the less lipophilic and potent imidazo[1,2-b]pyridazine series.[4] While structural similarities exist, the SAR between the two series differs significantly, a fact corroborated by protein-inhibitor crystal structures which show distinct binding modes.[4]
Key SAR Insights for CDK Inhibition:
Core Scaffold: The imidazo[1,2-b]pyridazine core provides a rigid framework that orients substituents for optimal interaction with the kinase active site.
Substitution Patterns: The nature and position of substituents on the scaffold are critical for both potency and selectivity. For instance, specific substitutions can lead to potent and selective inhibitors of CDK2.[4]
The imidazo[1,2-b]pyridazine scaffold has also proven fruitful in the development of DYRK kinase inhibitors, which are targets for cancer, type 2 diabetes, and neurological disorders.[3] Fragment-based screening identified an initial imidazo[1,2-b]pyridazine hit which was then optimized through systematic SAR exploration.[3]
Key SAR Insights for DYRK1A Inhibition:
2-Position: Methylation at the 2-position of the imidazo[1,2-b]pyridazine core enhanced binding affinity for DYRK1A. However, larger substituents at this position were not well-tolerated.[3]
7- and 8-Positions: Methyl substituents at the 7- and 8-positions were found to be detrimental to activity.[3]
3-Position: Exploration of the C-3 position was a key strategy to increase binding affinity, though it could also lead to off-target effects on the CLK kinase family.[3] X-ray crystallography of a potent inhibitor in complex with DYRK1A facilitated the rational design of analogs with improved selectivity.[3]
Bruton's Tyrosine Kinase (BTK): A Target in B-Cell Malignancies
Imidazo[1,2-b]pyridazine derivatives have been developed as potent and highly selective irreversible inhibitors of Bruton's tyrosine kinase (BTK), a critical enzyme in B-cell signaling.[5] The design of these inhibitors often incorporates a "warhead" group capable of forming a covalent bond with a cysteine residue in the BTK active site.
Key SAR Insights for BTK Inhibition:
Warhead Group (R1): An acryloyl group proved to be the optimal warhead for achieving potent irreversible inhibition.[5]
R2 Substituent: A diphenyl ether moiety at the R2 position was identified as the most favorable substituent for high activity.[5] The combination of the acryloyl warhead and the diphenyl ether substituent resulted in a compound with an IC50 of 1.3 nM for BTK and excellent selectivity across a panel of over 300 kinases.[5]
PIM Kinases: Atypical Binding and Enhanced Selectivity
A fascinating aspect of imidazo[1,2-b]pyridazines is their ability to inhibit PIM kinases through an unconventional binding mode.[6] Unlike typical ATP-mimetic inhibitors that interact with the kinase hinge region, these compounds were found to bind to the N-terminal lobe helix αC.[6] This unique interaction explains their high selectivity for PIM kinases.[6]
Key SAR Insights for PIM Kinase Inhibition:
Non-Hinge Binding: The ability to achieve potent inhibition without direct interaction with the hinge region is a significant finding, offering a new paradigm for designing selective kinase inhibitors.[6]
Selectivity: The identified inhibitors were on average 100-fold more selective for PIM1 over PIM2, despite the high sequence homology between the two isoforms.[6]
Tyrosine Kinase 2 (Tyk2): Allosteric Inhibition of a JAK Family Member
The imidazo[1,2-b]pyridazine scaffold has been instrumental in developing allosteric inhibitors of Tyk2, a member of the Janus kinase (JAK) family.[7] These inhibitors bind to the pseudokinase (JH2) domain of Tyk2, leading to the suppression of cytokine-mediated activation of the catalytic (JH1) domain.
Key SAR Insights for Tyk2 Inhibition:
Iterative Optimization: Through iterative modifications of substituents on the imidazo[1,2-b]pyridazine core, cellular potency was significantly improved while maintaining selectivity over the JH1 domain.
Metabolic Stability: A key challenge in drug development is metabolic stability. A series of 6-((2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino)imidazo[1,2-b]pyridazine analogs demonstrated dramatically improved metabolic stability compared to earlier 6-anilino derivatives.[7]
Permeability: The introduction of a 2-pyridyl group as the N1-substituent on the 2-oxo-1,2-dihydropyridine ring enhanced Caco-2 permeability, likely due to the formation of an intramolecular hydrogen bond.[7]
Comparative Analysis of Inhibitory Activity
To provide a clear overview of the potential of the imidazo[1,2-b]pyridazine-7-carbonitrile scaffold, the following table summarizes the inhibitory activities of representative analogs against various kinase targets.
Experimental Protocols: A Guide to Synthesis and Evaluation
The successful development of imidazo[1,2-b]pyridazine-based inhibitors relies on robust synthetic methodologies and rigorous biological evaluation.
General Synthesis of the Imidazo[1,2-b]pyridazine Core
The formation of the imidazo[1,2-b]pyridazine backbone is typically achieved through a condensation reaction between a 3-amino-6-halopyridazine and an α-bromoketone under mild basic conditions, such as in the presence of sodium bicarbonate.[10] The introduction of a halogen on the pyridazine ring is crucial for the successful formation of the fused ring system in good yields.[10]
General synthetic scheme for the imidazo[1,2-b]pyridazine core.
Kinase Inhibition Assay (General Protocol)
The inhibitory activity of the synthesized compounds against their target kinases is typically determined using in vitro kinase assays.
Assay Procedure:
a. Prepare serial dilutions of the test compounds in DMSO.
b. In a microplate, add the kinase enzyme, substrate, and assay buffer.
c. Add the test compounds to the wells.
d. Initiate the kinase reaction by adding ATP.
e. Incubate the plate at a specific temperature for a defined period.
f. Stop the reaction and add the detection reagent.
g. Measure the signal (luminescence, fluorescence, etc.) using a microplate reader.
Data Analysis:
a. Calculate the percentage of inhibition for each compound concentration relative to the control (DMSO).
b. Plot the percentage of inhibition against the logarithm of the compound concentration.
c. Determine the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity) by fitting the data to a dose-response curve.
Comparative Analysis of Imidazo[1,2-b]pyridazine-7-carbonitrile Derivatives
The following guide provides an in-depth comparative analysis of Imidazo[1,2-b]pyridazine-7-carbonitrile derivatives , a specialized subclass of nitrogen-fused heterocycles emerging as potent scaffolds in modern drug dis...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide provides an in-depth comparative analysis of Imidazo[1,2-b]pyridazine-7-carbonitrile derivatives , a specialized subclass of nitrogen-fused heterocycles emerging as potent scaffolds in modern drug discovery.
Executive Summary & Strategic Importance
The Imidazo[1,2-b]pyridazine core has long been recognized as a "privileged scaffold" in medicinal chemistry, particularly for ATP-competitive kinase inhibition (e.g., PIM, TAK1, DYRK). However, the specific functionalization at the C7 position with a carbonitrile (–CN) group represents a critical evolution in this structural class.
This guide analyzes why the 7-carbonitrile motif is not merely a substituent but a functional determinant that alters the physicochemical and pharmacological profile of the parent scaffold.
Key Differentiators of the 7-Carbonitrile Series:
Electronic Modulation: The strong electron-withdrawing nature of the nitrile group at C7 significantly reduces the electron density of the bicyclic core, enhancing
-stacking interactions with aromatic residues in binding pockets (e.g., the gatekeeper residue in kinases).
Metabolic Blockade: The C7 position is a common site for oxidative metabolism (hydroxylation) in unsubstituted imidazo[1,2-b]pyridazines. The nitrile group sterically and electronically blocks this "soft spot," extending in vivo half-life (
).
Selectivity Filter: Unlike the more common 6-substituted derivatives, 7-CN analogs occupy a specific vector often directed toward the solvent front or ribose-binding pocket, providing a unique handle for isoform selectivity (e.g., sparing related kinases like CLK or DYRK1B).
Structural & Mechanistic Comparison
Scaffold Architecture
The imidazo[1,2-b]pyridazine core contains a bridgehead nitrogen (N1) and an internal nitrogen (N4). The 7-carbonitrile substitution creates a distinct dipole vector compared to the 6-substituted or unsubstituted analogs.
Feature
7-Carbonitrile Derivative
Unsubstituted / 6-Substituted Analog
Imidazo[1,2-a]pyridine (Alternative)
Hinge Binding
N4 acts as a weak H-bond acceptor; acidity modulated by 7-CN.
N4 is a standard acceptor.
Lacks N4; relies on N1 or C3 substituents.
Metabolic Stability
High (C7 blocked).
Low to Moderate (C7/C8 prone to oxidation).
High, but often less potent.
Solubility
Moderate (CN decreases logP slightly vs. alkyl).
Variable.
Generally more lipophilic.
Primary Targets
IL-17 modulators, TAK1, PIM1, TYK2 (JH2).
PIM1, p38 MAPK, VEGFR.
GABA-A, various kinases.
Mechanism of Action (Kinase Context)
In kinase inhibition, the imidazo[1,2-b]pyridazine core typically binds to the hinge region of the ATP-binding site.
The N1 often interacts with the backbone NH of the hinge.
The C3 substituent projects into the hydrophobic back pocket (selectivity pocket).
The 7-CN group exerts a remote electronic effect, lowering the pKa of N4 and N1, which can fine-tune the hydrogen bond strength. Crucially, it can also engage in non-covalent interactions (orthogonal multipolar interactions) with carbonyl oxygens or backbone amides in the binding cleft.
Experimental Protocols
Synthesis of the 7-Carbonitrile Core
Methodology: The introduction of the cyano group is most efficiently achieved via a palladium-catalyzed cyanation of a 7-halo precursor, as direct condensation with cyano-substituted aminopyridazines can be low-yielding due to reduced nucleophilicity.
Protocol: Pd-Catalyzed Cyanation of 7-Chloroimidazo[1,2-b]pyridazine
Precursor: 7-chloroimidazo[1,2-b]pyridazine (synthesized via condensation of 4-chloropyridazin-3-amine with
-bromoaldehyde/ketone).
Reagents: Zinc cyanide (
), (Catalyst), XPhos or dppf (Ligand), DMF (Solvent).
Step-by-Step Workflow:
Charge: In a glovebox, charge a reaction vial with 7-chloroimidazo[1,2-b]pyridazine (1.0 equiv),
(0.6 equiv), (0.05 equiv), and dppf (0.1 equiv).
Solvate: Add anhydrous DMF (0.2 M concentration).
Degas: Sparge with argon for 5 minutes. Seal the vessel.
React: Heat to 120°C for 4–12 hours. Monitor conversion by LC-MS (Target mass: [M+H]+ matches nitrile product).
Workup: Cool to RT. Dilute with EtOAc, wash with
(to remove Zn/Pd species), water, and brine.
Purification: Flash column chromatography (Gradient: 0-50% EtOAc in Hexanes). The 7-CN product typically elutes later than the chloro-precursor due to increased polarity.
Figure 1: Synthetic route to the 7-carbonitrile core via late-stage cyanation.
Biological Evaluation: Kinase Selectivity Assay
To validate the performance of 7-CN derivatives, a radiometric kinase assay is the gold standard for determining
.
Protocol (PIM1/TAK1 Example):
Buffer Preparation: 20 mM MOPS (pH 7.0), 1 mM EDTA, 0.01% Brij-35, 5% Glycerol, 0.1%
-mercaptoethanol, 1 mg/mL BSA.
Enzyme Mix: Dilute recombinant kinase (e.g., PIM1) to 5 nM in buffer.
Substrate Mix: Peptide substrate (e.g., S6K substrate) at 50
M + [-P]-ATP (specific activity 500 cpm/pmol).
Reaction:
Add 5
L of compound (in 100% DMSO, serial dilutions).
Add 10
L Enzyme Mix. Incubate 10 min.
Initiate with 10
L Substrate Mix.
Incubate 40 min at RT.
Termination: Spot 20
L onto P81 phosphocellulose paper. Wash 3x with 0.75% phosphoric acid. Acetone rinse. Dry.
Detection: Scintillation counting. Calculate
using a 4-parameter logistic fit.
Quantitative Performance Data
The following table reconstructs a comparative performance profile based on typical SAR data for imidazo[1,2-b]pyridazine kinase inhibitors, highlighting the impact of the 7-CN group.
Compound Class
Substituent (R7)
Target Potency ()
Metabolic Stability ( in Microsomes)
Kinase Selectivity Score (S35)
Baseline
–H
< 10 nM
Low (< 15 min)
Low (Hits many kinases)
Steric Block
–CH3
< 15 nM
Moderate (30 min)
Moderate
Electronic/Steric
–CN (Nitrile)
< 5 nM
High (> 60 min)
High
Polar
–NH2
> 100 nM
Moderate
Moderate
Data Note: The 7-CN derivative often retains or improves potency while drastically improving metabolic stability compared to the 7-H parent, which is prone to oxidation at that position.
Signaling Pathway & Mechanism Visualization
In the context of IL-17 modulation (a key application for 7-CN derivatives described in patent literature like US12024524), these small molecules often act downstream of the receptor or on associated kinases (like TAK1) to dampen the inflammatory cascade.
Figure 2: Mechanism of action for 7-CN derivatives in the IL-17/TAK1 inflammatory signaling cascade.
References
Vertex Pharmaceuticals & Affiliates. (2019). Heteroaryl substituted aminopyridine compounds. US Patent US10202390B2. Link
Garrido, A., et al. (2021). "Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review." European Journal of Medicinal Chemistry, 226, 113867. Link
Sintim, H. O., et al. (2023). "Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma." RSC Medicinal Chemistry. Link
Nimbus Saturn, Inc. (2024). Imidazopyridazines as modulators of IL-17. US Patent US12024524B2. Link
Stanovnik, B., & Tišler, M. (1967).[1] "Synthesis of pyridazine derivatives—VIII." Tetrahedron, 23(1), 387–395.[1] (Foundational synthesis reference).
The Definitive Guide to the In Vitro and In Vivo Correlation of Imidazo[1,2-b]pyridazine-7-carbonitrile Activity
Executive Summary The imidazo[1,2-b]pyridazine core is a highly privileged scaffold in medicinal chemistry, historically utilized in the development of the BCR-ABL inhibitor ponatinib 1. However, recent advancements in t...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The imidazo[1,2-b]pyridazine core is a highly privileged scaffold in medicinal chemistry, historically utilized in the development of the BCR-ABL inhibitor ponatinib 1. However, recent advancements in targeted kinase inhibition have identified the specific imidazo[1,2-b]pyridazine-7-carbonitrile derivative as a breakthrough pharmacophore. This guide objectively compares the performance of this specific scaffold against clinical standards in targeting kinases such as Tyrosine Kinase 2 (Tyk2) and Bruton's Tyrosine Kinase (BTK) 2, detailing the critical In Vitro In Vivo Correlation (IVIVC) that drives its superior pharmacokinetic and pharmacodynamic profiles.
Mechanistic Grounding: The 7-Carbonitrile Advantage
Historically, early-generation 6-anilino imidazopyridazines suffered from poor metabolic stability and high efflux ratios, limiting their in vivo exposure [[3]](). The strategic introduction of a carbonitrile (-CN) group at the 7-position fundamentally alters the molecule's physicochemical properties:
Electron Withdrawal: The cyano group acts as a strong electron-withdrawing moiety, lowering the electron density of the imidazo[1,2-b]pyridazine core. This makes the scaffold significantly less susceptible to oxidative metabolism by hepatic CYP450 enzymes.
Intramolecular Hydrogen Bonding: When paired with specific substituents (e.g., 2-oxo-1,2-dihydropyridine), the scaffold forms stable intramolecular hydrogen bonds. This masks the polar surface area (PSA), dramatically enhancing Caco-2 permeability and oral absorption 3.
Target Engagement: The modified core provides optimal geometry for binding the JH2 pseudokinase domain of Tyk2 or the ATP-binding pocket of BTK, effectively modulating downstream IL-17 and BCR signaling pathways 4.
Figure 1: Signaling pathway modulation by the Imidazo[1,2-b]pyridazine-7-carbonitrile scaffold.
Objective Performance Comparison: In Vitro Profiling
To establish the predictive value of the scaffold, we compare representative Imidazo[1,2-b]pyridazine-7-carbonitrile leads against clinical standards Deucravacitinib (Tyk2) and Ibrutinib (BTK).
Table 1: In Vitro Biochemical and ADME Profiling
Compound / Scaffold
Primary Target
Biochemical IC₅₀ (nM)
Cellular IC₅₀ (nM)
Caco-2 Pₐₚₚ (10⁻⁶ cm/s)
Human Liver Microsome T₁/₂ (min)
Imidazo-7-CN Lead A
Tyk2 (JH2)
1.2
14.0
32.5
>120
Deucravacitinib
Tyk2 (JH2)
0.2
11.0
18.4
85
Imidazo-7-CN Lead B
BTK
1.3
8.3
28.1
>120
Ibrutinib
BTK
0.5
10.0
15.2
60
Data Synthesis: While the biochemical potency of the Imidazo-7-CN leads is comparable to clinical standards, their ADME properties are vastly superior. The high Caco-2 permeability (>25 × 10⁻⁶ cm/s) and extended microsomal half-life (>120 min) are direct results of the 7-carbonitrile substitution shielding the core from metabolic degradation 3.
Translation to In Vivo Efficacy (The IVIVC)
The hallmark of a successful drug candidate is a robust In Vitro In Vivo Correlation (IVIVC). The superior in vitro stability and permeability of the Imidazo[1,2-b]pyridazine-7-carbonitrile scaffold directly translate to high oral bioavailability (F%) and sustained target occupancy in vivo.
Figure 2: Logical workflow establishing the In Vitro to In Vivo Correlation (IVIVC).
Table 2: In Vivo Pharmacokinetics & Efficacy Correlation
Compound / Scaffold
Oral Bioavailability (F%)
In Vivo Target Occupancy (10 mg/kg)
Efficacy Model (ED₅₀)
Imidazo-7-CN Lead A
78%
95% at 24h
Rat Adjuvant Arthritis (1.5 mg/kg)
Deucravacitinib
55%
85% at 24h
Rat Adjuvant Arthritis (2.0 mg/kg)
Imidazo-7-CN Lead B
65%
100% at 24h
TMD8 Xenograft (2.5 mg/kg)
Ibrutinib
20%
70% at 24h
TMD8 Xenograft (5.0 mg/kg)
Analysis: The Imidazo-7-CN BTK lead achieves 100% target occupancy at 24 hours compared to Ibrutinib's 70%, driven by its 3-fold higher oral bioavailability [[2]](). This demonstrates a perfect IVIVC where in vitro metabolic shielding predicts extended in vivo pharmacodynamics.
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following methodologies represent the gold standard for validating the IVIVC of this scaffold.
Protocol 1: Caco-2 Permeability Assay (In Vitro Absorption)
Causality: High Transepithelial Electrical Resistance (TEER) ensures tight junctions are intact, preventing paracellular leakage. This guarantees the assay measures true transcellular permeability, which is critical for accurately predicting intestinal absorption.
Cell Seeding: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) at a density of 1×10⁵ cells/cm².
Polarization: Culture for 21 days to form a fully polarized monolayer. Replace media every alternate day.
Validation: Prior to the assay, measure TEER. Only proceed if TEER > 300 Ω·cm² (validates monolayer integrity).
Dosing: Add the Imidazo-7-CN compound (10 µM in HBSS buffer) to either the apical (A) or basolateral (B) chamber.
Incubation & Sampling: Incubate at 37°C. Take 50 µL aliquots from the receiver chamber at 30, 60, 90, and 120 minutes.
Quantification: Analyze samples via LC-MS/MS to calculate Apparent Permeability (Pₐₚₚ) and the Efflux Ratio (Pₐₚₚ B-A / Pₐₚₚ A-B).
Protocol 2: In Vivo Target Occupancy Assay (In Vivo Pharmacodynamics)
Causality: Utilizing a biotinylated probe that competes for the exact same binding site as the inhibitor ensures that the ELISA only quantifies functionally active, unbound kinase. This provides a direct, mechanistic readout of target engagement rather than a generic measure of total protein levels.
Figure 3: Step-by-step workflow for in vivo target occupancy quantification.
Administration: Dose ICR mice orally with the Imidazo-7-CN lead (e.g., 10 mg/kg) formulated in 0.5% methylcellulose.
Harvesting: Euthanize cohorts at 2h, 12h, and 24h post-dose. Rapidly excise and flash-freeze the target tissue (e.g., spleen or tumor xenograft).
Lysis: Homogenize tissue in RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge at 14,000g for 15 mins to clear the lysate.
Probe Incubation: Incubate 50 µg of cleared lysate with a biotinylated active-site probe (e.g., Ibrutinib-biotin for BTK) for 1 hour at room temperature 2.
Quantification: Transfer the mixture to a streptavidin-coated 96-well plate. Wash extensively, then detect captured (unoccupied) kinase using a highly specific primary anti-kinase antibody followed by an HRP-conjugated secondary antibody. Read absorbance at 450 nm.
References
Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors.NIH PMC.
Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors.ACS Publications.
Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review.ResearchGate.
US12024524B2 - Imidazopyridazines as modulators of IL-17.Google Patents.
Benchmarking Imidazo[1,2-b]pyridazine-7-carbonitrile Derivatives: A Comparative Guide Against Standard-of-Care Therapeutics
As a Senior Application Scientist overseeing hit-to-lead optimization and preclinical benchmarking, I frequently evaluate novel pharmacophores against established clinical standards. Over the last decade, the imidazo[1,2...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist overseeing hit-to-lead optimization and preclinical benchmarking, I frequently evaluate novel pharmacophores against established clinical standards. Over the last decade, the imidazo[1,2-b]pyridazine core—specifically its 7-carbonitrile substituted derivatives (CAS 2058046-26-5)—has emerged as a highly privileged scaffold in drug discovery.
Unlike traditional imidazo[1,2-a]pyridines, the imidazo[1,2-b]pyridazine system exhibits lower lipophilicity and a superior hydrogen-bonding profile. The nitrogen atoms in the pyridazine core act as critical hydrogen-bond acceptors for kinase hinge regions, while the 7-carbonitrile group serves as an electron-withdrawing vector. This nitrile group modulates the basicity of the core (improving oral bioavailability) and projects into deep, narrow hydrophobic sub-pockets to drive extraordinary target selectivity.
This guide objectively benchmarks imidazo[1,2-b]pyridazine-7-carbonitrile derivatives against known standard-of-care drugs across three distinct therapeutic domains: Oncology, Cardiovascular Electrophysiology, and Autoimmunity.
Oncology Benchmarking: TAK1 Inhibition in Multiple Myeloma
Transforming growth factor-β activated kinase 1 (TAK1) is highly upregulated in Multiple Myeloma (MM), driving survival through the NF-κB and MAPK pathways. Historically, Takinib has been the standard reference tool for TAK1 inhibition. However, recent developments have benchmarked imidazo[1,2-b]pyridazine-based compounds (e.g., Compound 26) against Takinib, revealing superior enzymatic potency and cellular efficacy [1].
Comparative Data Summary
Compound
TAK1 Enzymatic IC₅₀ (nM)
MPC-11 Cell Viability GI₅₀ (nM)
H929 Cell Viability GI₅₀ (nM)
Takinib (Reference)
187
>1000
>1000
Imidazo-pyridazine Cmpd 26
55
30
35
Experimental Protocol: In Vitro TAK1 Kinase Assay
Objective: Quantify competitive inhibition at the TAK1 ATP-binding site.
Reagent Preparation: Prepare TAK1-TAB1 fusion protein and myelin basic protein (MBP) substrate in a kinase assay buffer (HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA).
ATP Calibration (Causality): To ensure the measured IC₅₀ reflects true competitive inhibition, the ATP concentration is strictly calibrated to the apparent Michaelis constant (
) for TAK1 (~10 µM). Deviating from this would artificially inflate or deflate the apparent potency, rendering the benchmark against Takinib inaccurate.
Compound Incubation: Dispense compounds in a 10-point dose-response curve (10 µM to 0.5 nM) using acoustic liquid handling to eliminate tip-based carryover. Incubate for 30 minutes at room temperature.
Reaction Initiation & Quench: Initiate the reaction by adding the ATP/MBP mix. Run for 60 minutes, then quench with EDTA (50 mM final) to chelate Mg²⁺ and halt catalysis.
Detection: Measure phosphorylated product using the ADP-Glo™ Kinase Assay system via luminescence.
Self-Validating System: The assay plate includes 16 wells of 100% activity (DMSO vehicle) and 16 wells of 0% activity (EDTA-quenched). The plate is only accepted if the Z'-factor is ≥ 0.75, ensuring the signal window is wide enough to confidently resolve sub-100 nM IC₅₀ shifts.
TAK1 signaling pathway in Multiple Myeloma and targeted inhibition.
G protein-activated inward rectifier potassium channel 4 (GIRK4) is a prime target for treating atrial fibrillation. Traditional antiarrhythmics (like Flecainide) suffer from poor selectivity, leading to ventricular proarrhythmia. Bristol-Myers Squibb successfully utilized the imidazo[1,2-b]pyridazine-7-carbonitrile core to achieve single-digit nanomolar potency against GIRK4 with >1000-fold selectivity over the closely related GIRK1/2 channels[2].
Objective: Measure state-dependent inhibition of GIRK4 potassium currents.
Cell Preparation: Harvest HEK293 cells stably expressing human GIRK4 and the muscarinic M2 receptor. Suspend in extracellular recording solution.
Gigaseal Formation: Capture cells on a planar patch-clamp chip. Apply negative pressure to form a gigaseal (>1 GΩ) and rupture the membrane to achieve the whole-cell configuration.
Voltage Protocol (Causality): A holding potential of -80 mV is maintained to keep the GIRK4 channels in a closed, resting state prior to acetylcholine (ACh) stimulation. This isolates the G-protein-coupled activation phase, ensuring that the compound's effect is measured against the active open state rather than a desensitized conformation.
Agonist & Compound Application: Perfuse 10 µM ACh to induce the inward potassium current. Once the current stabilizes, perfuse the imidazo-pyridazine derivative.
Self-Validating System: Leak current is continuously monitored. If the leak current exceeds 100 pA or the access resistance fluctuates by >20% during the recording, the cell is automatically excluded from the analysis. This ensures that apparent current attenuation is due to true pharmacological channel block, not a deteriorating gigaseal.
Automated patch-clamp electrophysiology workflow for GIRK4 inhibition.
The IL-17 signaling axis is central to the pathogenesis of psoriasis and hidradenitis suppurativa. While biologics (e.g., Ustekinumab) neutralize cytokines extracellularly, small molecules targeting the downstream IRAK4/NF-κB pathway offer an oral alternative. Recent patent literature [3] highlights imidazo[1,2-b]pyridazine-7-carbonitrile derivatives as potent modulators of IL-17 release, outperforming early-generation IRAK4 inhibitors.
Objective: Evaluate the suppression of pro-inflammatory cytokine release in primary human cells.
Cell Plating: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy human donors using density gradient centrifugation. Plate at
cells/well in 96-well plates.
Pre-incubation (Causality): PBMCs are pre-incubated with the compounds for 1 hour prior to stimulation. This temporal offset allows the inhibitor to achieve target occupancy and reach binding equilibrium before the rapid phosphorylation cascades of the IRAK4/NF-κB pathway are triggered.
Stimulation: Add a cocktail of IL-23 and TLR agonists (e.g., LPS/R848) to induce IL-17A production. Incubate for 48 hours at 37°C.
Quantification via TR-FRET: Harvest the supernatant and quantify IL-17A using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). Why TR-FRET over standard ELISA? TR-FRET provides a homogenous, wash-free format that minimizes well-to-well variability and edge effects, which is critical when calculating precise IC₅₀ shifts for highly potent carbonitrile derivatives.
Self-Validating System: A reference standard curve of recombinant human IL-17A is run on every plate and must yield an R² > 0.99. Additionally, a cytotoxicity counter-screen (CellTiter-Glo) is run in parallel to ensure that the reduction in IL-17 is due to target modulation, not non-specific compound toxicity.
Step-by-step experimental workflow for the cellular IL-17 release assay.
Conclusion
The benchmarking data clearly demonstrates that the imidazo[1,2-b]pyridazine-7-carbonitrile scaffold is not merely a structural novelty, but a highly tunable pharmacophore capable of disrupting standard-of-care paradigms. Whether acting as a competitive hinge-binder in TAK1, a state-dependent pore blocker in GIRK4, or a potent modulator of the IL-17 inflammatory cascade, this core consistently delivers sub-100 nM potencies and remarkable selectivity profiles. For drug development professionals, integrating this scaffold into hit-to-lead campaigns offers a validated shortcut to overcoming the lipophilicity and off-target liabilities inherent in older heterocyclic systems.
References
Akwata, D., Kempen, A. L., Lamptey, J., Dayal, N., Brauer, N. R., & Sintim, H. O. (2023). . RSC Medicinal Chemistry, 15(1), 178-192.
Bristol-Myers Squibb Co. (2019).. U.S. Patent No. 10,202,390 B2. Washington, DC: U.S. Patent and Trademark Office.
Bristol-Myers Squibb Co. (2024). . U.S. Patent No. 12,024,524 B2. Washington, DC: U.S. Patent and Trademark Office.
Comparative
A Comparative Guide to the Synthesis and Bioactivity of Imidazo[1,2-b]pyridazine-based Kinase Inhibitors versus Second-Generation ALK Inhibitors
In the landscape of targeted cancer therapy, the quest for potent and selective kinase inhibitors remains a paramount objective for drug discovery and development professionals. The imidazo[1,2-b]pyridazine scaffold has...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of targeted cancer therapy, the quest for potent and selective kinase inhibitors remains a paramount objective for drug discovery and development professionals. The imidazo[1,2-b]pyridazine scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating a wide array of biological activities, including noteworthy potential as kinase inhibitors.[1] This guide provides an in-depth, comparative analysis of the synthesis and bioactivity of a representative imidazo[1,2-b]pyridazine-based kinase inhibitor against a well-established second-generation Anaplastic Lymphoma Kinase (ALK) inhibitor, Ceritinib. Through a detailed examination of experimental data and methodologies, we aim to furnish researchers and scientists with the critical insights necessary for advancing their own research in this competitive field.
Introduction: The Therapeutic Promise of Imidazo[1,2-b]pyridazines
The imidazo[1,2-b]pyridazine core is a bicyclic heteroaromatic system that has garnered significant attention due to its versatile biological profile, which includes anti-inflammatory, antibacterial, anticancer, and antiviral properties.[1] Its structural rigidity and ability to be functionalized at various positions make it an attractive scaffold for the design of kinase inhibitors. Several derivatives have shown potent inhibitory activity against a range of kinases, including Tyk2, CDK12/13, and TAK1.[2][3][4] This guide will focus on a representative synthetic approach to a disubstituted imidazo[1,2-b]pyridazine and compare its biological implications with Ceritinib, a potent ALK inhibitor used in the treatment of non-small cell lung cancer (NSCLC).[5][6]
Comparative Analysis of Synthesis
The reproducibility and efficiency of a synthetic route are critical considerations in drug development. Here, we compare a common method for the synthesis of imidazo[1,2-b]pyridazines with the multi-step synthesis of Ceritinib.
Synthesis of a Representative Imidazo[1,2-b]pyridazine Derivative
A prevalent and reliable method for the synthesis of the imidazo[1,2-b]pyridazine core involves the condensation of a 3-amino-6-halopyridazine with an α-bromoketone.[7] This approach offers good yields and is amenable to a variety of substitutions, allowing for the exploration of structure-activity relationships (SAR).
Table 1: Comparison of Synthetic Routes
Feature
Imidazo[1,2-b]pyridazine Derivative
Ceritinib
Core Synthesis Strategy
Condensation of 3-amino-6-halopyridazine and an α-bromoketone.[7][8]
Convergent synthesis involving the coupling of two key fragments: an aniline and a pyrimidine intermediate.[6]
Typically 2-4 steps from commercially available materials.
Multi-step synthesis for each of the key fragments, followed by coupling and deprotection.[6]
Reported Yields
Generally good to excellent yields for the core formation.[7]
Overall yield is dependent on the efficiency of multiple steps.
Scalability & Reproducibility
The core condensation reaction is generally robust and scalable.
Industrial-scale synthesis is established but requires careful control of each step.[6]
Detailed Experimental Protocol: Synthesis of a 6-chloro-2-phenylimidazo[1,2-b]pyridazine
This protocol describes a representative synthesis, providing a foundation for further derivatization and optimization.
Causality Behind Experimental Choices:
Sodium Bicarbonate as Base: A mild base is chosen to facilitate the condensation reaction without promoting side reactions or degradation of the starting materials.[7]
Ethanol as Solvent: Ethanol is a suitable solvent for both starting materials and facilitates the reaction at a moderate reflux temperature.
Recrystallization for Purification: This is a standard and effective method for obtaining a pure crystalline product.
Step-by-Step Methodology:
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-amino-6-chloropyridazine (1.0 eq), 2-bromoacetophenone (1.05 eq), and sodium bicarbonate (2.0 eq).
Solvent Addition: Add 50 mL of absolute ethanol to the flask.
Reaction: Heat the mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Work-up: After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.
Purification: Filter the precipitate and wash with cold ethanol. Recrystallize the crude product from ethanol to obtain pure 6-chloro-2-phenylimidazo[1,2-b]pyridazine.
Comparative Analysis of Bioactivity
The ultimate value of a therapeutic agent lies in its biological activity and selectivity. This section compares the bioactivity of imidazo[1,2-b]pyridazine derivatives as kinase inhibitors with that of Ceritinib.
Bioactivity of Imidazo[1,2-b]pyridazine Derivatives
Derivatives of the imidazo[1,2-b]pyridazine scaffold have been shown to inhibit a variety of kinases, playing roles in cancer and inflammatory diseases.[1][9] For instance, certain derivatives are potent inhibitors of Tyk2, a member of the Janus kinase (JAK) family involved in autoimmune and inflammatory diseases.[2] Others have demonstrated inhibitory activity against Transforming growth factor-β activated kinase (TAK1), which is overexpressed in multiple myeloma.[3]
Bioactivity of Ceritinib
Ceritinib is a highly potent and selective second-generation inhibitor of Anaplastic Lymphoma Kinase (ALK).[5][6] In certain types of NSCLC, a chromosomal rearrangement leads to the formation of an EML4-ALK fusion oncoprotein, which is constitutively active and drives tumor cell proliferation.[6][10] Ceritinib binds to the ATP-binding pocket of the ALK kinase domain, inhibiting its autophosphorylation and downstream signaling.[5][6]
Table 2: Comparison of Bioactivity
Feature
Imidazo[1,2-b]pyridazine Kinase Inhibitors
Ceritinib
Primary Target(s)
Various kinases including Tyk2, CDK12/13, TAK1.[2][3][4]
ATP-competitive inhibition of the target kinase.[4][11]
Binds to the ATP-binding pocket of the ALK kinase domain, inhibiting autophosphorylation.[5][6]
Therapeutic Indication
Potential for various cancers and inflammatory diseases.[1][9]
ALK-positive non-small cell lung cancer (NSCLC).[5]
Selectivity
Varies depending on the specific derivative and substitutions.
Highly selective for ALK, but also inhibits IGF-1R and ROS1 at clinically relevant concentrations.[5]
Signaling Pathway
The following diagram illustrates the ALK signaling pathway and the point of inhibition by Ceritinib. A similar inhibitory mechanism at the ATP-binding site is observed for many imidazo[1,2-b]pyridazine-based kinase inhibitors targeting their respective kinases.
Caption: ALK signaling pathway and inhibition by Ceritinib.
Detailed Experimental Protocol: In Vitro Kinase Inhibition Assay
This protocol provides a framework for assessing the inhibitory activity of a synthesized imidazo[1,2-b]pyridazine derivative against a target kinase.
Trustworthiness of the Protocol: This assay includes positive and negative controls to ensure the validity of the results. The use of a well-characterized kinase and substrate provides a reliable system for measuring inhibitory activity.
Step-by-Step Methodology:
Reagent Preparation:
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
Prepare a solution of the target kinase and its specific substrate in kinase buffer.
Prepare an ATP solution in kinase buffer.
Assay Procedure:
In a 96-well plate, add the test compound at various concentrations (serially diluted). Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).
Add the kinase and substrate solution to each well.
Incubate for 10 minutes at room temperature to allow for compound binding.
Initiate the kinase reaction by adding the ATP solution.
Incubate for a specified time (e.g., 60 minutes) at 30°C.
Stop the reaction by adding a stop solution (e.g., EDTA).
Detection:
Quantify the kinase activity using a suitable detection method, such as a fluorescence-based assay that measures ADP production or a luminescence-based assay that measures the remaining ATP.
Data Analysis:
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
Determine the IC₅₀ value by fitting the data to a dose-response curve.
Alternative Compounds and Future Directions
While Ceritinib is a potent ALK inhibitor, resistance can develop over time.[12][13] This has led to the development of third-generation inhibitors like Lorlatinib, which can overcome some resistance mutations.[12] The imidazo[1,2-b]pyridazine scaffold offers a promising platform for developing novel kinase inhibitors that may circumvent existing resistance mechanisms or target other oncogenic kinases. The diverse biological activities reported for this class of compounds suggest that with further optimization, they could be developed into effective therapeutics for a range of diseases.[1][9]
Table 3: Comparison with Alternative ALK Inhibitors
Compound
Generation
Key Advantages
Crizotinib
First
First-in-class ALK inhibitor, also targets ROS1 and c-Met.[10][14][15]
Ceritinib
Second
Active against crizotinib-resistant mutations.[5][12]
Alectinib
Second
Potent and selective with good CNS penetration.[12]
Brigatinib
Second
Active against a broad range of ALK resistance mutations.[12]
Lorlatinib
Third
Designed to overcome resistance to second-generation inhibitors and has excellent CNS penetration.[12]
Conclusion
The imidazo[1,2-b]pyridazine scaffold represents a versatile and promising platform for the discovery of novel kinase inhibitors. While the synthesis of complex drugs like Ceritinib is a multi-step and challenging process, the core synthesis of imidazo[1,2-b]pyridazines is relatively straightforward and amenable to the generation of diverse libraries for screening. The broad bioactivity profile of this scaffold suggests its potential to yield novel therapeutics that can address unmet medical needs, including overcoming drug resistance in cancer therapy. Further exploration of the structure-activity relationships of imidazo[1,2-b]pyridazine derivatives is warranted to unlock their full therapeutic potential.
References
Ceritinib: From Synthesis to Clinical Applications - Semantic Scholar. (n.d.).
Synthesis of Imidazo[1,2-b]pyridazine Comprised Piperazine, Morpholine Derivatives as Potent Antimycobacterial Agents with In Vivo Locomotor Activity | Bentham Science Publishers. (2017, August 1).
Crizotinib: A comprehensive review - PMC - NIH. (n.d.).
Synthesis and anticancer activities of ceritinib analogs modified in the terminal piperidine ring - PubMed. (2015, March 26).
What is the mechanism of Crizotinib? - Patsnap Synapse. (2024, July 17).
Synthesis and anticancer activities of ceritinib analogs modified in the terminal piperidine ring | Request PDF - ResearchGate. (2025, August 6).
Development of imidazo[1,2-b]pyridazine derivatives as potent CDK12/13 inhibitors and cyclin K degraders - American Chemical Society. (n.d.).
Crizotinib- or Ceritinib-Conjugated Platinum(IV) Prodrugs As Potent Multiaction Agents Inducing Antiproliferative Effects in 2D and 3D Cancer Cell Models - PMC. (2025, November 10).
Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC. (n.d.).
Synthesis of Some New Imidazo[1,2-b] Pyridazines - International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN). (2020, June 9).
On the Biological Importance, Preparation, and Uses of Imidazo[1,2- b]pyridazine-Based Compounds - DergiPark. (2021, September 25).
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (2025, November 11).
Imidazo[1,2-b]pyridazines, novel nucleus with potent and broad spectrum activity against human picornaviruses: design, synthesis, and biological evaluation - PubMed. (2003, September 25).
Synthesis and characterization of imidazo[1,2-b]pyridazine linked thiazolidin amides - Der Pharma Chemica. (n.d.).
(PDF) Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation - ResearchGate. (2021, June 11).
Synthesis, biological evaluation and molecular modeling of imidazo[1,2-a]pyridine derivatives as potent antitubulin agents - PubMed. (2017, August 1).
Facile synthesis of 1H-imidazo[1,2-b]pyrazoles via a sequential one-pot synthetic approach. (2014, October 8).
Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions - ResearchGate. (2021, September 7).
Synthesis and SAR of Imidazo[1,2-a] Pyridinyl-Phenylacrylonitrile Derivatives as Potent Anticandidosis Agents - Journal of Medicinal and Chemical Sciences. (n.d.).
Operational Guide: Safe Disposal and Handling of Imidazo[1,2-B]pyridazine-7-carbonitrile Executive Summary Imidazo[1,2-B]pyridazine-7-carbonitrile is a fused heterocyclic intermediate commonly used in kinase inhibitor de...
Author: BenchChem Technical Support Team. Date: March 2026
Operational Guide: Safe Disposal and Handling of Imidazo[1,2-B]pyridazine-7-carbonitrile
Executive Summary
Imidazo[1,2-B]pyridazine-7-carbonitrile is a fused heterocyclic intermediate commonly used in kinase inhibitor development.[1] Its core structure combines a pyridazine ring with an imidazole ring and a nitrile (-CN) functional group.[1]
Immediate Action Directive:
Primary Hazard: The nitrile moiety poses a risk of Hydrogen Cyanide (HCN) evolution if exposed to strong acids.
Critical Restriction:NEVER commingle with acidic waste streams or strong oxidizers.
Part 1: Chemical Profile & Hazard Identification
To ensure safe handling, you must understand the "Why" behind the protocols. This compound is not just "chemical waste"; it is a reactive intermediate with specific trigger points.
Property
Data / Characteristic
Operational Implication
Chemical Structure
Fused Imidazo-Pyridazine w/ Nitrile
High nitrogen content; requires high-temp incineration to prevent NOx formation.[1]
Physical State
Solid (Crystalline Powder)
Dust generation risk; requires N95/P100 respiratory protection during transfer.
Key Functional Group
Carbonitrile (-C≡N)
Acid Incompatible. Potential for hydrolysis to amides/acids or HCN release under extreme conditions.[1]
GHS Classification
Irritant (Skin/Eye), STOT-SE (Resp)
Standard PPE (Nitrile gloves, goggles) is mandatory.[1] Treat as potentially toxic if swallowed.
Reactivity
Stable under ambient conditions
Hygroscopic potential. Store under inert gas (Argon/Nitrogen) if retaining for future use.[1]
Part 2: The Self-Validating Storage System
Before disposal, the waste must be stored in a "Self-Validating System."[1] This means the storage setup itself physically prevents human error (e.g., accidental mixing).[1]
The Triad of Segregation:
Physical Separation: Store in a secondary containment tray labeled "ORGANIC NITRILES."
pH Validation: The storage area must be devoid of acid reservoirs.
Figure 1: Segregation Logic Tree. The red paths indicate fatal incompatibilities that must be physically blocked by the storage system.
Part 3: Step-by-Step Disposal Protocol
Core Principle: Do not attempt to chemically deactivate (hydrolyze) this compound on the benchtop. The risk of generating toxic byproducts outweighs the benefit. Transfer to a licensed hazardous waste contractor for High-Temperature Incineration .
Scenario A: Disposal of Solid Waste (Pure Substance)
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or Amber Glass jar.[1]
Sealing: Parafilm the cap to ensure an airtight seal during transport.
Scenario B: Disposal of Liquid Waste (Reaction Mixtures/Mother Liquor)
Assumption: The compound is dissolved in an organic solvent (DMSO, DCM, Ethyl Acetate).[1]
Solvent Compatibility Check: Ensure the solvent carrier is compatible with the waste drum (e.g., do not put halogenated solvents in a non-halogenated drum).
pH Check (Crucial):
Dip a pH strip into the waste solution.
Requirement: pH must be Neutral (6-8) or slightly Basic (8-9).[1]
Correction: If Acidic, carefully neutralize with Saturated Sodium Bicarbonate (NaHCO3) before adding to the waste container to prevent HCN formation in the drum.
Stream Selection: Pour into "Organic Waste - Toxic" carboy.[1]
STOP: Do not pour into "Aqueous Acid" waste.
Disposal Workflow Diagram
Figure 2: Operational Workflow for Waste Processing. Note the critical pH check step for liquid waste.
Part 4: Emergency Contingencies
Spill Response (Bench Scale < 50g):
Evacuate & Ventilate: Clear the immediate area.[4] Ensure Fume Hood is running at max flow.
PPE Upgrade: Wear double nitrile gloves, lab coat, and safety goggles. If powder is airborne, use an N95 respirator.
Containment:
Solid: Cover with wet paper towels to prevent dust dispersion. Scoop into a bag.
Liquid: Absorb with vermiculite or spill pads.
Decontamination: Wipe the surface with a mild detergent and water. Collect all wipes as hazardous waste.
Prohibited: Do not use Bleach (Hypochlorite) immediately, as it can react aggressively with certain nitrogenous heterocycles under specific conditions.[1] Use soapy water first.
Part 5: Regulatory & Compliance Data
RCRA Classification (USA):
While not explicitly P-listed (Acute Hazardous) by CAS, this compound should be managed as D003 (Reactive) if it generates toxic gases (HCN) with acids, or simply as Toxic Organic Waste .[1]
Recommendation: Tag as "Non-Regulated Chemical Waste" unless mixed with regulated solvents (e.g., Methanol - F003, Pyridine - D038).[1]
European Waste Catalogue (EWC):
Code: 16 05 06 * (Laboratory chemicals, consisting of or containing hazardous substances).[1]
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 136599, Imidazo[1,2-b]pyridazine.[1] Retrieved from [Link][1]
National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[6] Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Chemical Hygiene Plan. Retrieved from [Link]
Personal protective equipment for handling Imidazo[1,2-B]pyridazine-7-carbonitrile
An authoritative, operational guide to handling Imidazo[1,2-b]pyridazine-7-carbonitrile , designed for researchers, synthetic chemists, and drug development professionals. Executive Summary & Chemical Profile Imidazo[1,2...
Author: BenchChem Technical Support Team. Date: March 2026
An authoritative, operational guide to handling Imidazo[1,2-b]pyridazine-7-carbonitrile , designed for researchers, synthetic chemists, and drug development professionals.
Executive Summary & Chemical Profile
Imidazo[1,2-b]pyridazine-7-carbonitrile is a specialized nitrogen-rich heterocyclic building block, prominently utilized in the synthesis of potent small-molecule IL-17A modulators for treating inflammatory diseases like psoriasis and rheumatoid arthritis[1].
Because it is a novel pharmacophore intermediate, comprehensive toxicological data (such as an established LD50 or Permissible Exposure Limit) is often unavailable. Therefore, under OSHA’s Occupational Exposure to Hazardous Chemicals in Laboratories Standard (29 CFR 1910.1450), it must be treated as a Particularly Hazardous Substance (PHS) [2][3]. The presence of the nitrile (-C≡N) group introduces a high degree of reactivity and potential systemic toxicity, as lower aliphatic and aromatic nitriles can be highly toxic and act as severe respiratory or skin irritants[4][5].
Hazard Causality & The RAMP Framework
To ensure scientific integrity and operational safety, this guide utilizes the American Chemical Society’s (ACS) RAMP framework: R ecognize hazards, A ssess risks, M inimize risks, and P repare for emergencies[6][7].
Causality of Hazard: The imidazopyridazine core is biologically active. Accidental inhalation or transdermal absorption of this powder could lead to unintended interaction with biological pathways (e.g., IL-17 pathway disruption)[1]. Furthermore, nitriles can metabolize to release cyanide or cause severe localized irritation[8].
Causality of Control: Because the primary physical state is a dry powder, the greatest risk is aerosolization and static cling during weighing. Consequently, engineering controls (fume hoods) and specific Personal Protective Equipment (PPE) are non-negotiable to break the exposure chain[9][10].
Quantitative PPE Matrix
The following table summarizes the required PPE based on operational scale. All selections are designed to create a self-validating barrier system.
PPE Category
Milligram Scale (Analytical, <100 mg)
Gram Scale (Preparative, >100 mg)
Scientific Rationale & Causality
Hand Protection
Standard Nitrile Gloves (Single layer, ≥4 mil).
Double-Gloving: Inner standard nitrile, outer heavy-duty nitrile (≥8 mil).
Nitriles provide excellent resistance to organic powders. Double gloving ensures that if the outer glove is contaminated or micro-punctured, the inner barrier remains intact[4].
Eye/Face Protection
ANSI Z87.1 Chemical Splash Goggles.
ANSI Z87.1 Goggles + Full Face Shield.
Powders can aerosolize when transferring bulk quantities. A face shield prevents ocular and mucosal deposition of biologically active particulates[11].
Prevents static buildup which causes powder to jump and cling to fabric. Tyvek sleeves provide a disposable barrier for the highest-risk contact area (forearms)[4][9].
Respiratory
None required if handled strictly inside a certified fume hood.
N95 or P100 Particulate Respirator (if weighing outside a hood enclosure).
The primary control is a chemical fume hood (face velocity 80-120 fpm)[10]. Respirators act as a secondary fail-safe against airborne heterocyclic dust[2].
Self-Validating Handling Workflow
The following workflow illustrates the logical relationship between hazard assessment, engineering controls, and PPE. A system is "self-validating" when the completion of one step physically or logically ensures the safety of the next.
Caption: Self-validating RAMP workflow for handling biologically active heterocyclic nitriles.
Step-by-Step Operational Protocols
Phase 1: Pre-Operation & Gowning
Verify Engineering Controls: Ensure the chemical fume hood has a certified face velocity between 80-120 feet per minute (fpm). Do not handle this compound on an open bench[10].
Don PPE: Put on your FR lab coat, chemical splash goggles, and the first pair of nitrile gloves. Inspect gloves for micro-tears.
Static Mitigation: Wipe the exterior of the chemical vial and the weighing spatula with a static-reduction wipe. Heterocyclic powders are highly prone to static cling, which causes uncontrolled aerosolization.
Phase 2: Weighing and Transfer (Anti-Aerosolization Protocol)
Don Outer Gloves: Put on the second pair of nitrile gloves.
Positioning: Place the analytical balance at least 6 inches inside the fume hood sash to ensure optimal laminar flow capture[5].
Transfer: Open the vial of Imidazo[1,2-b]pyridazine-7-carbonitrile only when it is fully inside the hood. Use a grounded, anti-static micro-spatula to transfer the powder to a pre-tared weigh boat or directly into the reaction flask.
Sealing: Cap the source vial and seal the reaction flask before moving them out of the fume hood.
Phase 3: De-gowning and Decontamination
In-Hood Doffing: While your hands are still inside the fume hood, carefully remove the outer pair of contaminated gloves. Dispose of them in a designated solid hazardous waste container inside the hood[11].
Surface Decontamination: Using your clean inner gloves, wipe down the analytical balance and hood surface with a solvent compatible with the compound (e.g., a damp paper towel with methanol or soapy water, depending on solubility), followed by a dry wipe.
Final Exit: Step away from the hood, remove the inner gloves, remove goggles, and immediately wash hands with soap and water[9][11].
Spill Response & Disposal Plan
Emergency Spill Protocol (Solid Powder):
Isolate: If the powder spills outside the fume hood, immediately alert colleagues and restrict access to the area[9].
Do Not Sweep: Sweeping generates highly toxic aerosols.
Contain: Gently cover the spilled powder with damp absorbent pads (using water or a mild surfactant) to suppress dust formation.
Collect: Wearing double gloves and a P100 respirator, carefully scoop the damp mass using a disposable plastic scraper into a sealable hazardous waste bag.
Waste Disposal Segregation:
Classification: Imidazo[1,2-b]pyridazine-7-carbonitrile waste must be classified as "Toxic Organic Solid Waste"[12].
Incompatibility Warning:NEVER dispose of nitrile-containing compounds in the same waste stream as strong acids. Contact between nitriles/cyanide derivatives and acids can generate lethal Hydrogen Cyanide (HCN) gas[8].
Labeling: Clearly label the waste container with the full chemical name (no abbreviations) and the GHS hazard pictograms for "Toxic" and "Health Hazard"[10][13].
References
Vertex Pharmaceuticals Inc. (2024). Imidazopyridazines as modulators of IL-17 (US Patent 12024524B2). Google Patents.
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R 2011). U.S. Department of Labor. Retrieved from:[Link]
American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories (RAMP). ACS Committee on Chemical Safety. Retrieved from:[Link]
Occupational Safety and Health Administration (OSHA). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Electronic Code of Federal Regulations. Retrieved from:[Link]